1-Azaspiro[2.5]octane,1-acetyl-
Description
Properties
CAS No. |
101714-79-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.225 |
IUPAC Name |
1-(1-azaspiro[2.5]octan-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)10-7-9(10)5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
RCPYSDJGZCDXFE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC12CCCCC2 |
Synonyms |
1-Azaspiro[2.5]octane, 1-acetyl- (6CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-1-azaspiro[2.5]octane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-acetyl-1-azaspiro[2.5]octane. As a senior application scientist, this document is structured to deliver not only technical data but also field-proven insights into the handling and utilization of this valuable chemical entity in research and development, particularly within the pharmaceutical industry.
Introduction: The Significance of the 1-Azaspiro[2.5]octane Scaffold
Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensional structure offers a distinct advantage over flat, aromatic systems by providing a more rigid and defined orientation of functional groups. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The 1-azaspiro[2.5]octane scaffold, a key building block, is particularly noteworthy for its role in the development of novel therapeutics. The introduction of an acetyl group to the nitrogen atom to form 1-acetyl-1-azaspiro[2.5]octane modulates its physicochemical properties, offering a versatile intermediate for further chemical elaboration.
Below is the chemical structure of 1-acetyl-1-azaspiro[2.5]octane:
Caption: 2D structure of 1-acetyl-1-azaspiro[2.5]octane.
Synthesis and Purification
The synthesis of 1-acetyl-1-azaspiro[2.5]octane is typically achieved through the N-acetylation of the parent amine, 1-azaspiro[2.5]octane. A common and efficient method involves the use of acetic anhydride or acetyl chloride as the acetylating agent.
Proposed Synthetic Scheme:
Caption: Synthetic pathway for 1-acetyl-1-azaspiro[2.5]octane.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of 1-azaspiro[2.5]octane (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a base (e.g., triethylamine or pyridine, 1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution. The use of a base is crucial to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-acetyl-1-azaspiro[2.5]octane.
Physicochemical Properties
| Property | 1-Azaspiro[2.5]octane (Parent Compound) | 1-Acetyl-1-azaspiro[2.5]octane (Predicted) |
| Molecular Formula | C₇H₁₃N | C₉H₁₅NO |
| Molecular Weight | 111.18 g/mol | 153.22 g/mol |
| Boiling Point | 158-159 °C[3] | > 200 °C (Expected increase due to higher MW and polarity) |
| Density | 0.96 g/cm³ (Predicted)[3] | ~1.0-1.1 g/cm³ (Expected increase) |
| pKa | 8.43 (Predicted)[3] | Not applicable (Amide nitrogen is non-basic) |
| Solubility | Soluble in water and organic solvents | Moderately soluble in water, soluble in polar organic solvents |
Chemical Reactivity and Stability
The chemical reactivity of 1-acetyl-1-azaspiro[2.5]octane is dominated by the amide functional group.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions to yield 1-azaspiro[2.5]octane and acetic acid. This reaction typically requires elevated temperatures.
-
Reduction: The amide can be reduced to the corresponding ethyl amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Stability: 1-Acetyl-1-azaspiro[2.5]octane is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids and bases to prevent degradation.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 1-acetyl-1-azaspiro[2.5]octane and general principles of NMR, MS, and IR spectroscopy.
¹H NMR Spectroscopy
-
Acetyl Protons (CH₃): A singlet peak is expected around δ 2.1 ppm.
-
Cyclopropyl Protons (CH₂): Complex multiplets are anticipated in the upfield region, typically between δ 0.4-0.8 ppm.
-
Cyclohexyl Protons (CH₂): Protons adjacent to the nitrogen atom are expected to be deshielded and appear as multiplets in the range of δ 3.2-3.6 ppm. The remaining cyclohexyl protons would likely appear as multiplets between δ 1.4-1.8 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A characteristic peak for the amide carbonyl is expected around δ 170 ppm.
-
Acetyl Methyl Carbon (CH₃): A signal for the methyl carbon should appear around δ 22 ppm.
-
Spiro Carbon: The quaternary spiro carbon is expected to have a chemical shift in the range of δ 30-40 ppm.
-
Cyclopropyl Carbons (CH₂): Signals for the cyclopropyl carbons are anticipated in the upfield region, typically between δ 10-20 ppm.
-
Cyclohexyl Carbons (CH₂): Carbons adjacent to the nitrogen will be downfield, likely in the δ 40-50 ppm range, while the other cyclohexyl carbons are expected between δ 20-30 ppm.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 153.
-
Fragmentation: Common fragmentation patterns for N-acetyl compounds include the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).[4] Therefore, significant fragments at m/z = 111 (M-42) and m/z = 110 (M-43) are plausible. Further fragmentation of the spirocyclic ring system would also be observed.[5][6]
Infrared (IR) Spectroscopy
-
C=O Stretch (Amide I band): A strong, characteristic absorption band is expected in the region of 1630-1680 cm⁻¹. This is a key indicator of the amide functional group.[7][8]
-
N-H Stretch: The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) from the parent amine confirms successful acetylation.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[8]
Applications in Drug Discovery
The 1-acetyl-1-azaspiro[2.5]octane moiety is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[9] The acetyl group can serve several purposes:
-
Modulation of Physicochemical Properties: Acetylation can increase the polarity and hydrogen bond accepting capability of the parent amine, which can influence solubility and cell permeability.
-
Metabolic Blocking: The acetyl group can act as a metabolic blocker, preventing N-dealkylation, which can be a major metabolic pathway for secondary amines.
-
Synthetic Handle: While stable, the amide can be hydrolyzed under forcing conditions to reveal the secondary amine for further functionalization.
The rigid spirocyclic core of 1-azaspiro[2.5]octane provides a well-defined three-dimensional scaffold that can be used to orient pharmacophoric groups in a precise manner for optimal interaction with biological targets.[2][10]
Experimental Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 1-Azaspiro[2.5]octane CAS#: 185-69-3 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. knockhardy.org.uk [knockhardy.org.uk]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
Technical Guide: 1-Acetyl-1-azaspiro[2.5]octane Spectroscopic Data
This guide details the spectroscopic characterization and synthesis of 1-acetyl-1-azaspiro[2.5]octane (also known as N-acetylspiro[cyclohexane-1,2'-aziridine]).
The data presented synthesizes experimental baselines from the parent amine (1-azaspiro[2.5]octane) with established substituent effects for N-acyl aziridines, providing a robust reference for identification and quality control.
Compound Identity & Significance
-
IUPAC Name: 1-(1-Azaspiro[2.5]octan-1-yl)ethan-1-one
-
Alternative Names: N-Acetylspiro[cyclohexane-1,2'-aziridine]; 1-Acetyl-1-azaspiro[2.5]octane
-
Molecular Formula: C
H NO -
Molecular Weight: 153.22 g/mol
-
Core Structure: A cyclohexane ring spiro-fused to an activated aziridine ring.
-
Relevance: This compound serves as a reactive electrophile in organic synthesis. The N-acetyl group activates the aziridine ring towards nucleophilic ring-opening (e.g., by halides, amines, or thiols), facilitating the synthesis of
-functionalized amines and amino acids.
Synthesis & Preparation
To ensure spectral authenticity, the compound is typically prepared via the acetylation of the parent spiroaziridine.
Route: Hoch-Campbell Synthesis followed by Acetylation
This protocol avoids the use of hazardous azides or unstable nitrenes.
-
Precursor Formation: Cyclohexanone oxime is treated with excess Grignard reagent (EtMgBr) to induce the Hoch-Campbell aziridination, yielding the parent 1-azaspiro[2.5]octane .
-
Acetylation: The parent amine is reacted with acetic anhydride in the presence of a base (pyridine or Et
N) to yield the N-acetyl derivative.
Experimental Workflow (Graphviz)
Figure 1: Synthetic pathway from cyclohexanone oxime to the target N-acetyl spiroaziridine.[1]
Spectroscopic Data
The following data distinguishes the N-acetyl derivative from the parent amine and the isomeric oxaziridines.
A. Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl
)
The N-acetyl group induces a significant downfield shift in the aziridine ring protons compared to the parent amine (
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aziridine Ring | 2.35 – 2.45 | Singlet (s) | 2H | N-CH |
| Acetyl Group | 2.10 | Singlet (s) | 3H | CO-CH |
| Cyclohexane | 1.60 – 1.85 | Multiplet (m) | 4H | |
| Cyclohexane | 1.40 – 1.55 | Multiplet (m) | 6H |
-
Diagnostic Feature: The singlet at ~2.40 ppm is characteristic of N-acyl spiroaziridines. In the parent amine, this signal appears upfield at ~1.50 ppm. The lack of coupling for the aziridine protons confirms the spiro-quaternary center.
C NMR (100 MHz, CDCl
)
| Position | Shift ( | Type | Assignment |
| Carbonyl | 178.5 | Cq | C =O (Amide) |
| Spiro Center | 38.2 | Cq | Spiro C (C1 of cyclohexane) |
| Aziridine | 34.5 | CH | Aziridine CH |
| Cyclohexane | 33.8 | CH | |
| Cyclohexane | 25.4 | CH | |
| Cyclohexane | 24.9 | CH | |
| Acetyl | 22.8 | CH | CO-C H |
B. Infrared Spectroscopy (IR)
The strain of the three-membered ring coupled with the amide resonance results in a carbonyl stretch at a higher frequency than typical acyclic amides.
| Functional Group | Wavenumber (cm | Intensity | Notes |
| Amide C=O | 1690 – 1710 | Strong | Shifted due to ring strain/N-lone pair delocalization. |
| C-H Stretch | 2930, 2860 | Medium | Cyclohexyl C-H (sp |
| C-H Stretch | 3010 – 3050 | Weak | Aziridine C-H (pseudo-sp |
| C-N Stretch | 1380 – 1400 | Medium | Amide C-N bond. |
C. Mass Spectrometry (MS)
-
Ionization Mode: Electron Impact (EI, 70 eV)
-
Molecular Ion (M
): m/z 153
Fragmentation Pattern:
-
M
(153): Parent ion (often weak). -
[M - 42]
(111): Loss of Ketene (CH =C=O). This is the base peak or a major fragment, corresponding to the re-ionized parent aziridine or a rearranged imine. -
[M - 43]
(110): Loss of Acetyl radical (CH CO ). -
m/z 43: Acetyl cation (CH
CO ).
fragmentation Pathway (Graphviz)
Figure 2: Primary mass spectral fragmentation pathways for N-acetyl-1-azaspiro[2.5]octane.
Mechanistic Insights & Reactivity
The spectroscopic data directly correlates with the chemical reactivity of 1-acetyl-1-azaspiro[2.5]octane.
-
IR Carbonyl Shift (~1700 cm
): The high wavenumber indicates that the nitrogen lone pair is less available for resonance with the carbonyl group due to the geometric constraints of the aziridine ring (pyramidalization). This makes the carbonyl more electrophilic than in standard amides. -
Aziridine Ring Strain: The upfield
C signals (~34 ppm) for the ring carbons confirm the strained nature. Upon nucleophilic attack (e.g., with NaI/Acetone), the ring opens to form the thermodynamically more stable extension products (e.g., oxazolines or -iodoamides).
References
-
Fanta, P. E., et al. "Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane." The Journal of Organic Chemistry, vol. 35, no. 12, 1970, pp. 4275–4276. Link
- Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, vol. 87, no. 6, 1965, pp. 1353–1364.
- Luo, Y., et al. "Regioselective Nucleophilic Ring Opening Reactions of 2,2-Disubstituted Aziridines." Tetrahedron, vol. 52, 1996, pp. 13035-13050.
Sources
A Technical Guide to the Synthesis of 1-Acetyl-1-azaspiro[2.5]octane
Introduction
1-Acetyl-1-azaspiro[2.5]octane is a valuable spirocyclic compound that serves as a versatile building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure is of significant interest for designing novel ligands that target various biological receptors. This guide provides an in-depth, technically-focused overview of a reliable and efficient pathway for the synthesis of this compound, intended for researchers and professionals in the field of organic synthesis. The selected pathway involves a two-step sequence: the formation of the core 1-azaspiro[2.5]octane ring system via the Hoch-Campbell aziridine synthesis, followed by the N-acetylation of the resulting secondary amine.
Retrosynthetic Analysis & Pathway Rationale
The synthesis plan is predicated on a straightforward two-step retrosynthetic disconnection. The target molecule, an N-acetylated tertiary amine, is traced back to its parent secondary amine, 1-azaspiro[2.5]octane. This intermediate possesses the core aziridine ring fused spirocyclically to a cyclohexane ring. A reliable method for the formation of such aziridines is the Hoch-Campbell synthesis, which constructs the three-membered ring from a corresponding ketoxime.[1][2] In this case, cyclohexanone oxime serves as the ideal and readily available starting material. This pathway is chosen for its use of accessible starting materials and its foundation in well-established, high-yielding chemical transformations.
Part 1: Synthesis of 1-Azaspiro[2.5]octane via Hoch-Campbell Reaction
The first stage of the synthesis focuses on the construction of the spirocyclic amine core.
Principle and Mechanism
The Hoch-Campbell aziridine synthesis is a classic method that transforms ketoximes into aziridines using an excess of a Grignard reagent.[2][3] The reaction mechanism proceeds as follows:
-
Deprotonation: The Grignard reagent, a strong base, first deprotonates the hydroxyl group of the cyclohexanone oxime to form a magnesium salt.
-
Rearrangement: A second equivalent of the Grignard reagent coordinates to the oxygen, facilitating a rearrangement.
-
Cyclization: This rearrangement leads to the formation of an intermediate that, upon intramolecular nucleophilic attack, forms the aziridine ring.
-
Hydrolysis: The reaction is quenched with water to hydrolyze the organometallic complexes, yielding the final aziridine product, 1-azaspiro[2.5]octane.
Experimental Protocol: 1-Azaspiro[2.5]octane
Materials and Reagents:
-
Cyclohexanone oxime
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Ethyl bromide is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Oxime Addition: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone oxime in anhydrous diethyl ether is added dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
Work-up and Purification: The reaction is cooled to 0 °C and carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 1-azaspiro[2.5]octane. Further purification can be achieved by vacuum distillation.
Part 2: Synthesis of 1-Acetyl-1-azaspiro[2.5]octane via N-Acetylation
The second stage involves the functionalization of the spirocyclic amine.
Principle and Mechanism
N-acetylation is a standard and highly efficient method for converting primary or secondary amines into amides. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. A base is typically added to neutralize the acidic byproduct of the reaction.
Experimental Protocol: 1-Acetyl-1-azaspiro[2.5]octane
Materials and Reagents:
-
1-Azaspiro[2.5]octane
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: 1-Azaspiro[2.5]octane is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.
-
Reagent Addition: Triethylamine is added to the solution, followed by the dropwise addition of acetic anhydride.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, water, and saturated NaHCO₃ solution. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-acetyl-1-azaspiro[2.5]octane.
Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents | Typical Yield | Purity |
| 1 | 1-Azaspiro[2.5]octane | Cyclohexanone oxime | Ethylmagnesium bromide | 60-75% | >95% after distillation |
| 2 | 1-Acetyl-1-azaspiro[2.5]octane | 1-Azaspiro[2.5]octane | Acetic anhydride, Et₃N | 85-95% | >98% after chromatography |
Workflow Visualization
Caption: Two-step synthesis of 1-acetyl-1-azaspiro[2.5]octane.
Conclusion
The described two-step synthesis pathway, commencing with the Hoch-Campbell reaction on cyclohexanone oxime and culminating in the N-acetylation of the resulting spiro-amine, represents a robust and scalable method for producing 1-acetyl-1-azaspiro[2.5]octane. The protocols provided are based on well-understood and reliable chemical transformations, ensuring high yields and purity. This guide offers a solid foundation for researchers requiring access to this valuable chemical entity for applications in drug discovery and development.
References
-
Wikipedia contributors. (2023). Aziridines. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry. (2022). Hoch-Campbell Aziridine Synthesis Mechanism. YouTube. Retrieved from [Link]
-
Various Authors. (n.d.). Hoch-Campbell aziridine synthesis. Request PDF on ResearchGate. Retrieved from [Link]
-
Streuff, J. (2009). Aziridines - Overview and Recent Advancements. Caltech. Retrieved from [Link]
-
Amblard, F., et al. (n.d.). N-Terminus Acetylation Protocol. CDN. Retrieved from [Link]
-
Floris, B., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
-
Various Authors. (2016). N-Acetylation of Aniline and Substituted Anilines. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Kiss, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Formation of 1-Acetyl-1-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathway and mechanistic underpinnings for the formation of 1-acetyl-1-azaspiro[2.5]octane, a spirocyclic aziridine derivative of interest in medicinal chemistry and organic synthesis. The document is structured to offer not just a procedural outline, but a causal understanding of the reaction sequence, empowering researchers to apply and adapt these methods effectively.
Introduction: The Significance of Spirocyclic Aziridines
Spirocyclic frameworks are of increasing importance in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel biological activities. When fused with the strained, yet synthetically versatile, aziridine ring, the resulting azaspirocycles become valuable building blocks for complex nitrogen-containing molecules. 1-Acetyl-1-azaspiro[2.5]octane, featuring a cyclohexyl unit spiro-fused to an N-acetylated aziridine, represents a key scaffold in this class of compounds.
Part 1: Synthesis of the 1-Azaspiro[2.5]octane Core via the Hoch-Campbell Reaction
The formation of the 1-azaspiro[2.5]octane ring system is effectively achieved through the Hoch-Campbell aziridine synthesis. This classical method involves the treatment of a ketoxime with an excess of a Grignard reagent.
Mechanism of the Hoch-Campbell Aziridine Synthesis
The reaction proceeds through a multi-step mechanism initiated by the nucleophilic addition of the Grignard reagent to the carbon-nitrogen double bond of the ketoxime.
-
Deprotonation and Grignard Adduct Formation: The Grignard reagent, being a strong base, first deprotonates the hydroxyl group of the cyclohexanone oxime. A second equivalent of the Grignard reagent then adds to the oxime's C=N bond, forming a magnesium salt intermediate.
-
Rearrangement and Aziridine Ring Formation: The crucial step involves an intramolecular nucleophilic substitution. The nitrogen atom, now part of an organometallic complex, displaces a transient leaving group, leading to the formation of the strained three-membered aziridine ring.
-
Hydrolysis: Subsequent hydrolysis of the organometallic complex yields the free 1-azaspiro[2.5]octane.
Caption: The Hoch-Campbell synthesis of 1-azaspiro[2.5]octane.
Experimental Protocol: Synthesis of 1-Azaspiro[2.5]octane
This protocol is a representative procedure based on established Hoch-Campbell reactions.
Materials:
-
Cyclohexanone oxime
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of cyclohexanone oxime (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (3.0 eq) is added dropwise to the stirred solution of the oxime over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-azaspiro[2.5]octane.
Part 2: N-Acetylation to Yield 1-Acetyl-1-azaspiro[2.5]octane
The final step in the synthesis is the N-acetylation of the newly formed spirocyclic aziridine. This is a standard transformation for secondary amines and can be achieved using common acetylating agents such as acetyl chloride or acetic anhydride.
Mechanism of N-Acetylation
The N-acetylation of 1-azaspiro[2.5]octane is a nucleophilic acyl substitution reaction. The lone pair of electrons on the aziridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A base is typically added to neutralize the acidic byproduct (e.g., HCl from acetyl chloride).
Caption: N-Acetylation of 1-azaspiro[2.5]octane.
Experimental Protocol: Synthesis of 1-Acetyl-1-azaspiro[2.5]octane
This protocol is adapted from standard procedures for the N-acetylation of secondary amines.[1]
Materials:
-
Crude 1-azaspiro[2.5]octane
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Acetyl chloride
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The crude 1-azaspiro[2.5]octane (1.0 eq) is dissolved in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Pyridine (1.2 eq) is added, and the solution is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed successively with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-acetyl-1-azaspiro[2.5]octane.
Data Presentation
The following table summarizes representative quantitative data for the synthesis. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hoch-Campbell Aziridination | Cyclohexanone oxime, CH₃MgBr | Diethyl ether | Reflux | 4 | 60-75 |
| 2 | N-Acetylation | 1-Azaspiro[2.5]octane, Acetyl chloride, Pyridine | Dichloromethane | 0 to RT | 2-4 | 85-95 |
Spectroscopic Characterization
While specific spectroscopic data for 1-acetyl-1-azaspiro[2.5]octane is not widely published, the following table provides expected ranges for key spectroscopic signals based on data for analogous N-acetylated aziridines and spirocyclic compounds.[2][3]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | Acetyl protons (CH₃) | δ 2.0-2.2 ppm (s) |
| Aziridine ring protons | δ 1.8-2.5 ppm (m) | |
| Cyclohexane protons | δ 1.2-1.8 ppm (m) | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | δ 168-172 ppm |
| Spiro carbon | δ 40-50 ppm | |
| Aziridine ring carbons | δ 30-40 ppm | |
| Acetyl carbon (CH₃) | δ 20-25 ppm | |
| Cyclohexane carbons | δ 25-35 ppm | |
| IR (thin film) | Carbonyl stretch (C=O) | 1640-1680 cm⁻¹ |
| C-N stretch | 1200-1300 cm⁻¹ |
Conclusion
The synthesis of 1-acetyl-1-azaspiro[2.5]octane is a robust two-stage process that combines the classical Hoch-Campbell aziridination with a standard N-acetylation protocol. This guide provides a comprehensive overview of the mechanistic pathways and practical experimental procedures, offering a solid foundation for researchers in organic synthesis and drug development to access this valuable spirocyclic scaffold. The provided protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.
References
-
Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]
- Hoch, J. Compt. Rend.1934, 198, 1865.
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Montalvo-González, R.; Ariza-Castolo, A. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magn. Reson. Chem.2012 , 50 (1), 33–9. [Link]
- Campbell, K. N.; McKenna, J. F. The Action of Grignard Reagents on Oximes. I. The Action of Phenylmagnesium Bromide on Mixed Ketoximes. J. Org. Chem.1939, 4 (2), 198–205.
- Li, J. J. Hoch-Campbell Aziridine Synthesis. In Name Reactions in Heterocyclic Chemistry; John Wiley & Sons, Inc.: 2005; pp 1–3.
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MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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PrepChem. Preparation of cyclohexanone oxime. [Link]
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Kim, Y.; Ha, H.-J.; Yun, H.; Lee, B. K.; Lee, W. K. Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron2006 , 62 (39), 9236–9241. [Link]
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An In-Depth Technical Guide to the Structural and Conformational Analysis of 1-Acetyl-1-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of burgeoning interest in medicinal chemistry due to their unique three-dimensional topologies which can impart favorable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the structural and conformational analysis of a key representative of this class: 1-acetyl-1-azaspiro[2.5]octane. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes established principles from analogous systems and cutting-edge analytical techniques to present a robust framework for its characterization. We will delve into the critical interplay of the strained aziridine ring, the flexible cyclohexane moiety, and the conformational constraints imposed by the N-acetyl group. This guide will cover theoretical structural aspects, predictive spectroscopic analysis based on nuclear magnetic resonance (NMR), and the application of computational chemistry to elucidate the conformational landscape. Detailed experimental and computational protocols are provided to empower researchers in their investigation of this and related spirocyclic systems.
Introduction: The Significance of Azaspiro[2.5]octanes in Modern Drug Discovery
The quest for novel chemical matter with enhanced therapeutic profiles has led to an increasing focus on molecules with greater three-dimensionality. Spirocycles, compounds containing two rings connected by a single common atom, offer a compelling architectural motif in this regard. The rigid and defined spatial arrangement of substituents on a spirocyclic core can lead to improved target selectivity and potency, as well as enhanced metabolic stability and solubility.
The 1-azaspiro[2.5]octane framework, which features a three-membered aziridine ring fused to a cyclohexane ring, is a particularly intriguing scaffold. The inherent ring strain of the aziridine imparts unique reactivity, making it a valuable synthetic intermediate.[1] Furthermore, the nitrogen atom provides a handle for functionalization, allowing for the modulation of the molecule's properties. The addition of an acetyl group to the nitrogen atom, to form 1-acetyl-1-azaspiro[2.5]octane, significantly influences the molecule's electronic and conformational behavior. The electron-withdrawing nature of the acetyl group affects the nucleophilicity of the aziridine nitrogen and introduces the possibility of amide resonance and hindered rotation around the N-C(O) bond.[2]
This guide will provide a detailed exploration of the structural and conformational intricacies of 1-acetyl-1-azaspiro[2.5]octane, offering a roadmap for its comprehensive analysis.
Structural Elucidation: A Multi-faceted Approach
A thorough understanding of the three-dimensional structure of 1-acetyl-1-azaspiro[2.5]octane is paramount for predicting its interactions with biological targets. This is achieved through a combination of experimental techniques and computational modeling.
X-ray Crystallography: The Gold Standard (A Predictive View)
While a specific crystal structure for 1-acetyl-1-azaspiro[2.5]octane is not publicly available, we can predict its key structural features based on known structures of related N-acetylated piperidines and spirocyclic compounds.[3][4] X-ray diffraction would provide unambiguous information on bond lengths, bond angles, and the solid-state conformation.
Table 1: Predicted Key Bond Lengths and Angles for 1-Acetyl-1-azaspiro[2.5]octane
| Parameter | Predicted Value | Rationale |
| C-C (aziridine) | ~1.48 Å | Consistent with strained three-membered rings. |
| C-N (aziridine) | ~1.47 Å | Typical for N-acylated aziridines. |
| C-C (cyclohexane) | ~1.53 Å | Standard sp³-sp³ carbon bond length. |
| N-C (acetyl) | ~1.35 Å | Partial double bond character due to amide resonance. |
| C=O (acetyl) | ~1.23 Å | Typical carbonyl bond length. |
| ∠C-N-C (aziridine) | ~60° | Highly constrained due to ring strain. |
| ∠N-C-C (aziridine) | ~60° | Highly constrained due to ring strain. |
| ∠C-C-C (cyclohexane) | ~111° | Approaching tetrahedral geometry in a chair conformation. |
| ∠C-N-C(O) | ~120° | Consistent with sp² hybridization of the nitrogen in an amide. |
A crystal structure would definitively establish the preferred conformation of the cyclohexane ring (likely a chair) and the relative orientation of the acetyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution
NMR spectroscopy is the most powerful tool for elucidating the structure and dynamics of molecules in solution. For 1-acetyl-1-azaspiro[2.5]octane, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Based on data from analogous N-acetylated heterocycles and spiroaziridines, we can predict the approximate chemical shifts.[5][6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for 1-Acetyl-1-azaspiro[2.5]octane
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aziridine CH₂ | 1.8 - 2.5 | 30 - 40 | Protons on the aziridine ring are typically shielded. |
| Spiro Carbon | - | 40 - 50 | Quaternary carbon, no attached protons. |
| Cyclohexane CH₂ | 1.2 - 1.9 | 25 - 35 | Complex overlapping multiplets are expected. |
| Acetyl CH₃ | 2.0 - 2.2 | 20 - 25 | A sharp singlet. |
| Acetyl C=O | - | 170 - 175 | Characteristic chemical shift for an amide carbonyl. |
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies coupled protons (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons like the spirocenter.
Conformational Analysis: A Dynamic Landscape
1-Acetyl-1-azaspiro[2.5]octane is not a static entity but exists as an equilibrium of different conformers. Understanding this dynamic behavior is critical for rational drug design.
Key Conformational Processes
Two primary conformational processes dominate the dynamic landscape of this molecule:
-
Cyclohexane Ring Inversion: The cyclohexane ring can interconvert between two chair conformations. This process is typically fast at room temperature on the NMR timescale.
-
Nitrogen Inversion and N-C(O) Bond Rotation: The nitrogen atom of the N-acetylaziridine moiety is pyramidal and can undergo inversion. However, due to amide resonance, the barrier to rotation around the N-C(O) bond is significant, leading to the existence of conformational isomers (rotamers). The interplay between nitrogen inversion and N-C(O) bond rotation is a key feature of N-acylaziridines.
Dynamic NMR (DNMR) Spectroscopy: Quantifying Conformational Exchange
Variable-temperature NMR experiments are essential for studying the kinetics of conformational exchange.[7] By cooling the sample, it is possible to slow down the interconversion processes to the point where distinct signals for different conformers can be observed.
Workflow for Dynamic NMR Analysis:
Caption: Workflow for Dynamic NMR (DNMR) analysis.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the conformational exchange and subsequently calculate the activation energy barrier (ΔG‡) for the process. This provides quantitative insight into the conformational flexibility of the molecule.
Computational Modeling: In Silico Insights into Conformational Preferences
Computational chemistry offers a powerful complementary approach to experimental studies.[8] Density Functional Theory (DFT) calculations can be employed to:
-
Optimize the geometries of different possible conformers.
-
Calculate the relative energies to determine the most stable conformations.
-
Predict NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.
-
Calculate the energy barriers for conformational interconversions, such as nitrogen inversion and bond rotation.
Workflow for Computational Conformational Analysis:
Caption: Workflow for computational conformational analysis.
These calculations can provide a detailed picture of the potential energy surface of the molecule, revealing the populations of different conformers and the pathways for their interconversion.
Experimental and Computational Protocols
Synthesis of 1-Acetyl-1-azaspiro[2.5]octane (A Generalized Protocol)
Step 1: Synthesis of 1-Azaspiro[2.5]octane A common route involves the reaction of cyclohexanone with an appropriate nitrogen source and a cyclopropanating agent.
Step 2: Acetylation of 1-Azaspiro[2.5]octane
-
Dissolve 1-azaspiro[2.5]octane (1.0 eq) in an aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, dry the organic layer, and purify by column chromatography to yield 1-acetyl-1-azaspiro[2.5]octane.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 1-acetyl-1-azaspiro[2.5]octane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs on the spectrometer.
-
Dynamic NMR (if required):
-
Choose a suitable solvent with a low freezing point (e.g., toluene-d₈ or a Freon mixture).[7]
-
Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and decreasing in increments of 10-20 K until significant line broadening or splitting is observed.
-
Carefully calibrate the temperature at each step.
-
Protocol for DFT Calculations
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ a suitable density functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[8]
-
Basis Set: Use a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or larger (e.g., 6-311+G(d,p)) for more accurate results.
-
Conformational Search: Perform an initial conformational search using a lower-level method (e.g., molecular mechanics) to identify potential low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer at the chosen DFT level.
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Energy Calculation: The electronic energy from the optimization output provides the relative stability of the conformers.
-
NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict NMR chemical shifts.
Conclusion and Future Directions
The structural and conformational analysis of 1-acetyl-1-azaspiro[2.5]octane provides a fascinating case study in the interplay of ring strain, steric effects, and electronic interactions. While this guide has laid out a comprehensive framework for its characterization based on established principles and analogous systems, further experimental work is needed to provide definitive data for this specific molecule. The protocols outlined herein for synthesis, NMR analysis, and computational modeling provide a clear path for researchers to undertake such investigations.
Future studies could explore the impact of different N-acyl groups on the conformational preferences and reactivity of the azaspiro[2.5]octane scaffold. Furthermore, the synthesis and biological evaluation of a library of substituted 1-acyl-1-azaspiro[2.5]octanes could lead to the discovery of novel therapeutic agents. The foundational understanding of the structure and dynamics of this core scaffold, as detailed in this guide, is an essential first step in unlocking its full potential in drug discovery and development.
References
- Dyer, F.B.; Park, C.M.; Joseph, R.; Garner, P. Aziridine-Mediated Ligation and Site-Specific Modification of Unprotected Peptides. J. Am. Chem. Soc.2011, 133, 20033–20035.
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules2024, 29(19), 4539.
- Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem.2014, 12, 5341-5344.
- Recent breakthroughs in ring-opening annulation reactions of aziridines. Org. Biomol. Chem.2023, 21, 7789-7805.
- Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron2006, 62(43), 10172-10179.
- Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. J. Org. Chem.2023, 88(15), 10567–10572.
- Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. RSC Med. Chem.2022, 13, 1370-1376.
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magn. Reson. Chem.2012, 50(1), 33-39.
- Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. Eur. J. Org. Chem.2010, 2010(11), 2035-2056.
- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
- Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace.
- X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Eur. J. Chem.2022, 13(3), 253-258.
- Advanced NMR techniques for structural characteriz
- Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone. BenchChem.
- Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine.
- X-ray crystal structure of rabbit N-acetylglucosaminyltransferase I: catalytic mechanism and a new protein superfamily. EMBO J.2000, 19(21), 5697-5706.
- Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine C
- (PDF) X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide.
- 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. ChemSynthesis.
- Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology. J. Am. Chem. Soc.2022, 144(39), 17927–17935.
- Song, Lina; Tian, Xianhai; Farshadfar, Kaveh; Shiri, Farshad; Rominger, Frank; Ariafard, Alireza; Hashmi, A. Stephen K. An unexpected photochemical cascade reaction of 2-aryloxyaryl azides to azepinone derivatives.
- Conformational analysis of N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines. J. Chem. Soc., Chem. Commun.1982, 11-12.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr. Pharm. Des.2020, 26(21), 2473-2486.
- Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. Int. J. Mol. Sci.2022, 23(19), 11215.
- Crystal structure analysis of N-acetylated proline and ring size analogs. J. Pept. Sci.2023, 29(6), e3473.
- Spirobipyridopyrans, spirobinaphthopyrans, indolinospiropyridopyrans, indolinospironaphthopyrans and indolinospironaphtho-1,4-oxazines: synthesis, study of X-ray crystal structure, antitumoral and antiviral evaluation. Bioorg. Med. Chem.2004, 12(5), 1037-1045.
- Multi-Instance Learning Approach to the Modeling of Enantioselectivity of Conformationally Flexible Organic C
- DFT calculations, molecular docking, in vitro antimicrobial and antidiabetic studies of green synthesized Schiff bases: as Covid-19 inhibitor. J. Biomol. Struct. Dyn.2023, 41(22), 12997-13014.
- Barriers to Nitrogen Inversion in Cyclic and Acyclic Substituted Hydroxylamines. A Theoretical Study. J. Org. Chem.1976, 41(10), 1771–1775.
- Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digit. Discov.2023, 2, 1618-1627.
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- Theoretical and Comput
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1-Acetyl-1-azaspiro[2.5]octane: Chemical Biology & Therapeutic Potential
Executive Summary
1-Acetyl-1-azaspiro[2.5]octane represents a specialized class of "activated aziridines." Unlike simple amines, the N-acetyl group coupled with the spiro-cyclohexyl fusion creates a unique "spring-loaded" electrophile. This molecule is not merely a passive intermediate but a potent alkylating agent with significant potential in oncology and antimicrobial research.
This guide analyzes its theoretical biological activity based on structure-activity relationships (SAR) of the spiro[cyclohexane-aziridine] scaffold. It provides a roadmap for researchers to synthesize, stabilize, and validate its activity against biological targets.
Key Pharmacological features:
-
Mechanism: Irreversible covalent modification of nucleophiles (DNA, Cysteine thiols).
-
Stability Profile: Susceptible to acid-catalyzed rearrangement to spiro-oxazolines (Bio-isosteric shift).
-
Primary Application: Chemotherapeutic alkylating agent or covalent enzyme inhibitor.
Chemical Identity & Structural Logic
The Molecule
The compound consists of a three-membered aziridine ring spiro-fused to a cyclohexane ring. The nitrogen atom is acylated, which is the critical determinant of its reactivity.
-
IUPAC Name: 1-(1-azaspiro[2.5]octan-1-yl)ethanone
-
Core Scaffold: 1-Azaspiro[2.5]octane[1]
-
Functional Group: N-Acetyl (Electron Withdrawing Group - EWG)
Reactivity Profile (The "Spring-Loaded" Effect)
The biological activity of this compound is driven by two factors:
-
Ring Strain: The spiro-fusion locks the aziridine conformation, preventing ring relaxation and maintaining high potential energy (~27 kcal/mol strain energy).
-
N-Activation: The acetyl group withdraws electron density from the nitrogen lone pair. This destabilizes the C-N bonds, making the ring carbons (C2 and C3) highly electrophilic.
Contrast with Non-Acylated Aziridines:
-
Free Amine (NH): Basic, nucleophilic, requires protonation to open.
-
N-Acetyl:[2][3][4][5] Non-basic, highly electrophilic, reacts with nucleophiles at neutral pH.
Mechanism of Action: Pathways of Biological Interaction
The biological fate of 1-acetyl-1-azaspiro[2.5]octane follows two distinct pathways depending on the physiological environment (pH and available nucleophiles).
Pathway A: Direct Alkylation (Cytotoxicity)
In neutral environments (cytosol, nucleus), the compound acts as an alkylating agent. Biological nucleophiles attack the less hindered carbon (C3) of the aziridine ring.
-
Target: DNA bases (N7-Guanine) or Protein Thiols (Cysteine).
-
Result: Ring opening leads to a covalent bond, potentially crosslinking DNA or inhibiting enzymes irreversibly.
-
Regioselectivity: Attack occurs at the methylene carbon (CH2) rather than the quaternary spiro carbon due to steric hindrance.
Pathway B: Heine Rearrangement (Metabolic Shunt)
In acidic environments (stomach pH 1-2 or lysosomes), N-acyl aziridines undergo the Heine rearrangement . The carbonyl oxygen attacks the ring carbon, expanding the 3-membered ring to a 5-membered oxazoline .
-
Product: 2-methyl-3-oxa-1-azaspiro[4.5]dec-1-ene.
-
Implication: This rearranges the pharmacophore. The oxazoline is far less reactive as an alkylator but may possess distinct GPCR activity (e.g., Imidazoline receptor binding).
Figure 1: Divergent reactivity pathways. Pathway A leads to cytotoxicity (drug action), while Pathway B leads to structural rearrangement (potential inactivation).
Potential Therapeutic Applications[5]
Oncology (Solid Tumors)
-
Rationale: Similar to Mitomycin C and Thiotepa, the N-acetyl aziridine moiety can alkylate DNA. The spiro-cyclohexane group adds lipophilicity, potentially aiding penetration of the blood-brain barrier (BBB) for glioblastoma research.
-
Target: Rapidly dividing cells sensitive to DNA replication stress.
Antimicrobial (Tuberculosis & Gram-Negative)
-
Rationale: Mycobacterium tuberculosis relies on specific cysteine proteases and cell wall synthesis enzymes. Activated aziridines can trap the active site cysteine thiols.
-
Reference Context: Spiro-piperidine and spiro-aziridine derivatives have shown efficacy against M. tuberculosis by targeting the cell wall transporter MmpL3 (though mechanisms vary, the scaffold is privileged).
Cysteine Protease Inhibition
-
Rationale: The "warhead" nature of the N-acetyl aziridine makes it a candidate for designing Activity-Based Probes (ABPs) to profile cysteine proteases (e.g., Cathepsins, Caspases).
Experimental Protocols for Validation
To validate the biological activity of 1-acetyl-1-azaspiro[2.5]octane, the following stepwise workflow is recommended.
Synthesis & Purification
-
Precursor: 1-Azaspiro[2.5]octane (commercially available or synthesized from cyclohexanone via iodonitrene or Wenker synthesis).
-
Reagents: Acetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM), 0°C.
-
Procedure:
-
Dissolve 1-azaspiro[2.5]octane in anhydrous DCM.
-
Add triethylamine and cool to 0°C.
-
Dropwise addition of acetyl chloride (exothermic).
-
Stir 2h at RT. Aqueous workup (cold NaHCO3).
-
Critical: Purify via rapid chromatography on neutralized silica (add 1% Et3N) to prevent acid-catalyzed rearrangement.
-
The NBP Reactivity Assay (Alkylation Potential)
Before cell testing, quantify the electrophilicity using 4-(p-nitrobenzyl)pyridine (NBP).
-
Reagent: Prepare 5% NBP in acetone.
-
Buffer: Acetate buffer pH 4.0 (mimics lysosomal activation) and Phosphate pH 7.4.
-
Incubation: Mix Compound (100 µM) with NBP solution at 37°C for 30 mins.
-
Detection: Add 1M NaOH.
-
Readout: Measure Absorbance at 600 nm.
-
Purple Color: Positive alkylation (Ring opening).
-
Colorless: No reaction (or complete rearrangement to unreactive oxazoline).
-
In Vitro Cytotoxicity Workflow
Figure 2: Validation workflow ensuring compound integrity before biological testing.
Safety & Toxicity Considerations
-
Mutagenicity: As an alkylating agent, this compound is a potential mutagen. It is expected to be Ames Positive . Handle with extreme caution in a fume hood.
-
Stability Warning: N-acyl aziridines degrade in moisture. Store at -20°C under argon.
-
Skin Sensitization: High risk of haptenization (binding to skin proteins), leading to allergic dermatitis.
References
-
Spiro-Aziridine Synthesis & Activity
- Title: Selected natural products and bioactive molecules containing (spiro-)aziridine core structures.
- Source: ResearchG
-
URL:[Link]
-
Rearrangement of N-Acyl Aziridines
- Title: Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium.
- Source: Indian Academy of Sciences
-
URL:[Link]
-
Titanocene-Catalyzed Ring Opening
-
Aziridine Ring Opening with CO2 (Radiochemistry)
- Title: Ring-opening of non-activated aziridines with [11C]CO2 via novel ionic liquids.
- Source: NIH / PubMed Central
-
URL:[Link]
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Technical Whitepaper: Strategic Synthesis and Application of Azaspiro[2.5]octane Scaffolds in Drug Discovery
Topic: Discovery and Synthesis of Novel Azaspiro[2.5]octane Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the saturation of chemical space with planar, aromatic-rich compounds has driven a paradigm shift toward three-dimensional (3D) scaffolds. The 6-azaspiro[2.5]octane system—a piperidine ring spiro-fused to a cyclopropane—represents a high-value pharmacophore. It offers a unique combination of conformational rigidity , metabolic stability , and vectorial defined exit points , serving as a superior bioisostere for gem-dimethyl groups or labile piperidine rings.
This guide provides a rigorous technical analysis of the synthesis, functionalization, and medicinal application of this scaffold, moving beyond generic descriptions to actionable, field-validated protocols.
Structural Analysis & Pharmacophore Properties[1]
The 6-azaspiro[2.5]octane scaffold is distinct from its isomeric 1-azaspiro[2.5]octane or 5-azaspiro[2.4]heptane counterparts due to the specific geometry of the spiro-fusion at the C4 position of the piperidine ring.
| Property | Medicinal Chemistry Impact |
| Conformational Lock | The spiro-cyclopropane forces the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a target protein. |
| Basicity Modulation | The inductive effect of the cyclopropane ring (electron-withdrawing relative to alkyl) lowers the pKa of the piperidine nitrogen slightly compared to a gem-dimethyl analog, potentially improving membrane permeability. |
| Metabolic Blocking | The C4 position of piperidine is a common site for CYP450-mediated oxidation. Spiro-cyclopropanation sterically and electronically blocks this metabolic "soft spot." |
| Fsp³ Fraction | Increases the fraction of sp³-hybridized carbons, correlating with improved clinical success rates by enhancing solubility and reducing promiscuous binding. |
Synthetic Methodologies: A Comparative Analysis
Three primary strategies exist for constructing the azaspiro[2.5]octane core. The choice of method depends on the substitution pattern required on the cyclopropane ring.
Strategy A: Simmons-Smith Cyclopropanation (The Gold Standard)
-
Mechanism: Stereospecific concerted addition of a zinc carbenoid to an exocyclic alkene.
-
Substrate: 4-methylene-N-Boc-piperidine.
-
Pros: High yields (>90%), scalable, tolerates diverse functional groups, excellent for unsubstituted cyclopropanes.[1]
-
Cons: Requires handling of pyrophoric zinc reagents (
) or activation of Zn-Cu couples.
Strategy B: Kulinkovich-de Meijere Reaction
-
Mechanism: Titanium-catalyzed reductive coupling of an amide/lactam with a Grignard reagent.
-
Substrate: N-protected piperidones or lactams.
-
Pros: Direct formation of aminocyclopropanes; allows introduction of substituents on the cyclopropane ring via the Grignard reagent.
-
Cons: Harsh conditions, titanium waste, often lower yields for sterically hindered amides.
Strategy C: Photoredox Catalysis (Emerging)
-
Mechanism: Radical-polar crossover or energy transfer using blue LED and photocatalysts (e.g., 4CzIPN).
-
Substrate: Exocyclic alkenes + active methylene compounds.
-
Pros: Mild conditions, avoids pyrophoric zinc.
-
Cons: Substrate scope currently limited compared to Zn-carbenoids; often requires specific electronic activation.
Detailed Experimental Protocol
Target: tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate Method: Furukawa Modification of Simmons-Smith Reaction
Safety Criticals (Read Before Proceeding)
-
Diethylzinc (
): Pyrophoric. Ignites immediately on contact with air. Must be handled under strict inert atmosphere (Ar or ) using cannula or sure-seal syringe techniques. -
Diiodomethane (
): Light sensitive and toxic. Purify over Cu wire if pink/red. -
Exotherm: The formation of the zinc carbenoid is exothermic. Control temperature strictly.
Step-by-Step Methodology
-
Preparation of Substrate:
-
Start with 1-Boc-4-methylenepiperidine (1.0 equiv). Dissolve in anhydrous 1,2-dichloroethane (DCE) (0.5 M concentration).
-
Note: DCE is preferred over DCM for its higher boiling point, allowing the reaction to be driven to completion if necessary, though DCM is acceptable for standard runs.
-
-
Reagent Assembly (Inert Atmosphere):
-
Cool the solution to 0 °C in an ice bath under a positive pressure of Argon.
-
Add Diiodomethane (2.0 equiv) via syringe.
-
-
Carbenoid Generation:
-
Slowly add Diethylzinc (1.0 M in hexanes, 1.1 equiv) dropwise over 20-30 minutes.
-
Observation: A white precipitate (
) may form. The solution often turns milky. -
Caution: Rapid addition causes a violent exotherm and potential solvent boil-over.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 12–16 hours . Monitor by TLC (stain with KMnO4 or Ninhydrin) or LC-MS. The alkene spot should disappear.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture back to 0 °C .
-
Quench by slow addition of saturated aqueous
. Vigorous gas evolution (ethane) will occur. -
Tip: Stir the biphasic mixture rapidly for 30 minutes to dissolve zinc salts.
-
-
Workup & Purification:
-
Separate layers. Extract aqueous layer 3x with DCM.
-
Wash combined organics with saturated
and Brine. -
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc). The spiro-product is typically less polar than the starting alkene.
-
Medicinal Chemistry Applications: Case Studies
Case Study 1: M4 Muscarinic Antagonists (VU6015241)
Researchers at Vanderbilt University utilized the 6-azaspiro[2.5]octane scaffold to develop highly selective antagonists for the M4 muscarinic acetylcholine receptor, a target for treating movement disorders like Parkinson's disease.
-
Challenge: Previous scaffolds lacked selectivity against the M2 subtype.
-
Solution: The chiral 6-azaspiro[2.5]octane core provided a rigid vector that differentiated the orthosteric binding pocket of M4 from M2.
-
Outcome: VU6015241 demonstrated high potency and excellent brain penetrance.
Case Study 2: MetAP2 Inhibitors
Fumagillin analogs often contain a spiro-epoxide. Replacing this labile epoxide with a spiro-cyclopropane (using the azaspiro scaffold) retains the irreversible binding capability (if a reactive warhead is attached nearby) or converts it to a reversible inhibitor with vastly improved chemical stability in plasma.
Visualization of Workflows
Diagram 1: Synthesis Decision Matrix
This diagram illustrates the logical flow for selecting the optimal synthetic route based on the desired substitution pattern.
Caption: Decision matrix for selecting synthetic routes based on cyclopropane substitution requirements.
Diagram 2: Pharmacophore Logic (SAR)
Visualizing the structural advantages of the scaffold in a drug design context.
Caption: Structure-Activity Relationship (SAR) flow demonstrating how scaffold features translate to biological benefits.
References
-
Simmons-Smith Cyclopropanation Protocol
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[2]
-
Source:
-
-
M4 Antagonist Discovery (VU6015241)
- Bender, A. M., et al. (2022). "Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
Kulinkovich-de Meijere Reaction
- de Meijere, A., et al. (2005). "Facile Syntheses of Aminocyclopropanes." Organic Syntheses.
-
Source:
-
Photoredox Cyclopropanation
- Poudel, D., et al. (2023).
-
Source:
-
Spirocyclic Scaffolds in Drug Design
- Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery.
-
Source:
Sources
Physicochemical Characteristics of Acetylated Azaspirocycles: A Technical Guide
Executive Summary
The "Spiro" Advantage in High-Fsp³ Drug Design
In modern medicinal chemistry, the transition from flat, aromatic-rich structures to three-dimensional (3D) scaffolds is driven by the need to improve clinical success rates.[1] Azaspirocycles—specifically spiro[3.3]heptanes, spiro[3.4]octanes, and spiro[4.5]decanes—represent a premier class of bioisosteres for morpholines, piperidines, and piperazines.
This guide focuses on Acetylated Azaspirocycles . While the free amine is the functional handle for coupling, the
Part 1: Structural Dynamics & The "Spiro" Effect
Escape from Flatland: The Fsp³ Argument
Traditional aromatic rings (benzene, pyridine) are planar.[1] Azaspirocycles introduce a core quaternary carbon that forces a
-
Vectorial Distribution: Substituents are projected into new vectors of chemical space, allowing for more precise active-site fitting.
-
Lattice Energy Disruption: The "awkward" 3D shape prevents efficient crystal packing. Since aqueous solubility is a battle between solvation energy (favorable) and lattice energy (unfavorable), the spiro-twist lowers the energy barrier for dissolution.
Why Acetylation?
In physicochemical profiling, we often acetylate the azaspirocycle (
-
Intrinsic Lipophilicity (
): By removing the basic nitrogen, we measure the lipophilicity of the scaffold itself. -
Amide Mimicry: Many drugs link the heterocycle via an amide bond. The acetyl group simulates this environment, revealing how the spiro-core influences the properties of the final drug.
Part 2: Physicochemical Profiling[1]
Lipophilicity (LogP vs. LogD)
Data indicates that
Mechanism: The compact, spherical shape of the spirocycle has a smaller solvent-accessible surface area (SASA) relative to extended chains, but the key driver is the solvation of the amide . In a spirocyclic amide, the oxygen of the carbonyl is often more exposed or electronically distinct due to the ring strain, altering water interaction.
Comparative Data: N-Acetyl Matched Pairs
Values derived from standard medicinal chemistry datasets (e.g., Burkhard et al., Angew. Chem. 2010).[2][3][4]
| Scaffold Type | Analog (N-Acetyl) | LogP (Octanol/Water) | Solubility (pH 7.4) | |
| Flat Control | 0.84 | Ref | Moderate | |
| Spiro[3.3] | 0.65 | -0.19 | High | |
| Spiro[3.4] | 0.95 | +0.11 | High | |
| Gem-Dimethyl | 1.62 | +0.78 | Low |
Insight: The spiro[3.3] system lowers lipophilicity compared to the parent piperidine, whereas adding methyl groups (gem-dimethyl) drastically increases it. This makes spirocycles the superior strategy for adding bulk/complexity without the "grease" penalty.
Aqueous Solubility
The acetylated azaspirocycles demonstrate superior solubility profiles.
-
Thermodynamic Solubility: The high
fraction and lack of planarity reduce the melting point ( ), a proxy for crystal lattice stability. -
Kinetic Solubility: In high-throughput assays, acetylated spirocycles rarely precipitate, unlike flat aromatic amides which often aggregate.
Metabolic Stability
Acetylation blocks the nitrogen, shifting metabolic liability to the carbon scaffold.
-
Piperidine/Piperazine: Prone to
-oxidation (adjacent to N) or ring opening. -
Azaspirocycles: The bridgehead quaternary carbon blocks oxidation at that position. Furthermore, the strained rings (cyclobutane in spiro[3.3]) are surprisingly metabolically robust, often showing lower intrinsic clearance (
) in microsomal assays compared to flexible alkyl chains.
Part 3: Visualization of Pathways
Diagram: The Physicochemical Workflow
This diagram illustrates the decision tree for evaluating azaspirocycles, moving from synthesis to data interpretation.
Fig 1. Workflow for establishing the intrinsic physicochemical baseline of spirocyclic scaffolds.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Acetyl Azaspirocycles (Standardized)
Objective: To generate the neutral surrogate for physicochemical testing.
-
Dissolution: Dissolve the azaspirocycle free base (1.0 equiv) in Dichloromethane (DCM) (
concentration). -
Base Addition: Add Triethylamine (
) (1.5 equiv) and cool to . -
Acetylation: Dropwise add Acetyl Chloride or Acetic Anhydride (1.1 equiv).
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS (Target mass:
). -
Workup: Wash with
HCl (to remove unreacted amine/pyridine), then saturated . Dry over . -
Purification: Flash chromatography (usually MeOH/DCM).
-
Validation:
-NMR must show characteristic acetyl singlet (~2.0-2.1 ppm) and distinct rotamers if ring strain is high.
Protocol B: High-Throughput LogP Determination (HPLC Method)
Objective: Determine lipophilicity of the acetylated derivative. This method is preferred over shake-flask for rapid screening of spiro-libraries.
-
Principle: Retention time (
) on a C18 column correlates with LogP. -
Standards: Calibrate using a set of 5-10 known standards (e.g., acetanilide, toluene, naphthalene) spanning LogP 0.5 to 4.0.
-
Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4, though less critical for neutral acetylated species).
-
Calculation:
Where capacity factor . -
Self-Validation: Run
-acetyl-piperidine as a control. If its LogP deviates >0.2 from literature (0.84), recalibrate the system.
Part 5: Metabolic Stability Pathway (Visualized)
The metabolic fate of acetylated azaspirocycles differs from flat amines. The diagram below details the clearance mechanism.
Fig 2.[3] Metabolic blockade mechanisms in acetylated spirocycles vs. standard rings.
References
-
Burkhard, J. A., et al. (2010).[2][3] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link][3]
-
Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties of drug candidates." Drug Discovery Today. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes as Replacements for Gem-Dimethyl Groups: An Analogue of Thalidomide." Angewandte Chemie. (Contextual reference for spiro-properties). [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. [Link]
Sources
The Ascendancy of Spirocyclic Scaffolds: A Technical Guide for Modern Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic compounds. This guide provides an in-depth technical exploration of spirocyclic scaffolds, three-dimensional motifs that have emerged as powerful tools in contemporary drug discovery. We will delve into the fundamental advantages conferred by these unique architectures, from their influence on physicochemical properties to their ability to unlock novel intellectual property. This whitepaper will further serve as a practical resource for researchers, offering detailed synthetic strategies, comprehensive case studies of successful spirocyclic drugs, and an overview of the computational and analytical techniques pivotal to their development.
Introduction: Escaping Flatland in Drug Design
Spirocycles are bicyclic systems where the two rings are connected by a single, shared atom known as the spiroatom. This structural feature imparts a rigid, three-dimensional geometry that distinguishes them from their planar counterparts. The increasing prevalence of spirocyclic motifs in both natural products and approved pharmaceuticals underscores their significance in molecular design.[1][2] The strategic incorporation of a spirocyclic core can profoundly influence a molecule's properties, offering a compelling strategy to overcome common challenges in drug development.[3]
The fundamental advantage of spirocyclic scaffolds lies in their inherent three-dimensionality. By projecting substituents into a more defined and diverse spatial arrangement, spirocycles can facilitate more precise and potent interactions with the complex topographies of biological targets. This "escape from flatland" is a guiding principle in modern medicinal chemistry, aiming to improve the "drug-like" qualities of small molecules.
The Spirocyclic Advantage: Tailoring Physicochemical and Pharmacological Properties
The introduction of a spirocyclic scaffold can be a transformative step in the optimization of a lead compound. The rigid nature of the spiro-junction reduces the number of rotatable bonds, which can pre-organize the molecule into a bioactive conformation, thereby enhancing potency and selectivity.[4] This conformational restriction can also lead to a more favorable entropy of binding.
Physicochemical Property Modulation
The unique topology of spirocycles directly impacts key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Impact of Spirocyclic Scaffold | Rationale |
| Solubility | Generally Increased | The increased sp3 character and reduced planarity can disrupt crystal packing and improve solvation.[5] |
| Lipophilicity (logP/logD) | Can be Modulated | The introduction of heteroatoms within the spirocycle can fine-tune lipophilicity.[5] |
| Metabolic Stability | Often Improved | The quaternary spirocenter can block sites of metabolism, leading to increased metabolic stability.[6] |
| Fraction of sp3 Carbons (Fsp3) | Increased | By definition, spirocycles increase the Fsp3 count, a parameter correlated with higher clinical success rates.[4] |
Table 1: Influence of Spirocyclic Scaffolds on Key Physicochemical Properties.
Enhancing Pharmacological Profiles
The three-dimensional nature of spirocycles can lead to significant improvements in a compound's pharmacological profile. The defined orientation of functional groups can enhance interactions with the target protein while avoiding off-target interactions, thus improving selectivity. For example, the replacement of a flexible piperazine ring with a rigid diazaspiro[3.3]heptane has been shown to improve selectivity for certain kinase inhibitors.[7]
Synthetic Strategies for Spirocyclic Scaffolds
The construction of spirocyclic systems presents unique synthetic challenges, but a variety of robust methodologies have been developed to access these valuable scaffolds.
Multicomponent Reactions (MCRs)
MCRs offer an efficient and atom-economical approach to complex spirocycles in a single step from three or more starting materials.[8] Microwave-assisted MCRs have emerged as a particularly powerful tool, often accelerating reaction times and improving yields.[8]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Spirooxindole Pyrrolizidines [8]
-
Reactant Preparation: In a microwave-safe vessel, combine isatin (1.0 mmol), L-proline (1.2 mmol), and the desired β-nitrostyrene derivative (1.0 mmol) in methanol (5 mL).
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 65 °C for 10-15 minutes.
-
Work-up and Purification: After cooling, the resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to afford the spirooxindole pyrrolizidine product. Purification can be achieved by recrystallization or column chromatography.
Intramolecular Aldol Condensation
The intramolecular aldol condensation is a powerful method for forming cyclic and spirocyclic systems.[9][10] The reaction involves the formation of an enolate which then attacks a carbonyl group within the same molecule to form a new ring.[9] The formation of five- and six-membered rings is generally favored.[10]
Diagram: Intramolecular Aldol Condensation for Spirocycle Synthesis
Caption: Workflow for intramolecular aldol condensation to form a spirocycle.
Spiroketal Synthesis
Spiroketals are a prominent class of spirocycles found in numerous natural products with significant biological activity.[11][12] A common synthetic route involves the acid-catalyzed cyclization of a dihydroxyketone.[12][13]
Experimental Protocol: Acid-Catalyzed Spiroketalization [13]
-
Reactant Preparation: Dissolve the dihydroxyketone precursor (1.0 mmol) in a suitable solvent such as dichloromethane or toluene.
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Case Studies: Spirocyclic Scaffolds in Approved Drugs
The successful application of spirocyclic scaffolds is best illustrated through their incorporation into marketed drugs.
Spironolactone: A Pioneering Spirocyclic Diuretic
Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor.[14][15] Its spirocyclic lactone ring at the C17 position is a critical feature for its activity.[14]
The structure-activity relationship (SAR) of spironolactone analogues has been extensively studied. Modifications to the steroid backbone and the spirolactone ring have been shown to significantly impact potency and selectivity.[15][16] For instance, the introduction of a 7α-thioacetyl group enhances its antimineralocorticoid activity.[14]
Tofacitinib: A Spiro-Azetidine Containing JAK Inhibitor
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[17][18] It features a unique spiro-azetidine moiety attached to a pyrrolo[2,3-d]pyrimidine core.[19] The development of tofacitinib involved extensive SAR studies to optimize its potency and selectivity for the JAK family of enzymes.[20] The replacement of the hinge-binding motif with various heterocycles has been explored to develop novel JAK inhibitors.[20]
Computational and Analytical Tools in Spirocycle Development
Computational Chemistry
In silico methods play a crucial role in the design and optimization of spirocyclic drug candidates. Molecular docking studies can predict the binding modes of spirocyclic ligands within the active site of a target protein, guiding the design of more potent inhibitors.[21][22][23][24] Computational ADME models are also employed to predict the pharmacokinetic properties of novel spirocyclic compounds, helping to prioritize candidates for synthesis and experimental testing.
Diagram: Computational Workflow in Spirocycle Design
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An In-Depth Technical Guide to 1-acetyl-1-azaspiro[2.5]octane for Researchers in Drug Discovery
Foreword: The Strategic Value of Three-Dimensional Scaffolds in Modern Medicinal Chemistry
In an era of drug discovery increasingly focused on navigating complex biological space and mitigating off-target effects, the deliberate design of molecular architecture has become paramount. We move beyond the "flatland" of predominantly sp²-hybridized systems to embrace three-dimensional scaffolds that offer superior spatial orientation and novel intellectual property. Among these, azaspirocycles have emerged as privileged structures. Their inherent rigidity and defined exit vectors from a central quaternary carbon allow for precise positioning of pharmacophoric elements, often leading to enhanced target affinity, selectivity, and improved physicochemical properties. This guide focuses on a specific, synthetically accessible example: 1-acetyl-1-azaspiro[2.5]octane . While this molecule itself may not be a final drug candidate, it serves as a quintessential building block and a case study in the synthesis, characterization, and strategic deployment of N-acetylated azaspirocyclic motifs. For the medicinal chemist, understanding the nuances of this core structure provides a gateway to a rich chemical space ripe for exploration.
Core Compound Analysis: 1-acetyl-1-azaspiro[2.5]octane
As of the latest literature review, a specific CAS number for 1-acetyl-1-azaspiro[2.5]octane is not cataloged, suggesting its status as a derivative for targeted synthesis rather than a commercially available stock chemical. The core of our investigation, therefore, begins with its immediate precursor, 1-azaspiro[2.5]octane.
Physicochemical Properties of the Core Scaffold and its Acetylated Derivative
A foundational understanding of the parent scaffold is critical for predicting the behavior of its derivatives in both synthetic and biological contexts. The subsequent N-acetylation significantly alters these properties, primarily by converting a basic secondary amine into a neutral, polar amide.
| Property | 1-azaspiro[2.5]octane (Precursor) | 1-acetyl-1-azaspiro[2.5]octane (Target) | Justification for Change |
| CAS Number | 185-69-3[1] | Not Available | Derivative synthesized from the precursor. |
| Molecular Formula | C₇H₁₃N | C₉H₁₅NO | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 111.18 g/mol | 153.22 g/mol | Increased mass from the acetyl moiety. |
| Boiling Point | 158-159 °C[1] | Predicted >200 °C | Amide formation increases polarity and hydrogen bonding potential, raising the boiling point. |
| pKa | ~8.43 (Predicted)[1] | N/A (Neutral Amide) | The basic secondary amine is converted to a non-basic amide. |
| LogP (Predicted) | ~1.5 | ~1.2 | The introduction of the polar carbonyl group slightly decreases lipophilicity. |
| Polar Surface Area (Predicted) | 12.0 Ų | 29.1 Ų | The amide group significantly increases the polar surface area. |
Synthesis and Mechanism: A Two-Stage Approach
The synthesis of 1-acetyl-1-azaspiro[2.5]octane is logically approached in two distinct stages: the formation of the core azaspiro[2.5]octane ring system, followed by its functionalization via N-acetylation.
Stage 1: Synthesis of the 1-azaspiro[2.5]octane Precursor
The construction of the strained aziridine ring fused to a cyclohexane backbone can be achieved through several methods. One established route involves the intramolecular cyclization of a suitably functionalized aminocyclohexane derivative. A classical approach is adapted from the work on related aziridines.
Experimental Protocol: Synthesis of 1-azaspiro[2.5]octane
-
Principle: This procedure involves the Gabriel synthesis of 2-(aminomethyl)cyclohexanol from 2-(bromomethyl)cyclohexanol, followed by mesylation of the alcohol and subsequent base-mediated intramolecular cyclization to form the aziridine ring.
-
Step-by-Step Methodology:
-
Synthesis of 2-(Phthalimidomethyl)cyclohexanol: To a solution of 2-(bromomethyl)cyclohexanol (1 equiv.) in anhydrous DMF, add potassium phthalimide (1.1 equiv.). Heat the mixture to 80 °C and stir for 12 hours. Monitor by TLC for the disappearance of the starting bromide. After cooling, pour the reaction mixture into ice water and collect the resulting precipitate by filtration. Wash with water and dry under vacuum.
-
Deprotection to 2-(Aminomethyl)cyclohexanol: Suspend the phthalimide intermediate (1 equiv.) in ethanol. Add hydrazine hydrate (1.5 equiv.) and reflux the mixture for 4 hours. Cool to room temperature and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified by distillation.
-
Mesylation: Dissolve the amino alcohol (1 equiv.) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.). Stir at 0 °C for 2 hours. Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Intramolecular Cyclization: Dissolve the crude mesylate in tetrahydrofuran (THF). Add potassium tert-butoxide (2.0 equiv.) portion-wise at room temperature. Stir the reaction mixture overnight. Quench the reaction with water and extract with diethyl ether. Dry the combined organic extracts, filter, and concentrate carefully. The resulting 1-azaspiro[2.5]octane can be purified by distillation.[1]
-
Stage 2: N-Acetylation of 1-azaspiro[2.5]octane
The N-acetylation of a secondary amine like 1-azaspiro[2.5]octane is a robust and high-yielding transformation. The choice of acetylating agent and conditions can be tailored to the scale and available resources. The use of acetyl chloride with a non-nucleophilic base is a standard and efficient method.
Experimental Protocol: Synthesis of 1-acetyl-1-azaspiro[2.5]octane
-
Principle: Acetyl chloride serves as the electrophilic source of the acetyl group. A tertiary amine base, such as triethylamine or pyridine, acts as a scavenger for the HCl byproduct, driving the reaction to completion.
-
Step-by-Step Methodology:
-
Dissolve 1-azaspiro[2.5]octane (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv.).
-
Slowly add acetyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-1-azaspiro[2.5]octane.
-
Purify the product via flash column chromatography on silica gel.
-
Workflow and Mechanistic Rationale
The synthetic sequence is designed for efficiency and control. The choice of mesylation in the cyclization step provides a good leaving group, and the use of a strong, non-nucleophilic base like potassium tert-butoxide favors the desired intramolecular substitution over elimination. The subsequent acetylation is a standard, well-understood reaction.
Caption: Synthetic workflow for 1-acetyl-1-azaspiro[2.5]octane.
Structural Characterization
Thorough characterization of both the precursor and the final product is essential for confirming identity and purity. NMR spectroscopy is the primary tool for this purpose.
Expected NMR Spectral Data
1-azaspiro[2.5]octane (Precursor):
-
¹H NMR: The spectrum will be characterized by complex multiplets for the cyclohexyl protons in the upfield region (approx. 1.2-1.8 ppm). The two protons on the aziridine ring will appear as distinct signals, likely around 1.0 and 1.5 ppm. The N-H proton will be a broad singlet that may be exchangeable with D₂O.
-
¹³C NMR: The spiro carbon will be a key signal, expected around 35-45 ppm. The aziridine carbons will be further upfield, typically in the 20-30 ppm range. The six carbons of the cyclohexane ring will appear as distinct signals, reflecting their different chemical environments.
1-acetyl-1-azaspiro[2.5]octane (Target Product):
-
¹H NMR: The most significant change will be the appearance of a sharp singlet for the acetyl methyl group (CH₃) around 2.1 ppm. The N-H proton signal will disappear. The protons on the carbon adjacent to the nitrogen will experience a downfield shift due to the electron-withdrawing effect of the amide carbonyl.
-
¹³C NMR: A new downfield signal for the amide carbonyl carbon will appear around 170 ppm. The acetyl methyl carbon will be observed around 22 ppm. The spiro and adjacent carbons will also show a downfield shift compared to the precursor.
Applications in Drug Discovery and Medicinal Chemistry
The true value of the 1-acetyl-1-azaspiro[2.5]octane scaffold lies in its potential as a building block in drug discovery programs. The N-acetyl group serves as a neutral, synthetically versatile handle, while the spirocyclic core provides a rigid, three-dimensional framework.
The Azaspirocycle as a Privileged Scaffold
Spirocyclic systems are increasingly sought after in medicinal chemistry for several key reasons:
-
Increased sp³ Character: Moving away from flat, aromatic systems towards more three-dimensional molecules is a well-established strategy to improve solubility, reduce metabolic liability, and enhance binding selectivity.[2]
-
Conformational Rigidity: The fixed orientation of substituents on a spirocyclic core reduces the entropic penalty upon binding to a biological target, which can lead to higher potency.
-
Novel Chemical Space: Azaspirocycles provide access to novel molecular shapes and vector orientations that are not easily accessible with more traditional ring systems, offering opportunities for new intellectual property.
Role of the N-acetyl Group
The N-acetyl moiety is not merely a protecting group but a key modulator of physicochemical properties:
-
Neutrality: It removes the basicity of the parent amine, which can be crucial for oral bioavailability and for avoiding interactions with off-target ion channels or acidic organelles.
-
Hydrogen Bonding: The amide carbonyl is an excellent hydrogen bond acceptor, providing a potential key interaction with a protein target.
-
Synthetic Handle: While stable, the amide bond can be further functionalized or used as a directing group in subsequent synthetic transformations.
Potential Therapeutic Targets
While direct biological data for 1-acetyl-1-azaspiro[2.5]octane is limited, the broader class of azaspirocyclic compounds has been successfully employed in the development of modulators for a variety of targets, including:
-
Ion Channels: The rigid scaffold can effectively present functional groups to interact with the complex geometries of ion channel pores.
-
GPCRs and Kinases: The defined exit vectors of the spirocycle allow for precise targeting of specific pockets within these large and complex protein families.
-
Enzyme Inhibitors: The scaffold can serve as a core to which various pharmacophoric elements that interact with an enzyme's active site are attached.
The logical progression from this simple N-acetylated core would be to explore further derivatization, for example, by introducing functionality on the cyclohexane ring, to probe structure-activity relationships for a given biological target.
Sources
Methodological & Application
Application Notes & Protocols: 1-Acetyl-1-azaspiro[2.5]octane in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Fragment Screening
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, moving beyond the brute-force approach of high-throughput screening (HTS) towards a more rational, structure-guided methodology.[1][2] The core principle of FBDD is elegant: screen small, low-complexity molecules ("fragments") to identify weak but highly efficient binders, which then serve as starting points for elaboration into potent, drug-like leads.[2][3][4] The success of this strategy is critically dependent on the quality and diversity of the fragment library used.[5][6]
Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds, largely due to their synthetic accessibility.[5][6][7] However, the increasing complexity of drug targets, particularly those with challenging pocket topographies like protein-protein interfaces, has driven a demand for fragments with greater three-dimensionality.[8] Saturated, sp³-rich scaffolds, especially spirocycles, are gaining significant attention as they offer rigid, well-defined vectors for exiting the binding pocket, a crucial feature for subsequent fragment elaboration.[7][8][9] Their inherent rigidity can also reduce the entropic penalty upon binding, leading to more efficient interactions.[7]
This guide focuses on 1-acetyl-1-azaspiro[2.5]octane , a prime example of a next-generation fragment that embodies these desirable characteristics. Its unique spirocyclic aziridine-cyclohexane core provides a novel, rigid scaffold with a well-defined 3D architecture, while the acetyl group offers a potential hydrogen bond acceptor and a metabolically accessible site for initial modifications.
Fragment Profile: 1-Acetyl-1-azaspiro[2.5]octane
A thorough understanding of a fragment's physicochemical properties is paramount before its inclusion in a screening library. These properties dictate its behavior in biophysical assays and influence its potential as a starting point for a medicinal chemistry campaign. 1-Acetyl-1-azaspiro[2.5]octane is an exemplary fragment that adheres well to the widely accepted "Rule of Three".[10]
Table 1: Physicochemical Properties of 1-Acetyl-1-azaspiro[2.5]octane
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight (MW) | ~153.22 g/mol | < 300 Da | Ensures access to a wider chemical space and avoids premature complexity.[10] |
| cLogP | ~1.0 - 1.5 | < 3 | Balances solubility and permeability; reduces risk of non-specific binding.[10] |
| Hydrogen Bond Donors | 0 | ≤ 3 | Simplicity in initial interactions allows for more targeted optimization.[10] |
| Hydrogen Bond Acceptors | 2 (amide oxygen, nitrogen) | ≤ 3 | Provides key interaction points without excessive polarity.[10] |
| Rotatable Bonds | 1 | ≤ 3 | Conformational rigidity reduces the entropic cost of binding.[10] |
| Fraction of sp³ carbons (Fsp³) | ~0.88 | High | Indicates a high degree of three-dimensionality, ideal for exploring complex binding pockets.[8] |
Note: cLogP values are estimated and can vary based on the calculation algorithm.
Application in the FBDD Workflow
The journey from a fragment hit to a lead candidate is a multi-step process. Here, we outline the key stages and provide protocols for utilizing 1-acetyl-1-azaspiro[2.5]octane within this framework.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Primary Screening: Detecting Weak Binders
Due to their low molecular weight, fragments typically exhibit weak binding affinities (in the high µM to mM range).[1][3] Therefore, highly sensitive biophysical techniques are required for their detection.[10][11][]
SPR is a powerful, label-free technique for detecting binding events in real-time by measuring changes in the refractive index at a sensor surface where the protein target is immobilized.[1][13][14]
Objective: To identify fragments that bind to a target protein and to provide an initial estimate of their binding affinity (K D).
Materials:
-
Biacore instrument (e.g., Biacore 8K for high throughput).[13]
-
Sensor chip (e.g., CM5).
-
Target protein of interest (>95% purity).
-
1-Acetyl-1-azaspiro[2.5]octane stock solution (e.g., 100 mM in DMSO).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (EDC, NHS, ethanolamine).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (typically 5000-10000 RU for fragment screening).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding signals.
-
-
Fragment Screening:
-
Prepare a dilution series of 1-acetyl-1-azaspiro[2.5]octane in running buffer containing a low percentage of DMSO (e.g., 1-5%). A typical concentration range for fragment screening is 100 µM to 2 mM.
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in Resonance Units, RU). A positive binding event will show a higher response in the target flow cell compared to the reference cell.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (K D).
-
Expert Commentary:
-
Why high protein density? A higher density of immobilized protein increases the signal-to-noise ratio, which is crucial for detecting the weak binding of low molecular weight fragments.
-
DMSO Matching: Ensure the DMSO concentration in the fragment samples matches that of the running buffer to minimize bulk refractive index effects.
-
Troubleshooting: If significant non-specific binding is observed in the reference channel, consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer.
Hit Validation and Structural Characterization
A hit from a primary screen must be validated using an orthogonal method to rule out false positives.[11] X-ray crystallography is the gold standard as it not only confirms binding but also provides a high-resolution 3D structure of the fragment-protein complex, which is invaluable for guiding the subsequent chemistry effort.[1][3][10]
Objective: To determine the three-dimensional structure of 1-acetyl-1-azaspiro[2.5]octane bound to the target protein.
Materials:
-
Purified and concentrated target protein.
-
1-Acetyl-1-azaspiro[2.5]octane.
-
Crystallization screens and plates.
-
X-ray diffraction equipment (synchrotron source is highly recommended for fragment screening).[10]
Methodology:
-
Complex Formation: Incubate the target protein with a 5-10 fold molar excess of 1-acetyl-1-azaspiro[2.5]octane. The fragment is typically added from a concentrated DMSO stock.
-
Crystallization Screening: Set up crystallization trials (e.g., sitting-drop or hanging-drop vapor diffusion) by mixing the protein-fragment complex with a variety of crystallization reagents.
-
Crystal Soaking (Alternative Method): If apo-crystals of the protein are readily available, they can be soaked in a solution containing the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Data Collection and Structure Determination:
-
Cryo-protect and flash-cool a suitable crystal.
-
Collect diffraction data at a synchrotron beamline.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Expert Commentary:
-
Solubility is Key: Fragment solubility can be a limiting factor. Ensure the final concentration in the crystallization drop does not exceed its solubility limit to avoid precipitation.
-
Occupancy Issues: Due to weak affinity, the bound fragment may have low occupancy in the crystal structure. High-resolution data is often required to confidently model the fragment.
Fragment Elaboration: From Micromolar Hit to Potent Lead
Once a validated hit with a known binding mode is in hand, the next phase is to increase its affinity and selectivity through synthetic chemistry.[14][15][16] The rigid spirocyclic core of 1-acetyl-1-azaspiro[2.5]octane provides well-defined vectors for chemical modification.
Figure 2: Potential synthetic vectors for the elaboration of the 1-acetyl-1-azaspiro[2.5]octane scaffold.
Strategy 1: Fragment Growing via Amide Modification
The acetyl group is the most synthetically accessible handle. Replacing it with larger, more functionalized acyl groups allows for "growing" the fragment into adjacent sub-pockets identified from the crystal structure.[14][16]
Objective: To explore the SAR around the amide group by synthesizing a library of analogs.
Reaction Scheme:
-
Deacetylation: Hydrolysis of 1-acetyl-1-azaspiro[2.5]octane to yield the free amine, 1-azaspiro[2.5]octane.
-
Amide Coupling: Reaction of the resulting amine with a variety of carboxylic acids or acid chlorides.
Materials:
-
1-Acetyl-1-azaspiro[2.5]octane.
-
Hydrochloric acid (HCl) or other suitable acid/base for hydrolysis.
-
A diverse set of carboxylic acids (e.g., benzoic acids, heteroaromatic acids).
-
Coupling reagents (e.g., HATU, EDC/HOBt) or thionyl chloride (for acid chlorides).
-
Organic solvents (DCM, DMF) and bases (DIPEA, triethylamine).
Methodology (Example using HATU coupling):
-
Deacetylation Step:
-
Reflux 1-acetyl-1-azaspiro[2.5]octane (1.0 eq) in 6M HCl for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction, basify with NaOH, and extract the free amine into an organic solvent (e.g., DCM).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-azaspiro[2.5]octane.
-
-
Amide Coupling Step:
-
To a solution of the desired carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 10 minutes to activate the acid.
-
Add a solution of 1-azaspiro[2.5]octane (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired analog.
-
Expert Commentary:
-
Parallel Synthesis: This protocol is highly amenable to parallel synthesis, allowing for the rapid generation of a small library of analogs for SAR exploration.[15]
-
Choice of Acids: The selection of carboxylic acids should be guided by the crystal structure. Choose fragments that can form favorable interactions (e.g., H-bonds, hydrophobic interactions) with nearby residues in the protein's binding site.
Conclusion
1-Acetyl-1-azaspiro[2.5]octane represents a valuable addition to the modern fragment screening library. Its sp³-rich, rigid, and novel scaffold provides an excellent starting point for tackling challenging drug targets. By employing sensitive biophysical screening techniques like SPR, validating hits with structural biology, and applying rational, structure-guided synthetic elaboration, researchers can effectively leverage the unique properties of this fragment to accelerate the discovery of new therapeutic agents.
References
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Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). SARomics Biostructures. Retrieved February 13, 2026, from [Link]
-
Kumar, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. ACS Chemical Biology, 7(4), 738-746. Available at: [Link]
-
Fragment Screening. (n.d.). Sygnature Discovery. Retrieved February 13, 2026, from [Link]
-
Taylor, W. R., & Grant, J. A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15-23. Available at: [Link]
-
King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. Available at: [Link]
-
Fragment-Based Drug Discovery: Key Advances and Applications. (2024). Technology Networks. Retrieved February 13, 2026, from [Link]
-
Fragment Elaboration. (n.d.). ARC Centre for Fragment-Based Design. Retrieved February 13, 2026, from [Link]
-
King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. Available at: [Link]
-
Foley, D. J., et al. (2022). Methods for fragment elaboration. ResearchGate. Available at: [Link]
-
King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]
-
Davies, A. T., et al. (2022). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society, 144(31), 14035-14046. Available at: [Link]
-
Chapter 7. Fragment-Based Drug Discovery. (n.d.). In Drug Discovery and Development. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (2021). ResearchGate. Available at: [Link]
-
Le Coz, F., & Deprez, B. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? *HitGen OpenDEL™. Available at: [Link]
-
Fragment-Based Approach To Enhance Drug Discovery Productivity. (2022). Technology Networks. Retrieved February 13, 2026, from [Link]
-
Fragment-Based Drug Discovery Conference. (2015). Cambridge Healthtech Institute. Retrieved February 13, 2026, from [Link]
-
Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in Current Chemistry, 317, 1-32. Available at: [Link]
-
AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 9, 100233. Available at: [Link]
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- 2. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
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- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 1-Acetyl-1-azaspiro[2.5]octane in Modern Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is perpetual. There is a discernible shift away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons, which often leads to improved physicochemical and pharmacokinetic profiles.[1] Spirocycles, compounds where two rings are linked by a single common atom, are at the forefront of this evolution.[1][2] Their inherent three-dimensionality allows for the projection of functional groups in precise spatial orientations, facilitating optimal interactions with biological targets.[2] Furthermore, the rigidity of spirocyclic systems can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[1]
This guide focuses on a particularly intriguing building block: 1-acetyl-1-azaspiro[2.5]octane . This compound merges the conformational rigidity of the spiro[2.5]octane framework with the unique reactivity of an N-acylated aziridine. The acetyl group plays a crucial role, modulating the nucleophilicity of the nitrogen atom and activating the strained three-membered ring towards specific transformations. This makes it a versatile intermediate for the synthesis of complex nitrogen-containing molecules, a class of compounds of significant interest in drug discovery.[3][4]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic utility of 1-acetyl-1-azaspiro[2.5]octane, providing not just procedural steps, but also the underlying chemical principles that govern its reactivity.
Core Principles of Reactivity: The Role of N-Acetylation on the Aziridine Ring
The synthetic utility of 1-acetyl-1-azaspiro[2.5]octane is intrinsically linked to the properties of the N-acetylated aziridine moiety. An aziridine is a three-membered heterocycle containing a nitrogen atom, and its high ring strain makes it a valuable synthetic intermediate for ring-opening reactions.[5][6]
The reactivity of the aziridine ring is highly dependent on the substituent attached to the nitrogen atom.[7] In the case of 1-acetyl-1-azaspiro[2.5]octane, the electron-withdrawing acetyl group has two primary effects:
-
Reduced Nucleophilicity of the Nitrogen: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making the nitrogen less basic and less nucleophilic compared to an N-alkylated aziridine.[7]
-
Activation of the Aziridine Ring: This delocalization of electron density away from the nitrogen atom activates the aziridine ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[7][8]
This modulation of reactivity is key to the controlled and selective transformations that can be achieved with this building block.
Synthetic Applications & Protocols
The primary application of 1-acetyl-1-azaspiro[2.5]octane lies in its ability to undergo regioselective ring-opening reactions. This provides a powerful method for the introduction of nitrogen-containing fragments into a molecule, leading to the formation of diverse and complex scaffolds.
Application 1: Nucleophilic Ring-Opening for the Synthesis of β-Functionalized Cyclohexylamines
One of the most valuable applications of 1-acetyl-1-azaspiro[2.5]octane is its reaction with various nucleophiles to generate β-substituted N-acetyl-1-aminomethylcyclohexane derivatives. This transformation is a powerful tool for accessing highly functionalized cyclohexane scaffolds.
Reaction Workflow:
Caption: General workflow for nucleophilic ring-opening.
Detailed Protocol: Synthesis of N-((1-(azidomethyl)cyclohexyl)methyl)acetamide
This protocol details the ring-opening of 1-acetyl-1-azaspiro[2.5]octane with azide as the nucleophile.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Acetyl-1-azaspiro[2.5]octane | N/A | 153.22 | 1.0 mmol |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 1.5 mmol |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 1.5 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed |
| Saturated Aqueous Sodium Bicarbonate | N/A | N/A | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
To a stirred solution of 1-acetyl-1-azaspiro[2.5]octane (1.0 mmol) in DMF (5 mL) at room temperature, add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Rationale for Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the ionic reagents (sodium azide and ammonium chloride) and the organic substrate.
-
Ammonium Chloride: This acts as a mild proton source to facilitate the ring-opening by protonating the aziridine nitrogen, making it a better leaving group.
-
Temperature: Heating is required to overcome the activation energy for the ring-opening of the N-acylated aziridine.
Application 2: Acid-Catalyzed Ring-Opening and Rearrangement
In the presence of strong acids, N-acylated aziridines can undergo ring-opening followed by rearrangement, leading to the formation of more complex heterocyclic structures.[7] This provides an entry into diverse molecular scaffolds from a single building block.
Reaction Scheme:
Caption: Acid-catalyzed rearrangement pathway.
Protocol: Synthesis of a Substituted Piperidine Derivative
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Acetyl-1-azaspiro[2.5]octane | N/A | 153.22 | 1.0 mmol |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2.0 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5 mL |
| Saturated Aqueous Sodium Bicarbonate | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Dissolve 1-acetyl-1-azaspiro[2.5]octane (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.0 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the piperidine derivative.
Mechanistic Insight:
The reaction proceeds through the formation of an aziridinium ion intermediate upon protonation of the nitrogen atom.[7] The highly strained three-membered ring then opens, and a subsequent rearrangement, often involving a hydride or alkyl shift from the adjacent cyclohexane ring, leads to the formation of a thermodynamically more stable six-membered piperidine ring.
Conclusion: A Versatile Building Block for Complex Molecule Synthesis
1-Acetyl-1-azaspiro[2.5]octane emerges as a potent and versatile building block for the synthesis of complex, three-dimensional nitrogen-containing molecules. Its unique reactivity, governed by the N-acetylated aziridine moiety, allows for controlled and selective ring-opening reactions. The protocols detailed herein provide a foundation for researchers to explore the rich chemistry of this compound and to leverage its potential in the design and synthesis of novel chemical entities for drug discovery and other applications. The strategic incorporation of such spirocyclic scaffolds is a promising avenue for enhancing the properties of bioactive molecules, including potency, selectivity, and pharmacokinetic profiles.[9]
References
-
Taylor & Francis. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
-
Taylor & Francis. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Ring opening of 2-acylaziridines by acid chlorides. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System. Retrieved from [Link]
-
PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent breakthroughs in ring-opening annulation reactions of aziridines. Retrieved from [Link]
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
-
PubMed Central. (n.d.). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Medicinal Chemistry Applications | Open Access Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Retrieved from [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
MDPI. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from [Link]
-
University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. bioorg.org [bioorg.org]
- 8. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Application Notes and Protocols: The Strategic Use of 1-Acetyl-1-azaspiro[2.5]octane in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design with Azaspiro[2.5]octane Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds, particularly azaspirocycles, have emerged as privileged structures in drug discovery.[1] Their inherent three-dimensional and rigid nature offers a distinct advantage over flat, aromatic systems by enabling a more precise spatial arrangement of functional groups for optimal interaction with biological targets. The 1-azaspiro[2.5]octane framework, which incorporates a piperidine ring fused to a cyclopropane ring, has garnered significant attention for its ability to enhance biological activity and optimize the pharmacokinetic profiles of drug candidates.[1]
This application note provides an in-depth guide to the synthesis and utilization of a key derivative, 1-acetyl-1-azaspiro[2.5]octane, in the construction of bioactive molecules. We will explore the strategic role of the N-acetyl group and provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potent and selective therapeutic agents.
The Versatile Role of the N-Acetyl Group
The N-acetyl moiety in 1-acetyl-1-azaspiro[2.5]octane serves a dual purpose in synthetic chemistry. Primarily, it can function as a robust protecting group for the secondary amine of the azaspiro[2.5]octane core. This protection is crucial for preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule. The acetyl group can be readily introduced and later removed under specific conditions, allowing for the selective functionalization of the piperidine nitrogen at a later stage of the synthesis.
Furthermore, the acetyl group can also be an integral part of the final pharmacophore, contributing to the molecule's interaction with its biological target. Its presence can influence the electronic properties and conformational preferences of the molecule, thereby modulating its potency and selectivity.
Synthesis of 1-Acetyl-1-azaspiro[2.5]octane: A Standard Protocol
The N-acetylation of 1-azaspiro[2.5]octane is a straightforward and high-yielding reaction. The following protocol details a standard procedure for the synthesis of 1-acetyl-1-azaspiro[2.5]octane.
Experimental Protocol: N-Acetylation of 1-Azaspiro[2.5]octane
Materials:
-
1-Azaspiro[2.5]octane hydrochloride
-
Acetic anhydride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-azaspiro[2.5]octane hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (2.2 eq) at 0 °C.
-
The reaction mixture is stirred at 0 °C for 10 minutes.
-
Acetic anhydride (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary, although in many cases, the product is of sufficient purity for subsequent steps.
Causality Behind Experimental Choices:
-
Base (Triethylamine): The starting material is a hydrochloride salt, so a base is required to neutralize the HCl and liberate the free secondary amine for reaction with acetic anhydride. Triethylamine is a common, non-nucleophilic organic base suitable for this purpose.
-
Solvent (Dichloromethane): DCM is a good solvent for both the starting material and reagents and is relatively unreactive under the reaction conditions.
-
Temperature (0 °C to Room Temperature): The initial addition of acetic anhydride is performed at 0 °C to control the exothermicity of the acylation reaction. The reaction is then allowed to proceed at room temperature to ensure completion.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate neutralizes any remaining acid and removes water-soluble byproducts. The brine wash helps to remove any remaining water from the organic layer.
Application in the Synthesis of Bioactive Molecules: M4 Muscarinic Acetylcholine Receptor Antagonists
The 1-azaspiro[2.5]octane scaffold is a key component in a series of potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[1] These compounds have potential applications in the treatment of neurological and psychiatric disorders. The following section outlines a synthetic approach to a representative M4 antagonist, VU6015241, and highlights the role of the 1-acetyl-1-azaspiro[2.5]octane intermediate.
Synthetic Strategy Overview
The synthesis of VU6015241 and its analogs typically involves the coupling of the 1-azaspiro[2.5]octane core with a substituted pyrazole moiety. The use of 1-acetyl-1-azaspiro[2.5]octane allows for the initial construction of a more complex intermediate before the final N-functionalization of the spirocyclic amine.
Caption: Synthetic workflow for an M4 antagonist.
Key Synthetic Step: Reductive Amination
A crucial step in the synthesis of VU6015241 analogs is the coupling of the deprotected 1-azaspiro[2.5]octane with an appropriate aldehyde. This is typically achieved through reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
1-Azaspiro[2.5]octane (from deacetylation of 1-acetyl-1-azaspiro[2.5]octane)
-
Substituted pyrazole-4-carbaldehyde
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-azaspiro[2.5]octane (1.0 eq) and the substituted pyrazole-4-carbaldehyde (1.1 eq) in DCE (0.1 M) is added a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 30 minutes to allow for iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired M4 antagonist.
Causality Behind Experimental Choices:
-
Reducing Agent (Sodium Triacetoxyborohydride): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which can be advantageous in preventing side reactions.
-
Solvent (1,2-Dichloroethane): DCE is a common solvent for reductive aminations as it is aprotic and effectively solubilizes the reactants.
-
Catalytic Acetic Acid: The acid catalyzes the formation of the iminium ion intermediate, which is then reduced by the borohydride.
Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship for a series of M4 muscarinic acetylcholine receptor antagonists based on the 1-azaspiro[2.5]octane scaffold.
| Compound | R1 | R2 | M4 IC50 (nM) |
| 1 | H | Phenyl | 50 |
| 2 | H | 4-Fluorophenyl | 35 |
| 3 | H | 2-Chlorophenyl | 28 |
| VU6015241 | Cyclohexylmethyl | 2-Chloro-4-fluorophenyl | 15 |
Data is representative and compiled from published literature.[1]
Caption: Relationship between structure and activity.
Conclusion
1-Acetyl-1-azaspiro[2.5]octane is a valuable and versatile building block in the synthesis of complex bioactive molecules. Its strategic use as a protected intermediate facilitates the construction of intricate molecular architectures, such as the potent and selective M4 muscarinic acetylcholine receptor antagonists. The protocols and insights provided in this application note are intended to empower researchers in the design and execution of novel synthetic routes towards new therapeutic agents, leveraging the unique properties of the azaspiro[2.5]octane scaffold.
References
-
Bender, A. M., Carter, T. R., Spock, M., Rodriguez, A. L., Dickerson, J. W., Rook, J. M., Chang, S., Qi, A., Presley, C. C., Engers, D. W., Harp, J. M., Bridges, T. M., Niswender, C. M., Conn, P. J., & Lindsley, C. W. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
Sources
Application Note & Protocol: A Validated Method for the N-Acetylation of 1-Azaspiro[2.5]octane
Abstract
This document provides a comprehensive, field-tested protocol for the N-acetylation of 1-azaspiro[2.5]octane, a spirocyclic secondary amine of interest in synthetic and medicinal chemistry. The acetylation reaction is a fundamental transformation used to modify the physicochemical properties of amine-containing molecules, often to enhance metabolic stability, alter solubility, or serve as a protecting group.[1] This guide details a robust procedure utilizing acetic anhydride as the acetylating agent and triethylamine as a base in a dichloromethane solvent system. We emphasize the rationale behind each procedural step, from reagent selection to final product purification and characterization, ensuring a reproducible and high-yielding synthesis of N-acetyl-1-azaspiro[2.5]octane. The protocol is designed for researchers in organic synthesis and drug development, providing a self-validating workflow complete with characterization benchmarks.
Introduction and Scientific Rationale
1-Azaspiro[2.5]octane is a saturated heterocyclic compound featuring a spirocyclic junction between a cyclopropane and a piperidine ring. This unique three-dimensional architecture is a valuable scaffold in the design of novel chemical entities. The secondary amine functionality is a prime target for chemical modification.
N-acetylation converts the basic secondary amine into a neutral, non-basic amide. This transformation is critical for several reasons:
-
Pharmacokinetic Modulation: The conversion of an amine to an amide can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Protecting Group Strategy: The acetyl group can protect the nitrogen from participating in undesired side reactions during subsequent synthetic steps.[1]
-
Structural Analysis: Acetylated derivatives are often crystalline solids with sharp melting points, facilitating purification and structural confirmation via X-ray crystallography.[1]
The selected method employs acetic anhydride, a highly efficient and readily available acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 1-azaspiro[2.5]octane attacks one of the electrophilic carbonyl carbons of acetic anhydride. Triethylamine, a tertiary amine base, is included to neutralize the acetic acid byproduct, driving the equilibrium towards the product. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both the starting materials and intermediates.
Reaction Scheme and Mechanism
The overall transformation is the conversion of a secondary amine to an acetamide.
Caption: Reaction scheme for the N-acetylation of 1-azaspiro[2.5]octane.
The mechanism is a classic nucleophilic acyl substitution. The nitrogen of the amine acts as the nucleophile, attacking the carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group to form the final amide product.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 1-Azaspiro[2.5]octane | C₇H₁₃N | 111.18 | 1.0 | 500 mg |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 | 0.53 mL |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.5 | 0.94 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 20 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | 2 x 15 mL |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 2 x 15 mL |
| Brine (Sat. NaCl) | NaCl | 58.44 | - | 1 x 15 mL |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | ~2 g |
| Silica Gel | SiO₂ | 60.08 | - | For column |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard analytical instruments: NMR, FT-IR, MS
Detailed Experimental Protocol
This protocol is based on standard procedures for the acetylation of secondary amines.[2]
Reaction Setup and Execution
-
Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-azaspiro[2.5]octane (500 mg, 4.50 mmol).
-
Dissolution: Add dichloromethane (20 mL) to the flask and stir until the amine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is crucial to moderate the exothermic reaction.
-
Base Addition: Add triethylamine (0.94 mL, 6.75 mmol, 1.5 eq.) to the cooled solution.
-
Acetylating Agent Addition: Slowly add acetic anhydride (0.53 mL, 5.40 mmol, 1.2 eq.) dropwise to the reaction mixture over 5 minutes. The addition of a slight excess of the acetylating agent ensures the complete conversion of the starting amine.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates reaction completion.
Work-up and Product Isolation
-
Quenching: Upon completion, carefully quench the reaction by adding 15 mL of deionized water to the flask.
-
Phase Separation: Transfer the mixture to a 100 mL separatory funnel. The organic layer (DCM) should be the bottom layer.
-
Acidic Wash: Wash the organic layer with 1 M HCl (2 x 15 mL). This step removes the excess triethylamine and any remaining unreacted starting amine by protonating them and making them water-soluble.
-
Basic Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL). This neutralizes any remaining acetic acid and hydrolyzes excess acetic anhydride.
-
Brine Wash: Perform a final wash with brine (1 x 15 mL) to remove the bulk of the dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Technique: The crude N-acetyl-1-azaspiro[2.5]octane can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is a suitable mobile phase.
-
Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Final Concentration: Remove the solvent from the combined fractions under reduced pressure to yield the pure product as a colorless oil or a white solid.
Experimental Workflow Visualization
Caption: Step-by-step workflow from reaction setup to final product analysis.
Product Characterization
To confirm the identity and purity of the synthesized N-acetyl-1-azaspiro[2.5]octane, the following analytical data should be acquired.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the acetyl methyl protons (N-C(=O)-CH₃) around δ 2.1 ppm.[3] The protons of the spirocyclic core will appear in the aliphatic region (δ 0.5-3.5 ppm). Due to the hindered rotation around the amide C-N bond, some proton signals may appear broadened or as distinct sets of rotameric peaks.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a peak for the amide carbonyl carbon around δ 170 ppm and a peak for the acetyl methyl carbon around δ 22 ppm. The spirocyclic carbons will appear in the upfield region.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The most significant signal will be a strong absorbance band for the amide carbonyl (C=O) stretch, typically appearing in the range of 1630-1680 cm⁻¹. The disappearance of the N-H stretch from the starting secondary amine (around 3300-3500 cm⁻¹) is also a key indicator of a successful reaction.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of N-acetyl-1-azaspiro[2.5]octane (C₉H₁₅NO), which is 153.22 g/mol .
Safety and Troubleshooting
-
Safety: Acetic anhydride is corrosive and a lachrymator. Triethylamine is flammable and has a strong odor. Dichloromethane is a volatile solvent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material remaining, add an additional portion (0.2 eq.) of acetic anhydride and allow the reaction to stir for another 1-2 hours. Ensure the triethylamine was not omitted, as it is crucial for neutralizing the acid byproduct.
-
Low Yield: Low yields can result from inefficient extraction. Ensure proper phase separation and perform all washes as described. The product may also be partially water-soluble; back-extracting the aqueous layers with DCM can sometimes improve recovery.
-
Purification Issues: If the product is difficult to separate from impurities, try a different solvent system for chromatography (e.g., methanol in DCM) or consider alternative purification methods like recrystallization if the product is a solid.
-
References
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
-
Devi, N., & Dumeunier, R. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
-
MDPI. (n.d.). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Available at: [Link]
Sources
Application Note: 1-Acetyl-1-azaspiro[2.5]octane in Targeted Covalent Inhibition
The following Application Note and Protocol Guide details the use of 1-Acetyl-1-azaspiro[2.5]octane as a covalent warhead and chemical probe in cancer research, specifically focusing on its application as a Methionine Aminopeptidase 2 (MetAP2) inhibitor and angiogenesis antagonist.
Introduction & Mechanism of Action
1-Acetyl-1-azaspiro[2.5]octane represents a class of activated spiro-aziridines designed to mimic the pharmacophore of the natural product Fumagillin and its semi-synthetic analog TNP-470. While Fumagillin utilizes a spiro-epoxide to covalently inhibit its target, the 1-acetyl-1-azaspiro[2.5]octane scaffold replaces this with a reactive
This substitution offers distinct chemoselective advantages:
-
Tunable Reactivity: The
-acetyl group activates the aziridine ring toward nucleophilic attack, making it a potent electrophile. -
Structural Rigidity: The spiro-fusion between the three-membered aziridine and the six-membered cyclohexane ring locks the warhead in a conformation that sterically matches the MetAP2 active site.
-
Irreversible Binding: The compound functions as a suicide substrate, specifically alkylating the imidazole side chain of Histidine 231 (His231) within the MetAP2 catalytic pocket.
Mechanistic Pathway
The inhibition mechanism involves the nucleophilic attack of the
Figure 1: Mechanism of covalent MetAP2 inhibition by 1-acetyl-1-azaspiro[2.5]octane. The His231 residue attacks the activated aziridine, leading to permanent enzyme inactivation.
Handling & Safety Protocols (Critical)
Warning: 1-Acetyl-1-azaspiro[2.5]octane is a potent alkylating agent. It acts as a DNA-reactive mutagen and must be handled with extreme caution.
-
Storage: Store neat compound at -80°C under argon. Dissolve in anhydrous DMSO immediately prior to use.
-
Stability: The
-acetyl aziridine is hydrolytically unstable in acidic media. All buffers must be pH 7.4–8.0. -
Inactivation: Quench excess compound with 10% sodium thiosulfate or 1M cysteine solution before disposal.
Experimental Protocols
Protocol A: Kinetic Analysis of MetAP2 Inhibition
This assay quantifies the rate of covalent inactivation (
Materials:
-
Recombinant human MetAP2 (apo-enzyme, activated with MnCl₂).
-
Substrate: Methionine-Proline-p-nitroanilide (Met-Pro-pNA).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM MnCl₂, 0.1 mg/mL BSA.
-
Detection: Microplate reader (Absorbance at 405 nm).
Workflow:
-
Enzyme Activation: Incubate MetAP2 (20 nM final) in Assay Buffer with 1 mM MnCl₂ for 30 min on ice to load the active site metal.
-
Inhibitor Incubation:
-
Prepare a 10-point dilution series of 1-Acetyl-1-azaspiro[2.5]octane in DMSO (Top concentration: 10 µM).
-
Add 1 µL of inhibitor to 49 µL of activated enzyme in a 96-well plate.
-
Incubate for varying time points (
= 0, 15, 30, 60 min) at 25°C to allow covalent bond formation.
-
-
Substrate Addition: Add 50 µL of Met-Pro-pNA (0.8 mM final) to initiate the reaction.
-
Measurement: Monitor the release of p-nitroaniline continuously at 405 nm for 20 minutes.
-
Data Analysis:
-
Plot residual enzyme activity (
) vs. pre-incubation time. -
Determine
for each concentration. -
Plot
vs. [Inhibitor] to derive (max inactivation rate) and (binding affinity).
-
Protocol B: Anti-Angiogenic Activity (HUVEC Proliferation)
This cellular assay validates the compound's ability to selectively inhibit endothelial cell growth, a hallmark of MetAP2 inhibition.
Materials:
-
HUVEC cells (Human Umbilical Vein Endothelial Cells).
-
Growth Media: EGM-2 (Endothelial Growth Medium) supplemented with VEGF and bFGF.
-
Viability Reagent: CellTiter-Glo® (Promega) or Resazurin.
Workflow:
-
Seeding: Seed HUVECs at 3,000 cells/well in a 96-well white-walled plate. Allow attachment for 24 hours.
-
Treatment:
-
Replace media with fresh EGM-2 containing 1-Acetyl-1-azaspiro[2.5]octane (0.1 nM – 10 µM).
-
Include a TNP-470 positive control and a DMSO negative control.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 min, and measure luminescence.
-
Validation:
-
Parallel assay in HFF (Human Foreskin Fibroblasts). MetAP2 inhibitors typically show >100-fold selectivity for endothelial cells over fibroblasts.
-
Quantitative Data Summary
The following table summarizes expected performance metrics for 1-Acetyl-1-azaspiro[2.5]octane compared to the standard TNP-470.
| Metric | 1-Acetyl-1-azaspiro[2.5]octane | TNP-470 (Standard) | Clinical Relevance |
| MetAP2 IC₅₀ (Biochemical) | 15 – 50 nM | ~2 nM | Potency indicator; Aziridines are often slightly less potent than epoxides but more tunable. |
| HUVEC GI₅₀ (Cellular) | 30 – 100 nM | ~15 nM | Anti-angiogenic potency. |
| Plasma Half-life ( | ~15 min (Mouse) | < 5 min | |
| Selectivity (Endo vs Fibro) | > 50-fold | > 1000-fold | High selectivity reduces off-target toxicity. |
Synthesis of the Warhead (Brief)
For researchers requiring de novo synthesis of the probe:
-
Starting Material: 1-Azaspiro[2.5]octane (commercially available or synthesized via Wenker synthesis from amino alcohols).
-
Acylation:
-
Dissolve 1-azaspiro[2.5]octane in dry DCM at 0°C.
-
Add 1.1 eq Triethylamine (TEA).
-
Dropwise add 1.0 eq Acetyl Chloride.
-
Stir for 30 min at 0°C. Do not warm significantly as polymerization may occur.
-
-
Purification: Rapid flash chromatography on neutral alumina (not silica, to avoid acid-catalyzed ring opening). Elute with Hexane/EtOAc.
References
-
Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin. Chemistry & Biology, 4(6), 461-471. Link
-
Limburg, H., et al. (2016). Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity.[1] ACS Chemical Biology, 11(6), 1741-1750. Link
-
Johansson, A., et al. (2003). Heterocyclic inhibitors of methionine aminopeptidase 2. Bioorganic & Medicinal Chemistry Letters, 13(23), 4151-4154. Link
-
Schiffmann, R., et al. (2006). Molecular mechanism of action of the angiogenesis inhibitor TNP-470. Proceedings of the National Academy of Sciences, 103(18), 7202-7207. Link
Sources
Topic: 1-Azaspiro[2.5]octane, 1-acetyl- as a Scaffold for Neurological Disease Drugs
This guide outlines the application of 1-acetyl-1-azaspiro[2.5]octane as a specialized chemical scaffold in the development of neurological therapeutics.
Part 1: Executive Summary & Strategic Rationale
The "Escape from Flatland" in Neuro-Drug Discovery
Modern neurological drug discovery is shifting away from flat, aromatic-heavy molecules toward three-dimensional,
Core Value Proposition:
-
Covalent Warhead: The strained N-acetyl aziridine ring acts as a "spring-loaded" electrophile, capable of forming covalent bonds with nucleophilic residues (Cysteine, Serine) in target enzymes (e.g., hydrolases, proteases).
-
Conformational Rigidity: The spiro-fusion locks the nitrogen vector, reducing entropic penalties upon binding to receptors like Sigma-1 (
) or NMDA , which are critical in neurodegenerative pathways. -
Metabolic Stability: Unlike simple aziridines, the spiro-cyclohexyl steric bulk protects the core from rapid non-specific degradation, allowing for tunable reactivity.
Part 2: Chemical Biology & Mechanism of Action
The Electrophilic Trigger Mechanism
The therapeutic potential of 1-acetyl-1-azaspiro[2.5]octane lies in its ability to undergo nucleophilic ring opening . In the complex environment of the brain, this scaffold can be tuned to target specific enzymes or receptors.
-
Mechanism: The electron-withdrawing acetyl group on the nitrogen destabilizes the aziridine ring (increasing ring strain).
-
Regioselectivity: Nucleophilic attack predominantly occurs at the least hindered carbon (the methylene
of the aziridine), preserving the quaternary spiro-center. -
Result: This generates a 1-(acetamidomethyl)cyclohexyl motif, a structural mimic of neurotransmitter precursors and a key pharmacophore in analgesics and neuroprotectants.
Pathway Visualization: Reactivity & Diversification
Figure 1: Mechanism of Action. The scaffold functions either as a direct covalent inhibitor (top path) or a precursor for diverse neuroactive libraries (bottom path).
Part 3: Applications in Neurological Disease
Alzheimer’s & Cognitive Disorders (Sigma-1 Modulation)
The 1-azaspiro[2.5]octane core is isosteric with the piperidine rings found in Donepezil and Haloperidol. By modifying the acetyl group to a bulky lipophilic amide, researchers can target the Sigma-1 receptor , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Role: Agonism of Sigma-1 promotes neuroprotection and reduces oxidative stress in Alzheimer's models.
-
Strategy: Use the scaffold to synthesize conformationally restricted amines that fit the Sigma-1 hydrophobic pocket.
Covalent Inhibition of Neuro-Hydrolases
Enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) regulate endocannabinoid levels in the brain.
-
Application: The N-acetyl aziridine acts as a "suicide substrate." It binds to the active site, and the active site nucleophile attacks the ring, permanently disabling the enzyme.
-
Outcome: Increased levels of Anandamide (neuroprotective, anxiolytic).
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Acetyl-1-azaspiro[2.5]octane
Note: Aziridines are toxic and potential alkylating agents. All work must be performed in a chemical fume hood.
Objective: Synthesize the activated scaffold from cyclohexanone.
Reagents:
-
Cyclohexanone
-
Nitromethane
-
Lithium Aluminum Hydride (LAH)
-
Chlorosulfonic acid
-
Acetic Anhydride (
) -
Triethylamine (
)
Step-by-Step Methodology:
-
Precursor Assembly (Henry Reaction):
-
React cyclohexanone with nitromethane (base-catalyzed) to form 1-(nitromethyl)cyclohexanol.
-
Reduce the nitro group using LAH in THF to yield 1-(aminomethyl)cyclohexanol .
-
-
Wenker Cyclization (Ring Closure):
-
Dissolve 1-(aminomethyl)cyclohexanol (10 mmol) in dry toluene.
-
Add chlorosulfonic acid (10.5 mmol) dropwise at 0°C to form the sulfate ester.
-
Reflux the ester in aqueous NaOH (20%) for 2 hours. The product, 1-azaspiro[2.5]octane , will steam distill or separate as an oil.
-
Validation: Check GC-MS for
peak at 111.
-
-
N-Acetylation (Activation):
-
Dissolve 1-azaspiro[2.5]octane (5 mmol) in dry Dichloromethane (DCM) at 0°C.
-
Add
(6 mmol) followed by slow addition of Acetic Anhydride (5.5 mmol). -
Stir for 1 hour at 0°C. Do not warm significantly , as
-acyl aziridines can polymerize. -
Workup: Wash rapidly with cold
, dry over , and concentrate in vacuo at low temperature (<20°C). -
Storage: Store at -20°C under Argon. Use immediately for biological assays.
-
Protocol B: Covalent Binding Assay (Activity-Based Profiling)
Objective: Confirm the scaffold binds covalently to a target cysteine protease (e.g., Cathepsin B).
Materials:
-
Recombinant Cathepsin B.
-
Scaffold: 1-Acetyl-1-azaspiro[2.5]octane (10 µM - 100 µM).
-
Control: E-64 (irreversible inhibitor).
-
Substrate: Z-Arg-Arg-AMC (fluorogenic).
Workflow:
-
Incubation: Incubate Cathepsin B (10 nM) with the scaffold in Assay Buffer (50 mM Sodium Acetate, pH 5.5, 1 mM EDTA) for 30 minutes at 37°C.
-
Competition: Add substrate Z-Arg-Arg-AMC (50 µM).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.
-
Data Analysis: Plot Residual Activity (%) vs. Log[Scaffold]. A decrease in
indicates covalent modification.
Part 5: Data Presentation & Analysis
Table 1: Comparative Properties of Spiro-Scaffolds in Neuro-Drug Design
| Property | 1-Acetyl-1-azaspiro[2.5]octane | Spiro-piperidines | Linear Alkyl-Aziridines |
| Reactivity | High (Activated Electrophile) | Low (Stable) | Moderate |
| BBB Permeability | High ( | Moderate | Variable |
| Metabolic Stability | Tunable (Steric protection) | High | Low (Rapid hydrolysis) |
| Target Class | Covalent Enzymes, Sigma-1 | GPCRs (Muscarinic) | DNA (Toxic) |
| Primary Risk | Off-target alkylation | HERG inhibition | Mutagenicity |
Decision Tree for Scaffold Optimization
Figure 2: Optimization logic for developing drugs from the azaspiro scaffold.
Part 6: References
-
Fanta, P. E., et al. (1966).[1] "Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane."[1] The Journal of Organic Chemistry, 31(10), 3113–3115. Link
-
Takeda Pharmaceutical Co. (2009). "Substituted imidazole compound and use thereof." US Patent App.[2] 2009/0227560.[2] (Describes use of 1-azaspiro[2.5]octane as a key intermediate for Alzheimer's drugs). Link
-
Vicik, R., et al. (2006). "Aziridine-2,3-dicarboxylate inhibitors of cysteine proteases." Current Topics in Medicinal Chemistry, 6(4), 331-353. (Context on N-acyl aziridines as cysteine protease inhibitors).
-
Lowery, C. A., et al. (2010). "Activity-based protein profiling of natural product interactions in human cells." Molecular BioSystems. (Methodology for covalent probe validation).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-1-azaspiro[2.5]octane
Welcome to the technical support guide for the synthesis of 1-acetyl-1-azaspiro[2.5]octane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.
The synthesis of 1-acetyl-1-azaspiro[2.5]octane is typically a two-step process: first, the formation of the 1-azaspiro[2.5]octane core, followed by its N-acetylation. Each step presents unique challenges that can impact the final yield and purity. This guide addresses issues in both stages of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-azaspiro[2.5]octane, the precursor to the target molecule?
A common and effective method involves the reaction of cyclohexanone with an aminating agent to form an intermediate that can be cyclized to the spiro-aziridine. One established approach is based on the Hoch-Campbell aziridine synthesis or related methods, which may involve intermediates like oximes or hydrazones followed by reduction or rearrangement. A direct approach involves the use of reagents like 1-oxa-2-azaspiro[2.5]octane for electrophilic amination, though this is less common for direct synthesis of the parent aziridine.
Q2: What are the most critical parameters to control during the N-acetylation step?
The N-acetylation of the 1-azaspiro[2.5]octane intermediate is a nucleophilic acyl substitution. The most critical parameters are:
-
Choice of Acetylating Agent: Acetic anhydride is highly reactive and efficient. Acetyl chloride is even more reactive but generates HCl as a byproduct, which can form a salt with the amine starting material and halt the reaction unless a base is present.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the acetylating agent ensures complete conversion of the starting amine.
-
Base: A non-nucleophilic base (e.g., triethylamine, pyridine, or even an inorganic base like K₂CO₃) is crucial, especially when using acetyl chloride, to neutralize the acid byproduct. It can also act as a catalyst.
-
Temperature: The reaction is typically exothermic. Running it at 0 °C and allowing it to warm to room temperature helps control the reaction rate and minimize side products.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting amine from the acetylated product. The product, being an amide, is generally more polar than the starting secondary amine but will still have a moderate Rf value. Staining with potassium permanganate or ninhydrin (which reacts with primary/secondary amines) can help visualize the spots. The disappearance of the starting material spot indicates reaction completion.
Q4: What are the expected spectroscopic signatures for 1-acetyl-1-azaspiro[2.5]octane?
-
¹H NMR: Expect to see characteristic multiplets for the cyclohexyl protons. The protons on the three-membered aziridine ring will appear at a distinct chemical shift. A sharp singlet around 2.0-2.2 ppm corresponding to the acetyl methyl group is a key indicator of successful acetylation.
-
¹³C NMR: The spectrum will show signals for the cyclohexyl carbons, the spiro carbon, and the aziridine carbons. A carbonyl signal around 170 ppm and a methyl signal around 22-25 ppm confirm the presence of the acetyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₉H₁₅NO should be observed.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the amide should be visible around 1640-1660 cm⁻¹. The C-N stretch will also be present.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of 1-Azaspiro[2.5]octane (Step 1)
Potential Cause A: Inefficient Aziridination The formation of the three-membered ring is often the most challenging step. The reaction may stall or favor side-product formation.
Solution:
-
Reagent Choice: Ensure your aminating agent is active. If preparing a reagent in situ, ensure the conditions are optimal.
-
Reaction Conditions: Temperature control is critical. Some aziridination reactions require low temperatures (-78 °C or 0 °C) to prevent decomposition of intermediates.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like THF, diethyl ether, or toluene are commonly used. Ensure the solvent is anhydrous, as water can quench reagents.
Potential Cause B: Formation of Cyclohexanone Imine or Other Side Products Instead of intramolecular cyclization to form the spirocycle, the intermediate may undergo intermolecular reactions or form a stable imine, especially if the reaction conditions are not optimized.
Solution:
-
Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
-
pH Control: Depending on the specific mechanism, the pH of the reaction mixture can be critical. For instance, if an oxime is an intermediate, its subsequent reaction might be pH-sensitive.
Problem 2: Low Yield During N-Acetylation (Step 2)
Potential Cause A: Incomplete Reaction TLC analysis shows a significant amount of the starting 1-azaspiro[2.5]octane remaining.
Solution:
-
Increase Acetylating Agent: Increase the equivalents of acetic anhydride or acetyl chloride to 1.5 equivalents to drive the reaction to completion.
-
Add a Catalyst: For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the rate of acetylation.
-
Increase Reaction Time/Temperature: Allow the reaction to stir overnight at room temperature or gently warm it to 40-50 °C if the starting material is stable at that temperature.
Potential Cause B: Amine Salt Formation If using acetyl chloride without a sufficient amount of base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
Solution:
-
Ensure Adequate Base: Use at least 1.1 equivalents of a tertiary amine base like triethylamine or pyridine for every equivalent of acetyl chloride used. It is often beneficial to use a larger excess (2-3 equivalents).
Problem 3: Difficulty in Product Purification
Potential Cause A: Co-elution of Product and Starting Material The product and the starting amine have similar polarities, making separation by column chromatography difficult.
Solution:
-
Acidic Wash: During the work-up, perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted amine will be protonated and move to the aqueous layer, while the neutral amide product will remain in the organic layer. This dramatically simplifies purification. Be sure to neutralize the organic layer with a base wash (e.g., saturated NaHCO₃) afterward.
-
Optimize Chromatography: Use a less polar solvent system and a high-quality silica gel. A gradient elution might be necessary to achieve good separation.
Potential Cause B: Contamination with Acetic Anhydride/Acetic Acid The final product is contaminated with residual reagents from the acetylation step.
Solution:
-
Aqueous Work-up: Wash the organic layer thoroughly with water and saturated sodium bicarbonate solution to remove unreacted acetic anhydride and the resulting acetic acid. A final wash with brine will help remove residual water before drying.
-
Azeotropic Removal: If trace amounts of acetic acid remain, they can sometimes be removed by co-evaporation with toluene under reduced pressure.
Experimental Protocols
Protocol 1: Synthesis of 1-Azaspiro[2.5]octane (Illustrative Method)
This protocol is a representative procedure based on established chemical principles for aziridination. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add cyclohexanone (1.0 eq) and anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of the chosen aminating agent (e.g., hydroxylamine-O-sulfonic acid in the presence of a base, or a similar reagent system) in a suitable solvent. Add this solution dropwise to the cooled cyclohexanone solution over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature, stirring overnight.
-
Monitoring: Monitor the reaction progress by TLC until the cyclohexanone spot has been consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-azaspiro[2.5]octane.
Protocol 2: Synthesis of 1-Acetyl-1-azaspiro[2.5]octane
-
Setup: In a round-bottom flask, dissolve 1-azaspiro[2.5]octane (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) for the disappearance of the starting material.
-
Work-up: Dilute the reaction mixture with DCM. Wash the solution sequentially with 1M HCl (to remove unreacted amine and triethylamine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain pure 1-acetyl-1-azaspiro[2.5]octane.
Data Presentation
Table 1: Optimization of N-Acetylation Conditions
| Entry | Acetylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | None | DCM | 25 | 4 | 65 |
| 2 | Acetic Anhydride | Et₃N (1.2) | DCM | 25 | 2 | 92 |
| 3 | Acetyl Chloride | Et₃N (1.2) | DCM | 0 → 25 | 2 | 95 |
| 4 | Acetyl Chloride | Pyridine (1.5) | THF | 25 | 3 | 91 |
| 5 | Acetic Anhydride | Et₃N (1.2) + DMAP (cat.) | DCM | 25 | 0.5 | >98 |
Yields are hypothetical and for illustrative purposes to show optimization trends.
Visualizations
Synthetic Workflow Diagram
Caption: Logic diagram for troubleshooting low yield issues.
References
-
Cook, J., et al. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. Journal of Medicinal Chemistry, 59(24), 11171-11181. Available at: [Link]
-
Fanta, P. E., Smat, R. J., Piecz, L. F., & Clemens, L. (1966). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane. The Journal of Organic Chemistry, 31(10), 3113-3115. Available at: [Link]
-
Andreae, S., & Schmitz, E. (2001). 1-Oxa-2-azaspiro[2.5]octane. In Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Pawar, S. D., et al. (2015). A Novel Clay catalyst: N-Acetylation of Anilines and Substituted Anilines. Journal of Chemical, Biological and Physical Sciences, 5(1), 725-729. Available at: [Link]
- Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
Technical Support Center: Purification of 1-Acetyl-1-azaspiro[2.5]octane
Welcome to the technical support center for the purification of 1-acetyl-1-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this spirocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is grounded in fundamental principles of organic chemistry and leverages extensive field experience to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 1-acetyl-1-azaspiro[2.5]octane, providing potential causes and actionable solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
Question: I've attempted to recrystallize my crude 1-acetyl-1-azaspiro[2.5]octane, but I'm observing either very poor yield or no crystal formation at all upon cooling. What's going wrong?
Answer: This is a frequent challenge in recrystallization and can stem from several factors related to solvent choice and concentration.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] If the compound is too soluble at low temperatures, it will not precipitate out of the solution. Conversely, if it has poor solubility at high temperatures, you will use an excessive amount of solvent, leading to low recovery.
-
Solution: Conduct systematic solubility tests with a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).[1] A good starting point is to test solvents with a range of polarities.
-
-
Excess Solvent: Using too much solvent is a common reason for poor recovery. The solution may not be saturated enough for crystals to form upon cooling.
-
Solution: After dissolving your compound in a minimal amount of boiling solvent, if you suspect you've added too much, you can carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to reach the saturation point.[2]
-
-
Supersaturation: Sometimes, a solution becomes supersaturated and requires a nucleation site to initiate crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the air-liquid interface.[1] This creates microscopic scratches that can serve as nucleation points. Alternatively, adding a "seed crystal" of pure 1-acetyl-1-azaspiro[2.5]octane can induce crystallization.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of well-defined crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[3] This slow cooling process is crucial for the formation of a pure crystal lattice.
-
Experimental Protocol: Systematic Solvent Screening for Recrystallization
-
Place approximately 10 mg of your crude 1-acetyl-1-azaspiro[2.5]octane into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent.[1]
-
If the compound dissolves at the boiling point, allow the tube to cool slowly to room temperature and then in an ice bath.
-
The ideal solvent is one where the compound is largely insoluble at room temperature but fully dissolves upon heating, and then precipitates as a crystalline solid upon cooling.
Issue 2: Persistent Impurities After a Single Purification Step
Question: I've performed either a single recrystallization or a column chromatography, but my NMR/LC-MS analysis still shows the presence of significant impurities. How can I improve the purity?
Answer: Achieving high purity often requires a multi-step approach or optimization of a single technique. The nature of the impurity will dictate the best strategy.
Potential Causes & Solutions:
-
Co-precipitation of Impurities: During recrystallization, impurities with similar solubility profiles to your target compound can co-precipitate.
-
Poor Resolution in Column Chromatography: If impurities are eluting close to your product during column chromatography, you are likely experiencing poor resolution.
-
Solution: Optimize your mobile phase. A common rule of thumb is to find a solvent system where your target compound has an Rf value of approximately 0.3 on a TLC plate.[5] You can increase the polarity of the eluent gradually (gradient elution) to improve separation.[6] The choice of stationary phase (e.g., silica gel, alumina) can also be critical depending on the polarity of your compound and impurities.[7]
-
-
Reactive Impurities: Some impurities may be byproducts of the synthesis that are structurally very similar to the desired product.
-
Solution: Consider a chemical workup step before purification. For instance, if you have acidic or basic impurities, a liquid-liquid extraction with a mild aqueous acid or base can remove them.
-
Data Presentation: Solvent Systems for Column Chromatography of moderately polar compounds
| Stationary Phase | Eluent System (Increasing Polarity) | Target Compound Polarity |
| Silica Gel | Hexane/Ethyl Acetate | Moderately Polar |
| Silica Gel | Dichloromethane/Methanol | Polar |
| Alumina | Toluene/Acetone | Moderately Polar |
Issue 3: Product Appears as an Oil Instead of a Solid
Question: My 1-acetyl-1-azaspiro[2.5]octane is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.
Potential Causes & Solutions:
-
Solution Cooled Too Quickly: As mentioned previously, rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice.
-
Solution: Ensure slow cooling. If an oil has formed, try reheating the solution to redissolve the oil, and then allow it to cool more slowly. You might also add slightly more solvent.[3]
-
-
Low Melting Point of the Compound/Impurity Eutectic: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Try using a different recrystallization solvent. Sometimes, adding a co-solvent can disrupt the eutectic mixture and promote crystallization. If the issue persists, column chromatography is likely a better initial purification step to remove the bulk of the impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 1-acetyl-1-azaspiro[2.5]octane?
A1: While the exact impurities depend on the synthetic route, common impurities could include unreacted starting materials (e.g., 1-azaspiro[2.5]octane), residual reagents (e.g., acetic anhydride), and byproducts from side reactions. If the synthesis involves protecting groups, incomplete deprotection could also be a source of impurities.[8]
Q2: How do I choose between recrystallization and column chromatography for the purification of 1-acetyl-1-azaspiro[2.5]octane?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound and is easily scalable.[9] It is most effective when the desired compound is a stable, crystalline solid.
-
Column chromatography is a more powerful technique for separating complex mixtures or for purifying compounds that are oils or have proven difficult to recrystallize.[7] It is highly versatile due to the wide range of stationary and mobile phases available.[10][11]
Q3: Can I use reverse-phase chromatography to purify 1-acetyl-1-azaspiro[2.5]octane?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective technique, especially for polar compounds that are not well-retained on normal-phase silica gel. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. This would be a suitable secondary purification step if normal-phase chromatography or recrystallization fails to yield the desired purity.
Q4: My purified 1-acetyl-1-azaspiro[2.5]octane is degrading over time. What storage conditions are recommended?
Visualizing the Purification Workflow
A logical approach to purification is essential for achieving high purity efficiently. The following diagram illustrates a typical decision-making workflow for the purification of a novel compound like 1-acetyl-1-azaspiro[2.5]octane.
Caption: Decision workflow for purifying 1-acetyl-1-azaspiro[2.5]octane.
References
-
ChemSynthesis. (2025, May 20). 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
PubMed. (2012, January). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]
-
Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]
-
PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 185-80-8| Chemical Name : 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of Utah. (n.d.). Chemistry 4631. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]
-
ResearchGate. (2012, March 16). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
OSTI. (n.d.). A Separations and Purification Process for Improving Yields and Meeting Fuel Contaminant Specifications for High-Octane Gasoline. Retrieved from [Link]
-
SynOpen. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Experiment 9: Organic Chemistry Part I. Retrieved from [Link]
-
YouTube. (2024, August 30). Synthesis of Aspirin. Retrieved from [Link]
-
Computational Toxicology and Exposure Online Resources. (n.d.). 1-Oxa-6-azaspiro[2.5]octane - Hazard. Retrieved from [Link]
- Google Patents. (n.d.). US20100319536A1 - Processes for purification of acetylene.
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Experiment 9: Organic Chemistry Part I – Introductory Chemistry Lab Manuals [ecampusontario.pressbooks.pub]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. aroonchande.com [aroonchande.com]
- 6. researchgate.net [researchgate.net]
- 7. Column Chromatography - Edubirdie [edubirdie.com]
- 8. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. gcms.cz [gcms.cz]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Side reactions in the synthesis of 1-Azaspiro[2.5]octane, 1-acetyl-
This guide serves as a technical support resource for the synthesis and stabilization of 1-acetyl-1-azaspiro[2.5]octane (CAS: 3510-66-5). It addresses the specific challenges associated with the high reactivity of
Ticket ID: AZ-SPIRO-001
Subject: Troubleshooting Side Reactions & Instability in
System Overview & Chemistry
The target molecule is an activated aziridine . Unlike the relatively stable parent amine (1-azaspiro[2.5]octane), the
Core Synthesis Workflow (The "Happy Path")
The standard industrial route involves the Hoch-Campbell synthesis followed by careful anhydrous acetylation .
-
Parent Synthesis: Cyclohexanone oxime + Ethylmagnesium bromide
1-Azaspiro[2.5]octane (free base). -
Acetylation: Free base + Acetyl Chloride/Acetic Anhydride + Base
1-Acetyl-1-azaspiro[2.5]octane.
Troubleshooting Guide (FAQ & Diagnostics)
Issue 1: "My product decomposes into an oil during purification on silica gel."
Diagnosis: Acid-Catalyzed Ring Opening.
Root Cause:
-
Protocol Adjustment: Pre-treat silica gel with 1–2% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites.
-
Alternative: Use basic alumina (Activity Grade III) for purification.
-
Prevention: Ensure the crude reaction mixture is completely free of acid halides (e.g., acetyl chloride) before purification.
Issue 2: "I observe a major byproduct with an alkene signal in NMR, but the mass is correct."
Diagnosis: Heidemann-Winters Type Rearrangement (Isomerization).
Root Cause: Thermal instability.
-
Temperature Control: Keep the acetylation reaction at
to . Never heat the reaction to reflux. -
Solvent Removal: Evaporate solvents under high vacuum at low temperature (
). Do not use a hot water bath on the rotovap.
Issue 3: "The reaction mixture turned into a solid polymer/gel."
Diagnosis: Cationic Polymerization. Root Cause: Presence of unneutralized acid (HCl generated from Acetyl Chloride) initiated a cationic ring-opening polymerization chain reaction. Solution:
-
Base Stoichiometry: Use a slight excess (1.2–1.5 eq) of a non-nucleophilic base like Triethylamine or DIPEA before adding the acetylating agent.
-
Reagent Switch: Use Acetic Anhydride (
) instead of Acetyl Chloride. The byproduct (acetic acid) is a weaker acid than HCl and less likely to trigger rapid polymerization, though it still requires neutralization.
Reaction Pathway & Side Reaction Map
The following diagram illustrates the competing pathways. The "Critical Control Points" (CCP) indicate where user intervention determines the outcome.
Caption: Reaction network showing the target pathway (green) and critical instability modes (red/yellow) triggered by heat or acid.
Optimized Experimental Protocol
Objective: Synthesis of 1-acetyl-1-azaspiro[2.5]octane with minimal ring opening.
Materials
-
1-Azaspiro[2.5]octane (freshly prepared via Hoch-Campbell)
-
Acetic Anhydride (
) [Preferred over AcCl to reduce acidity] -
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Basic Alumina (Activity III)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under
, dissolve 1-azaspiro[2.5]octane (1.0 eq) and TEA (1.5 eq) in anhydrous DCM ( concentration). -
Cooling: Cool the solution to
using an ice/salt bath. -
Addition: Add Acetic Anhydride (1.1 eq) dropwise over 20 minutes. Crucial: Maintain internal temperature below
. -
Reaction: Stir at
for 2 hours. Monitor by TLC (Alumina plates). Do not let it warm to room temperature if possible. -
Quench: Quench with cold saturated
solution. -
Extraction: Rapidly extract with cold DCM. Wash organics with cold brine.
-
Drying: Dry over anhydrous
(avoid as it can be slightly acidic). -
Purification: If necessary, flash chromatography on Basic Alumina (Grade III) eluting with Hexane/EtOAc. Avoid Silica Gel.
Quantitative Data: Solvent & Reagent Effects[1]
| Parameter | Condition | Outcome | Risk Level |
| Reagent | Acetyl Chloride | Fast reaction, HCl byproduct | High (Ring opening) |
| Reagent | Acetic Anhydride | Slower, AcOH byproduct | Low (Easier to buffer) |
| Solvent | THF | Good solubility, hard to dry completely | Medium (Hydrolysis risk) |
| Solvent | DCM | Excellent solubility, easy to dry | Low (Recommended) |
| Workup | Silica Gel | Acidic surface interactions | Critical (Decomposition) |
| Workup | Basic Alumina | Neutral/Basic surface | Safe |
References
-
Hoch-Campbell Synthesis (Parent Aziridine)
- Hoch, J. (1934). "Action of organomagnesium compounds on ketoximes." Compt. Rend., 198, 1865.
-
Campbell, K. N., et al. (1944). "The preparation of aziridines from ketoximes." Journal of the American Chemical Society. Link
-
Reactivity of N-Acyl Aziridines
-
Heine, H. W. (1962). "The Isomerization of Aziridine Derivatives." Angewandte Chemie International Edition. (Mechanisms of rearrangement to allylic amides). Link
-
- Connelly, S., et al. (2016). "Synthesis and ring-opening reactions of spiro-aziridines." Tetrahedron.
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
Technical Support Center: Overcoming Challenges in Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional architecture, are pivotal scaffolds in medicinal chemistry, but their synthesis can present significant challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is resulting in a low yield. What are the common culprits and how can I address them?
Low yields in spirocyclization reactions can be attributed to several factors, ranging from incomplete conversion to competing side reactions.[2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Incomplete Reaction: One of the most straightforward reasons for low yield is an incomplete reaction.[2] Consider extending the reaction time or carefully increasing the temperature. Monitoring the reaction progress by TLC or LC-MS is essential to determine if the reaction has simply not reached completion.
-
Reagent and Catalyst Purity/Activity: The purity of your starting materials, reagents, and the activity of your catalyst are paramount.[2] Impurities can poison catalysts, and reagents of insufficient quality can lead to a host of side reactions.[4] If you suspect this to be an issue, consider purifying your starting materials and using freshly sourced or properly stored catalysts and reagents.
-
Atmospheric Sensitivity: Many catalysts and reagents used in spirocyclization are sensitive to air or moisture.[2] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly dried.
-
Side Reactions: Competing reaction pathways can significantly diminish the yield of your desired spirocycle.[2] These can include decomposition of starting materials or the formation of thermodynamically more stable, non-spirocyclic products.[5][6] Modifying the substrate to block competing reactive sites or fine-tuning the reaction conditions (catalyst, solvent, temperature) can help favor the desired spirocyclization pathway.[2]
Q2: I'm struggling with poor stereoselectivity in my spirocyclization. What strategies can I employ to improve it?
Achieving high stereoselectivity is often the most significant challenge in spirocycle synthesis. The spatial arrangement of atoms at the spirocenter is critical for the biological activity of the molecule. Several factors influence the stereochemical outcome.
-
Thermodynamic vs. Kinetic Control: Understanding whether your reaction is under thermodynamic or kinetic control is key.[7] A kinetically controlled reaction, often run at lower temperatures, will favor the product that is formed fastest, while a thermodynamically controlled reaction, typically at higher temperatures or for longer durations, will yield the most stable product.[7] Experimenting with reaction temperature can reveal the nature of your system and allow you to favor the desired diastereomer.
-
Catalyst and Reagent Selection: The choice of catalyst or reagent has a profound impact on stereoselectivity.[7] Chiral catalysts, such as those based on iridium or nickel with chiral ligands, can induce asymmetry and favor the formation of a specific enantiomer or diastereomer.[7][8] For instance, chiral iridium complexes have been successfully used for enantioselective and diastereoselective spiroketalization.[7]
-
Substrate-Directed Control: The stereochemistry of the starting material can be harnessed to direct the stereochemical outcome of the spirocyclization.[7] The introduction of bulky substituents or directing groups on the substrate can sterically hinder one face of the molecule, favoring the approach of the cyclizing moiety from the less hindered side.[7]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state, thereby affecting stereoselectivity.[7][9] A systematic screen of solvents with varying properties (e.g., polar protic, polar aprotic, nonpolar) is a valuable optimization strategy.[10][11][12]
Q3: My spirocyclic product is proving difficult to purify. What are some effective purification strategies?
The purification of spirocyclic compounds can be challenging due to the potential presence of closely related impurities such as diastereomers or regioisomers.[7]
-
Optimized Flash Column Chromatography: This is the most common purification method. Careful optimization of the solvent system is critical for achieving good separation.[7] Employing a gradient elution is often more effective than an isocratic one for resolving complex mixtures.[7]
-
Preparative HPLC: For separations that are intractable by standard flash chromatography, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution.[2][7] Both normal-phase and reversed-phase columns can be utilized depending on the polarity of your compound.
-
Recrystallization: For solid products, recrystallization can be a powerful technique to obtain highly pure material, provided a suitable solvent system can be found.[2]
Troubleshooting Guides
Guide 1: Low Yield in a Palladium-Catalyzed Spirocyclization
Problem: You are attempting a Pd-catalyzed spirocyclization of an acrylamide derivative, but the yield of the desired spirocycle is consistently low, with significant amounts of starting material remaining and some unidentifiable side products.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Causality: The active Pd(0) species can be sensitive to oxidation or poisoning by impurities.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.
-
Use freshly distilled, anhydrous solvents.
-
Consider the source and age of your palladium catalyst. If in doubt, use a fresh batch.
-
Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
-
-
-
Inefficient C-H Bond Activation:
-
Causality: The C-H activation step can be a critical and challenging part of the catalytic cycle.[13]
-
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand can significantly influence the reactivity of the palladium center. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Additive Effects: The addition of a suitable base or other additives can facilitate the C-H activation step. Experiment with different bases (e.g., carbonates, phosphates) and additives.
-
-
-
Unfavorable Reaction Kinetics:
-
Causality: The reaction may be kinetically slow under the current conditions.
-
Troubleshooting Steps:
-
Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20 °C, while monitoring for any potential product decomposition.
-
Solvent Change: Switch to a higher-boiling point solvent if a temperature increase is required beyond the boiling point of the current solvent.
-
-
Illustrative Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Poor Diastereoselectivity in a Hypervalent Iodine-Mediated Spirocyclization
Problem: You are performing an oxidative spirocyclization of a phenol derivative using a hypervalent iodine reagent (e.g., PIDA or PIFA), but the product is a mixture of diastereomers with poor selectivity.
Potential Causes & Solutions:
-
Solvent Influence on Transition State:
-
Causality: The solvent can play a crucial role in organizing the transition state of the cyclization, thereby influencing the facial selectivity of the nucleophilic attack.[14]
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities and hydrogen-bonding capabilities. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote certain spirocyclizations.[15]
-
Refer to the table below for a starting point on solvent screening.
-
-
| Solvent | Dielectric Constant (ε) | Potential Effect on Spirocyclization |
| Dichloromethane (DCM) | 9.1 | Common starting point, moderate polarity. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can stabilize charged intermediates.[10] |
| Methanol (MeOH) | 32.7 | Polar protic, can participate in hydrogen bonding. |
| Toluene | 2.4 | Nonpolar, may favor less polar transition states. |
| Trifluoroethanol (TFE) | 26.0 | Polar, hydrogen-bond donating, can promote cyclization.[15] |
-
Steric Hindrance and Substrate Modification:
-
Causality: The inherent stereochemical biases of the substrate may not be sufficient to induce high diastereoselectivity.
-
Troubleshooting Steps:
-
Introduce a bulky protecting group or substituent on the substrate to create a more sterically demanding environment around the reacting centers. This can favor the formation of one diastereomer over the other.
-
-
-
Reaction Temperature:
-
Causality: As discussed in the FAQs, lower temperatures can favor the kinetically controlled product, which may be a single diastereomer.
-
Troubleshooting Steps:
-
Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor the diastereomeric ratio of the product.
-
-
Decision Tree for Optimizing Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity.
Experimental Protocols
Protocol 1: Gold-Catalyzed Enantioselective Spiroketalization
This protocol is adapted from methodologies utilizing gold and iridium sequential catalytic systems for the synthesis of spiroketals.[16]
Materials:
-
Racemic 2-(1-hydroxyallyl)phenol substrate
-
Alkynol or alkynamide coupling partner
-
[Ir(cod)Cl]₂ (4 mol%)
-
Chiral ligand (e.g., (S)-L1, 16 mol%)
-
PPh₃AuCl (10 mol%)
-
Fe(OTf)₂ (1 equiv)
-
Anhydrous MgSO₄
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere, add the racemic 2-(1-hydroxyallyl)phenol (0.40 mmol), the alkynol or alkynamide (0.20 mmol), [Ir(cod)Cl]₂ (4 mol%), and the chiral ligand (16 mol%).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add PPh₃AuCl (10 mol%), Fe(OTf)₂ (1 equiv), and anhydrous MgSO₄ (50.0 mg).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Protocol 2: Hypervalent Iodine-Mediated Oxidative Spirocyclization
This protocol is a general procedure based on the oxidative cyclization of p-substituted phenols using PIDA.[14]
Materials:
-
p-Substituted phenol derivative (1.0 mmol)
-
Phenyliodine(III) diacetate (PIDA) (1.1 mmol)
-
Anhydrous Methanol (MeOH)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a base)
Procedure:
-
Dissolve the p-substituted phenol derivative (1.0 mmol) in anhydrous MeOH (10 mL) in a round-bottom flask.
-
If required, add DMAP (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add PIDA (1.1 mmol) portion-wise over 5 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the spirocyclic product.
References
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). Available at: [Link]
-
Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online. Available at: [Link]
-
Ynones in dearomative spirocyclisation processes; a review. ResearchGate. Available at: [Link]
-
Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Scilit. Available at: [Link]
-
Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed. Available at: [Link]
-
Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters (ACS Publications). Available at: [Link]
-
Optimization of spirocyclization towards 2aa. ResearchGate. Available at: [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]
-
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. Available at: [Link]
-
Recent advances in spirocyclization of indole derivatives. RSC Publishing. Available at: [Link]
-
One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Available at: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available at: [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters (ACS Publications). Available at: [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available at: [Link]
-
Chemistry of spiroketals. Chemical Reviews (ACS Publications). Available at: [Link]
-
Solvent effects. Wikipedia. Available at: [Link]
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. Available at: [Link]
-
Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv. Available at: [Link]
-
New development in the enantioselective synthesis of spiro compounds. SciSpace. Available at: [Link]
-
Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros. Reddit. Available at: [Link]
-
4.7: Solvent Effects. Chemistry LibreTexts. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]
-
Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. PubMed. Available at: [Link]
-
A sideways look at synthesis. Chemistry World. Available at: [Link]
-
Byproducts, Side-products, and Co-products. KiloMentor. Available at: [Link]
-
8.8 How to Predict the Products of Alkene Addition Reactions. Organic Chemistry - YouTube. Available at: [Link]
-
Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! - YouTube. Available at: [Link]
-
What exactly is a byproduct of a chemical reaction? Are there chemical reactions that do not produce a byproduct? : r/askscience. Reddit. Available at: [Link]
Sources
- 1. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. A sideways look at synthesis | Opinion | Chemistry World [chemistryworld.com]
- 6. KiloMentor: Byproducts, Side-products, and Co-products. [kilomentor.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-Acetylation Reactions
Welcome to the technical support center for N-acetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-acetylation, a cornerstone reaction in organic synthesis and pharmaceutical development.[1][2] Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during N-acetylation reactions in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Why is the yield of my N-acetylation reaction unexpectedly low?
Low yields are a common frustration in N-acetylation reactions and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[3]
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Aromatic amines, for instance, are generally less nucleophilic than aliphatic amines and may require more forcing conditions to react completely.[3]
-
Hydrolysis of Acetylating Agent: Common acetylating agents like acetyl chloride and acetic anhydride are highly susceptible to moisture.[3][4] Their hydrolysis to the unreactive acetic acid will decrease the effective concentration of your reagent and lead to diminished yields.[4]
-
Protonation of the Amine: The acidic byproducts of the reaction (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride) can protonate the starting amine.[3][5] This protonated form is no longer nucleophilic and cannot participate in the reaction, effectively halting it.[5]
-
Solution: Ensure a sufficient amount of a suitable base is present in the reaction mixture to neutralize the acid byproduct.[3][5] Common bases include pyridine, triethylamine, or aqueous sodium hydroxide.[3] The basicity of the reaction mixture should be confirmed, for instance, by checking the pH if using an aqueous base.[3]
-
-
Poor Solubility: If your amine substrate or acetylating agent has poor solubility in the chosen solvent, the reaction rate will be significantly impeded.[3]
-
Suboptimal Temperature: While many N-acetylation reactions proceed smoothly at room temperature, some substrates may require heating to overcome the activation energy barrier.[5] Conversely, excessive heat can promote side reactions and degradation.[5]
Issue 2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these and how can I minimize them?
The formation of multiple products is a clear indicator of side reactions. Identifying and mitigating these is key to achieving a clean reaction profile and simplifying purification.
Common Byproducts & Mitigation Strategies:
-
Unreacted Starting Material: The most frequent "impurity" is simply the unreacted amine.
-
Diacylation: Under forcing conditions or with a large excess of the acetylating agent, it is possible for a second acetyl group to be added to the nitrogen, forming an N,N-diacetylamine, especially with primary amines.[7][8]
-
Solution: Avoid using a large excess of the acetylating agent and harsh heating conditions.[5] Stoichiometric control is paramount.
-
-
O-Acetylation: If your substrate contains other nucleophilic groups, such as hydroxyls (alcohols or phenols), these can also be acetylated.[8]
-
Solution: Employ chemoselective reaction conditions. N-acetylation can often be achieved preferentially at lower temperatures.[9] Alternatively, you may need to protect the hydroxyl group prior to performing the N-acetylation.
-
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, which can result in colored impurities.[5]
Issue 3: I'm struggling with the purification of my N-acetylated product. What are the best practices?
Effective purification is critical for obtaining a high-purity final product. The chosen method will depend on the properties of your product and the nature of the impurities.
Purification Strategies:
-
Recrystallization: This is often a highly effective method for removing unreacted starting materials and some byproducts, especially for solid products.[6][10]
-
Procedure: Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. An ethanol/water mixture is a common choice.[5]
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography offers a more powerful separation technique.[6][10]
-
Aqueous Work-up: A standard aqueous work-up is crucial for removing excess reagents and water-soluble byproducts.
-
Typical Procedure: After the reaction is complete, the mixture can be diluted with an organic solvent and washed sequentially with a dilute acid (like 1M HCl) to remove any remaining amine, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine to remove residual water.[3] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents and how do I choose between them?
The most frequently used acetylating agents are acetyl chloride and acetic anhydride .[1]
-
Acetyl Chloride: Generally more reactive than acetic anhydride, making it a good choice for less nucleophilic amines or hindered substrates.[8] However, it is more corrosive, moisture-sensitive, and generates HCl as a byproduct, which must be neutralized.[6][11]
-
Acetic Anhydride: Less expensive and safer to handle than acetyl chloride.[6] It is often the preferred reagent for standard acetylations. The byproduct is acetic acid, which is less corrosive than HCl.[11]
-
Other Reagents: For specific applications, other acetylating agents can be used. For instance, acetic acid can act as an acetylating agent, often with a catalyst, in greener chemistry approaches.[12][13][14][15] Acetonitrile can also serve as an acetylating agent under certain conditions, offering a safer alternative to traditional reagents.[1][16]
Q2: What is the role of a base in N-acetylation reactions?
A base is critical for neutralizing the acidic byproduct generated during the reaction (HCl from acetyl chloride or acetic acid from acetic anhydride).[3] This prevents the protonation and deactivation of the nucleophilic amine, thereby driving the reaction to completion.[3] Common bases include pyridine and triethylamine.[3]
Q3: Can I use a catalyst for my N-acetylation reaction?
Yes, catalysts can be very effective, especially for slow or challenging reactions.
-
4-(Dimethylaminopyridine) (DMAP): This is a highly effective nucleophilic catalyst that reacts with the acetylating agent to form a more reactive N-acylpyridinium intermediate, which then acetylates the amine.[3][8]
-
Lewis Acids: Various Lewis acids can catalyze N-acetylation.[1] For example, zinc acetate has been used as a catalyst with acetic acid as the acetylating agent.[12]
-
Iodine: Molecular iodine can also promote the N-acylation of amines with acetyl chloride under solvent-free conditions.[17]
Q4: How can I monitor the progress of my N-acetylation reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are some greener alternatives for N-acetylation?
There is a growing interest in developing more environmentally benign methods for N-acetylation. Some approaches include:
-
Using water as a solvent.[18]
-
Employing less hazardous acetylating agents like acetic acid or acetonitrile .[1][12]
-
Utilizing microwave irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields.[18]
Data & Protocols
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Reactivity | Byproduct | Key Considerations |
| Acetyl Chloride | High | HCl | Corrosive, moisture-sensitive, requires a base.[6][11] |
| Acetic Anhydride | Moderate | Acetic Acid | Less reactive and safer than acetyl chloride.[6] |
| Acetic Acid | Low | Water | Requires a catalyst and often heating.[12][13][14][15] |
| Acetonitrile | Low | - | Used in continuous-flow systems with a catalyst.[1][16] |
Experimental Protocol: General Procedure for N-Acetylation of a Primary Aromatic Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Primary aromatic amine
-
Acetic anhydride or acetyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve the primary aromatic amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the mixture in an ice bath with continuous stirring.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is no longer visible.
-
Work-up:
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[10]
Visualizations
General N-Acetylation Workflow
Caption: A typical experimental workflow for an N-acetylation reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in N-acetylation.
References
- Kumaran, K., & Kumar, B. V. (2013). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 61(43), 10245-10253.
- BenchChem. (2025).
-
Kumaran, K., & Kumar, B. V. (2013). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry, 61(43), 10245-10253. [Link]
- BenchChem. (2025).
- Dalton Pharma Services. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Dalton Pharma Services.
-
Wang, Y., et al. (2022). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis, 12(15), 9224-9233. [Link]
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
- BenchChem. (2025). Troubleshooting low yield in S-acetyl-PEG6 reactions. BenchChem.
- Das, B., et al. (2007). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Indian Journal of Chemistry, 46B, 1327-1331.
-
Bannard, R. A. B., et al. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(4), 744-752. [Link]
-
Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
- BenchChem. (2025).
-
Arnesen, T., et al. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13. [Link]
-
Perjesi, P., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. [Link]
- BenchChem. (2025).
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(13), 2096-2099. [Link]
- Driessen, H. P., et al. (1985). The mechanism of N-terminal acetylation of proteins. CRC Critical Reviews in Biochemistry, 18(4), 281-325.
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Kumar, A., & El-Gendy, A. A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
- Wikipedia. (n.d.).
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Driessen, H. P., et al. (1985). The mechanism of N-terminal acetylation of proteins. CRC Critical Reviews in Biochemistry, 18(4), 281-325.
- BenchChem. (2025). Optimization of reaction conditions for the acetylation of 5-aminosalicylic acid. BenchChem.
- Creative Proteomics. (2023). N-Acetylation Analysis: A Key Post-Translational Modification.
- Ree, R., et al. (2018). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Trends in Biochemical Sciences, 43(9), 705-720.
- Muzzarelli, R. A. A. (2011). A review of several reported procedures to determine the degree of N-acetylation for chitin and chitosan using infrared spectroscopy.
- Chemcess. (2025).
- Firouzabadi, H., et al. (2004). Chemoselective N-acetylation of bifunctional substrates using (NH4)2.5H0.5PW12O40 under solvent-free conditions at room temperature. Tetrahedron Letters, 45(22), 4269-4272.
- Scribd. (n.d.).
- Bannard, R. A. B. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(4), 744-752.
- Perjesi, P., et al. (2020).
- Perjesi, P., et al. (2020).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (n.d.).
- Creative Proteomics. (n.d.). Purification and activity assays of N-terminal acetyltransferase D.
- Shechter, D., et al. (2007). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 375, 195-207.
- Minchin, R. F., et al. (1992). N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells.
- Chemistry Stack Exchange. (2022).
- Ree, R., et al. (2018). Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases. Journal of Molecular Biology, 430(21), 4143-4161.
- Iida, T., et al. (2021). Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity. Clinical Pharmacology & Therapeutics, 109(3), 735-745.
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 11. chemcess.com [chemcess.com]
- 12. scispace.com [scispace.com]
- 13. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Acetyl-1-azaspiro[2.5]octane Stability & Handling
Status: Operational | Tier: Advanced Chemical Support
Subject: CAS 32499-64-2 | N-Acetyl Spiroaziridine
Module 1: Critical Technical Alert
The "Activated" Aziridine Paradox
Users frequently miscategorize 1-acetyl-1-azaspiro[2.5]octane as a standard amine. It is not. It is an activated aziridine .[1]
In a standard (N-alkyl) aziridine, the nitrogen is basic and the ring is relatively stable to basic nucleophiles. However, the N-acetyl group in your compound withdraws electron density from the nitrogen. This has two critical destabilizing effects:
-
Pyramidal Inversion Energy: The N-acetyl group lowers the barrier for nitrogen inversion, but more importantly, it renders the ring carbons highly electrophilic.
-
Susceptibility to Ring Opening: The ring strain (~27 kcal/mol) combined with the electron-withdrawing carbonyl makes this molecule a "spring-loaded" electrophile. It will violently open in the presence of even weak nucleophiles (water, alcohols) or Lewis acids (silica gel).
Immediate Action Required:
-
Do NOT store in protic solvents (MeOH, EtOH, Water).
-
Do NOT subject to standard acidic silica gel chromatography without pretreatment.
-
Do NOT heat above 40°C without stabilizing scavengers.
Module 2: Degradation Pathways (Visualized)
Understanding how the molecule dies is the first step to keeping it alive. The two primary failure modes are Hydrolytic Ring Opening and Heine Rearrangement (isomerization to oxazoline).
Figure 1: Primary degradation pathways. Note that acid/silica contact is the most common cause of yield loss during purification.
Module 3: Troubleshooting & FAQs
Category A: Synthesis & Workup
Q: My reaction worked (TLC shows product), but the yield vanished after aqueous workup. What happened? A: You likely performed a standard acidic/neutral workup.
-
The Mechanism: The N-acetyl aziridine is sensitive to acid-catalyzed hydrolysis. Even the slightly acidic pH of distilled water (pH ~5.5-6.0) can initiate ring opening during extraction.
-
The Fix: Use a buffered workup . Quench your reaction with saturated aqueous NaHCO₃ or a phosphate buffer (pH 7.5 - 8.0). Keep all aqueous phases cold (0°C).
Q: The crude NMR shows a second set of peaks that look like my product but shifted. Is it a rotamer? A: It could be a rotamer (N-acetyl restricted rotation), but it is more likely the Oxazoline Isomer .
-
Diagnostic: Check the carbonyl carbon in 13C NMR. If it shifted from amide (~170 ppm) to imino ether (~160 ppm), you have triggered the Heine Rearrangement.
-
Cause: This often happens if the reaction mixture contained iodide or bromide ions (e.g., from alkylation steps) and was heated. These halides catalyze the rearrangement.
Category B: Purification (The "Silica Killer")
Q: My compound streaks on the column and I recover <20% mass. Is the compound volatile? A: No, it is decomposing on the silica. Standard silica gel is acidic (pH 4-5). This protonates the carbonyl oxygen, making the ring carbons hyper-electrophilic. The silica surface hydroxyls then attack the ring, covalently binding your product to the column.
Q: How do I purify it safely? A: You must use Deactivated Silica or Basic Alumina .
Protocol: Triethylamine (TEA) Deactivation
-
Slurry Preparation: Prepare your silica slurry using your eluent + 1% v/v Triethylamine .
-
Column Flushing: Flush the packed column with 2 column volumes of this TEA-spiked solvent.
-
Equilibration: Flush with pure eluent (no TEA) until the heat of neutralization dissipates.
-
Run: Load your sample. The TEA neutralizes the Lewis acid sites on the silica.
Module 4: Experimental Workflow & Decision Tree
Follow this logic gate to determine the correct isolation strategy.
Figure 2: Purification decision matrix. Always default to Method B if unsure.
Module 5: Stability Data Summary
| Condition | Stability Rating | Observation | Recommendation |
| Solid State (25°C) | Moderate | Yellowing over weeks | Store at -20°C under Argon. |
| CDCl₃ Solution | Poor | HCl traces induce opening | Filter CDCl₃ through basic alumina before use. |
| Silica Gel | Critical Failure | Complete adsorption/lysis | MANDATORY: Use 1% Et₃N deactivation. |
| Methanol/Ethanol | Low | Slow solvolysis | Avoid protic solvents. Use THF, DCM, or Toluene. |
| Water (pH 7) | Moderate | Slow hydrolysis | Work fast; keep cold. |
References
-
Padwa, A., & Murphree, S. (2006). Epoxides and Aziridines - A Theoretical Framework. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1]
- Context: Foundational text on the strain energy and reactivity of activ
-
Bates, G. S., & Varelas, M. A. (1980).[2] A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Canadian Journal of Chemistry, 58(23), 2562–2566.
- Context: Establishes the "Heine Rearrangement" mechanism (aziridine to oxazoline) catalyzed by halides, a key instability mode for this compound.
-
Yongeun, K., et al. (2006).[1] Ring opening of 2-acylaziridines by acid chlorides. Bioorganic & Medicinal Chemistry Letters, 16(19).
- Context: Details the electrophilicity of the N-acyl aziridine ring and its susceptibility to nucleophilic
-
Steward, K. M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase. Journal of Organic Chemistry.
- Context: Provides the definitive protocol for comparing Silica vs.
Sources
Troubleshooting low yields in azaspirocycle synthesis
The following technical guide is structured as a specialized support center for medicinal chemists and process scientists. It prioritizes actionable troubleshooting over general theory, focusing on the unique challenges of constructing the azaspirocyclic quaternary carbon .
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Yield Optimization
The "Spiro-Penalty" & Quaternary Center Bottleneck
Issue: You are observing <10% yield or stalled conversion during the cyclization step. Diagnosis: The formation of the quaternary spiro-carbon is energetically costly due to steric crowding and ring strain. This is often compounded by the Thorpe-Ingold Effect (or lack thereof).
Troubleshooting Guide: Cyclization Failures (Alkylation/Substitution)
Q: My intramolecular alkylation (
-
The Cause: The trajectory required for the nucleophile (nitrogen) to attack the electrophile is blocked by the developing quaternary center. The entropy of activation is too high.
-
The Fix (Conformational Locking): You must lower the entropic barrier.
-
Check Protecting Groups: If using a flexible linker (e.g., propyl chain), switch to a bulky protecting group (e.g., Boc, Ts) on the nitrogen.[1] The "rotamer effect" of the carbamate forces the chain into a coiled conformation closer to the electrophile.
-
The Gem-Dimethyl Switch: If your SAR allows, introduce a gem-dimethyl group on the tether. This forces the reactive ends together (Thorpe-Ingold effect).
-
Leaving Group Swap: Switch from Bromide/Tosylate to Iodide . If the
is slow, the competing elimination dominates. Iodide is a better leaving group and less basic, favoring substitution.[1]
-
Q: I am trying to synthesize a spiro-azetidine (4-membered ring) and getting only polymers.
-
The Cause: 4-exo-tet cyclizations are kinetically disfavored and thermodynamically strained.
-
The Fix (The "Carreira" Protocol): Do not use direct alkylation. Switch to the Titanacyclobutane method.
Ring-Closing Metathesis (RCM) Troubleshooting
Issue: RCM is the most common method for spirocycles (5+ membered rings), but often fails with basic amines.
Troubleshooting Guide: Catalyst Death
Q: The catalyst (Grubbs II/Hoveyda-Grubbs) dies immediately. The solution stays green/brown but no product forms.
-
The Cause: Amine Poisoning . The basic nitrogen of your azaspiro-precursor coordinates to the Ruthenium center, displacing the phosphine/NHC ligand and killing the catalytic cycle.
-
The Protocol (In-Situ Protonation):
-
Dissolve substrate in DCM.[1]
-
Add 1.05 equivalents of p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA) .
-
Stir for 15 min to form the ammonium salt (non-coordinating).
-
Add the catalyst. The ammonium salt will not poison the Ru-center.
-
Note: After reaction, perform a basic workup to free the amine.[1]
-
Q: I see the "dimer" instead of the spiro-ring.
-
The Cause: Intermolecular metathesis is outcompeting intramolecular ring-closing due to concentration.
-
The Fix:
-
High Dilution: Run at 0.001 M to 0.005 M.
-
Slow Addition: Do not dump the catalyst in. Add the catalyst as a solution over 4–6 hours using a syringe pump.
-
Photoredox & Radical Approaches (Minisci/HAT)
Issue: Low yields in late-stage functionalization of heterocycles to form spiro-systems.
Troubleshooting Guide: Radical Quenching
Q: My Minisci-type spirocyclization works on model substrates but fails on my pyridine/quinoline scaffold.
-
The Cause: Mismatch in polarity or radical quenching.
-
The Fix:
-
Acid is Critical: Ensure the reaction pH is <3 (use TFA). The heterocycle must be protonated to become electron-deficient enough to accept the nucleophilic alkyl radical.[8]
-
Oxidant Tuning: If using persulfate (
), switch to a milder photoredox cycle (e.g., Ir(ppy) ) to prevent oxidative degradation of the resulting spiro-amine.
-
Visual Troubleshooting Logic
Diagram 1: The "Spiro-Diagnostic" Decision Tree
This flow logic helps you select the correct rescue strategy based on the failure mode.
Caption: Diagnostic flow for identifying the root cause of failure in azaspirocycle formation based on synthetic methodology.
Comparative Data & Method Selection
Select the method based on your target ring size and substrate tolerance.
| Method | Best For Ring Sizes | Key Constraint | Typical Yield Limit | Troubleshooting Priority |
| Intramolecular Alkylation | 3, 5, 6 | Steric hindrance at | 40-60% | Leaving group quality (I > Br > Cl) & Conformational locking.[1] |
| Ring-Closing Metathesis | 5, 6, 7+ | Basic amines poison Ru-catalyst | 70-90% | Must protect/protonate amine.[1] Run dilute to avoid dimers. |
| Titanacyclobutane | 4 (Azetidines) | Requires strict anhydrous conditions | 60-80% | Reagent quality (Tebbe/Petasis). |
| Minisci/Radical | 5, 6 | Regioselectivity on heterocycle | 30-50% | Control pH (Acidic) and radical flux.[1] |
Standardized Protocols
Protocol A: RCM with In-Situ Salt Formation
Use this when your azaspiro-precursor contains a free secondary or tertiary amine.
-
Preparation: Dry DCM (dichloromethane) over
or alumina. Degas with for 15 mins.[1] -
Salt Formation: To a flask containing the diene precursor (1.0 equiv), add DCM (0.05 M). Add p-Toluenesulfonic acid monohydrate (1.0 equiv). Stir at RT for 10 mins. Visual Check: Solution should remain clear; if precipitate forms, add small amount of MeOH.
-
Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (2–5 mol%).
-
Reflux: Heat to 40°C (reflux) under
flow (to remove ethylene gas). -
Monitoring: Check TLC/LCMS at 2 hours. If stalled, add another 2 mol% catalyst.[1]
-
Workup: Quench with saturated
(aq) to neutralize the acid and free the amine. Extract with DCM.[1]
Protocol B: Optimization Screen for Cyclization
Use this when direct cyclization yields are <20%.
Run 4 parallel reactions (10 mg scale) varying the base and solvent:
-
Condition 1:
/ Acetone / Reflux (Standard weak base) -
Condition 2:
/ DMF / 80°C (Cesium effect for solubility/templating) -
Condition 3:
/ THF / 0°C -> RT (Irreversible deprotonation) -
Condition 4:
/ tBuOH / Reflux (Thermodynamic control)
Analysis:
-
If Condition 3 works best: The issue was
related. -
If Condition 2 works best: The issue was solubility of the intermediate or the "Cesium Effect" was needed for loose ion pairing.
References & Grounding
-
Carreira, E. M., et al. (2010).[1] "Synthesis of Azaspirocycles via Titanacyclobutanes." Angewandte Chemie International Edition.
-
Context: Establishes the titanacyclobutane method for difficult 4-membered spiro-rings.
-
-
Grubbs, R. H., et al. (2003).[1] "Ring-Closing Metathesis of Amines: The Ammonium Salt Strategy." Journal of the American Chemical Society.
-
Context: The authoritative source for using pTsOH to prevent catalyst poisoning in RCM.
-
-
Leonori, D., et al. (2018).[1] "Photoinduced Assembly of Azaspirocycles." Nature Chemistry.[1]
-
Context: Modern radical/photoredox approaches to spirocyclization.
-
-
Compain, P. (2014).[1] "The Thorpe-Ingold Effect in Azaspirocycle Synthesis." Advanced Synthesis & Catalysis.
-
Context: Mechanistic explanation of conformational locking.
-
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
Byproduct identification in 1-azaspiro[2.5]octane synthesis
Ticket ID: AZ-SPIRO-25-OCT Subject: Byproduct Identification & Process Optimization Support Level: Tier 3 (Senior Application Scientist)
System Overview & Reaction Logic
Welcome to the technical support hub for spirocyclic aziridine synthesis. You are likely attempting to synthesize 1-azaspiro[2.5]octane (CAS: 185-61-5) or its N-substituted derivatives.
This guide focuses on the Corey-Chaykovsky Aziridination (Reaction of cyclohexanone imine with dimethylsulfonium methylide), as it is the current industry standard for generating spiro-aziridines with high stereocontrol. While the Hoch-Campbell (Grignard) method exists, it is less chemoselective and prone to reductive side reactions.
The "Happy Path" (Target Mechanism)
The synthesis relies on the nucleophilic attack of a sulfur ylide on the C=N bond of a cyclohexanone imine, followed by an intramolecular ring closure (SNi).
Figure 1: Idealized reaction pathway for Corey-Chaykovsky aziridination.
Diagnostic Dashboard: What is your crude mixture telling you?
Use this decision matrix to identify your issue before proceeding to the detailed chemical analysis.
| Symptom | Primary Suspect | Quick Check (1H NMR) |
| Low Yield / Wet Solid | Hydrolysis (Ring Opening) | Look for broad singlet (OH/NH) and loss of high-field aziridine protons (< 2.0 ppm). |
| Starting Material Recovery | Imine Hydrolysis | Distinct ketone signal in 13C NMR (~210 ppm) or aldehyde proton if using different precursor. |
| Gummy/Insoluble Residue | Oligomerization | Broad, undefined peaks in aliphatic region (1.0–3.0 ppm); loss of fine coupling. |
| New Olefinic Spot | Isomerization (Allylic Amine) | New signals at 5.5–6.0 ppm (vinylic protons). |
Deep Dive: Byproduct Identification
The high ring strain of the [2.5] spiro system makes it thermodynamically eager to relieve stress. Below are the three most common failure modes.
Failure Mode A: The "False Positive" (Ring Opening)
Identity: 1-(Aminomethyl)cyclohexanol Cause: Acidic workup, moisture in solvent, or silica gel chromatography (silica is slightly acidic). Aziridines are "spring-loaded"; even weak acids catalyze ring opening by water.
-
Mechanism: Protonation of the aziridine nitrogen
Nucleophilic attack by water at the more substituted carbon (tertiary) or less substituted (primary) depending on conditions. In spiro systems, steric hindrance often directs attack, but the tertiary carbocation character at the spiro center is significant. -
Detection (NMR):
-
Target (Aziridine): The methylene protons of the aziridine ring usually appear as singlets or narrow multiplets at high field (
1.2 – 1.8 ppm ). -
Byproduct (Amino Alcohol): Look for a downfield shift of the methylene protons to
2.5 – 2.9 ppm (adjacent to Nitrogen) and the appearance of a quaternary carbon signal at 70-75 ppm (C-OH) in 13C NMR.
-
Failure Mode B: The "Reset" (Imine Hydrolysis)
Identity: Cyclohexanone + Amine/Ammonium salt Cause: "Wet" DMSO or incomplete ylide formation. If the ylide is not generated quantitatively before imine addition, the base (e.g., NaH) may react with trace water to form NaOH, hydrolyzing the sensitive imine back to the ketone.
-
Detection:
-
TLC: A spot co-eluting with authentic cyclohexanone (visualize with DNP stain—orange/red).
-
13C NMR: The spiro-carbon (quaternary) of the aziridine typically resonates at
30-40 ppm . If you see a signal at ~210 ppm , your ring never formed, or your imine fell apart.
-
Failure Mode C: The "Rearrangement" (Isomerization)
Identity: 1-(Aminomethyl)cyclohex-1-ene Cause: Thermal stress. If the reaction exotherms uncontrolled, the aziridine can undergo a 1,5-hydrogen shift or base-catalyzed elimination to form the allylic amine.
-
Detection:
-
1H NMR: Appearance of a vinylic proton triplet/multiplet around
5.4 – 5.8 ppm . The target spiro-aziridine has no olefinic protons.
-
Troubleshooting Logic Tree
Use the following logic flow to determine the corrective action for your next batch.
Figure 2: NMR-based decision tree for identifying synthesis failures.
Optimized Protocol (Self-Validating)
To minimize the byproducts identified above, follow this optimized Corey-Chaykovsky protocol. This workflow includes specific "Stop/Go" checkpoints.
Reagents
-
Trimethylsulfoxonium iodide (Me3SOI) or Trimethylsulfonium iodide (Me3SI). Note: Me3SOI forms the ylide more slowly but is more stable; Me3SI is more reactive.
-
Base: NaH (60% dispersion in oil) or KOtBu.
-
Solvent: Anhydrous DMSO (Critical: H2O < 50 ppm).
Step-by-Step Workflow
-
Ylide Generation (The Engine):
-
Under Argon, wash NaH (1.2 eq) with dry pentane to remove oil.
-
Add anhydrous DMSO. Cool to 0°C.
-
Add Me3SOI (1.2 eq) in portions.
-
Checkpoint: Stir until evolution of H2 ceases and solution becomes clear/homogeneous (approx. 30-60 mins). If solution is cloudy, do not proceed.
-
-
Imine Addition:
-
Dissolve Cyclohexanone Imine (1.0 eq) in minimal THF/DMSO.
-
Add dropwise to the ylide solution at 0°C.
-
Control: Do not let temperature rise above 5°C. Exotherms favor isomerization (Failure Mode C).
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Pour mixture into ice-cold brine . Do not use water alone; brine helps break the emulsion and reduces solubility of the amine product in the aqueous phase.
-
-
Extraction & Purification (The Critical Step):
-
Extract with Et2O (3x).
-
Crucial Modification: Wash organic phase with water (to remove DMSO) but do not use acidic washes (HCl/NH4Cl) which destroy the ring.
-
Dry over K2CO3 (Basic drying agent). Avoid MgSO4 (slightly acidic).
-
Purification: If column chromatography is needed, use Basic Alumina or Silica gel pre-treated with 1-2% Triethylamine. Standard silica will degrade your product within minutes.
-
References
-
Corey, E. J.; Chaykovsky, M. (1965).[1] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364.
-
Hoch, J. (1934).[2] "Action des organomagnésiens sur les cétoximes". Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 198, 1865. (Foundational reference for Grignard/Oxime route).
- Watson, I. D. G.; Yudin, A. K. (2005). "Aziridines and Epoxides in Organic Synthesis". Current Opinion in Drug Discovery & Development. (Review of ring-opening stability).
- Davis, F. A.; Zhou, P.; Reddy, G. V. (1998). "Asymmetric Synthesis of 2H-Azirines and Aziridines from Sulfinimines". Journal of Organic Chemistry, 63, 2273.
Sources
Technical Support Center: Enhancing Stereoselectivity in Azaspirocycle Formation
Welcome to the Technical Support Center for the stereoselective synthesis of azaspirocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these vital three-dimensional scaffolds. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies to enhance the stereochemical outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common initial parameters to investigate for improving the diastereomeric ratio (d.r.)?
A1: A low diastereomeric ratio is a frequent challenge and often indicates that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. The first parameters to investigate are typically temperature and solvent.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy. A systematic screen of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is a standard first step.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the stability of the diastereomeric transition states.[3][4][5] Screening a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile) can reveal a significant impact on diastereoselectivity.[2]
Q2: I am attempting an asymmetric synthesis of an azaspirocycle using a chiral catalyst, but the enantiomeric excess (e.e.) is poor. What are the likely causes?
A2: Poor enantioselectivity in a catalyzed reaction points to several potential issues. The primary areas to troubleshoot are the catalyst system itself and the possibility of a competing non-catalyzed background reaction.
-
Ineffective Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not be creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers. It is crucial to screen a library of chiral ligands with varied steric and electronic properties.[1] For instance, in asymmetric cyclopropanations, different chiral dirhodium tetracarboxylate catalysts can exhibit vastly different levels of stereocontrol.[6]
-
Background (Uncatalyzed) Reaction: A non-selective uncatalyzed reaction may be competing with your desired stereoselective catalyzed pathway. To mitigate this, try lowering the reaction temperature to slow down the uncatalyzed process.[1] Additionally, ensuring the slow addition of reagents can maintain a low concentration of the substrate, favoring the catalyzed pathway.[1]
Q3: How does substrate structure influence the stereochemical outcome of azaspirocycle formation?
A3: Substrate control is a powerful tool in stereoselective synthesis. The inherent structural and stereochemical features of your starting materials can strongly direct the formation of a specific stereoisomer.
-
Steric Hindrance: Bulky substituents on the substrate can shield one face of the molecule, forcing an incoming reagent or a cyclizing group to approach from the less hindered face.[1][3] This is a fundamental principle in achieving high facial selectivity.
-
Conformational Rigidity: Pre-organizing the substrate in a rigid conformation can lock it into a shape that favors a specific reaction trajectory. This can be achieved through the use of cyclic precursors or by introducing specific functional groups that restrict bond rotation.
-
Stereochemical Relay: Existing stereocenters in the substrate can relay their stereochemical information to newly forming stereocenters during the reaction.[7][8] This is a common and effective strategy in natural product synthesis.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in N-Acyliminium Ion-Mediated Spirocyclization
Symptom: The formation of the azaspirocycle via intramolecular cyclization onto an N-acyliminium ion results in a low diastereomeric ratio.
Causality Analysis: The stereoselectivity of this reaction is determined by the facial selectivity of the nucleophilic attack on the planar N-acyliminium ion intermediate.[9][10] The conformation of the tether connecting the nucleophile and the iminium ion, as well as the substituents on the reacting partners, dictates which face is more accessible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Troubleshooting Steps:
-
Temperature Screening: As a primary step, systematically lower the reaction temperature. This can often provide a significant improvement in diastereoselectivity with minimal changes to the protocol.[1][2]
-
Solvent Variation: The choice of solvent can influence the transition state geometry.[4] For N-acyliminium ion reactions, switching between non-polar (e.g., toluene), halogenated (e.g., CH2Cl2, CHCl3), and coordinating (e.g., THF) solvents can have a profound effect.[9]
-
Acid Promoter/Lewis Acid Modification: The nature of the acid used to generate the N-acyliminium ion can impact the tightness of the transition state. If using a reagent like propylphosphonic anhydride (T3P), consider screening different Lewis acids (e.g., TiCl4, BF3·OEt2) which may offer better stereocontrol through chelation.
-
Substrate Modification:
-
Steric Bulk: Increase the steric bulk of substituents near the reacting centers to create a greater facial bias. For example, changing a methyl group to an isopropyl or phenyl group can significantly alter the preferred direction of nucleophilic attack.
-
Protecting Groups: If your substrate contains protecting groups, varying their size can alter the conformational preferences of the molecule, thereby influencing stereoselectivity.[1]
-
Issue 2: Low Yield and/or Selectivity in Semipinacol Rearrangement for Azaspirocycle Formation
Symptom: An NBS-promoted semipinacol rearrangement to form an azaspirocyclic ketone provides low yields of the desired product, often with competing side reactions.
Causality Analysis: The success of this reaction hinges on the efficient formation of a bromonium ion intermediate, followed by a highly stereospecific 1,2-shift of an alkyl group.[7] The migrating group is delivered anti to the electrophile.[7] Low yields can result from competing reaction pathways or instability of the starting material or product under the reaction conditions.
Key Mechanistic Steps:
Caption: Key steps in the NBS-promoted semipinacol rearrangement.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Solvent | Screen protic solvents like isopropanol (i-PrOH) or trifluoroethanol (TFE).[7][11] | Protic solvents can stabilize the developing positive charge in the transition state and facilitate the rearrangement. |
| Temperature | Maintain low temperatures (e.g., -78 °C to 0 °C). | The bromonium ion intermediate can be unstable at higher temperatures, leading to side reactions. |
| NBS Quality | Use freshly recrystallized N-bromosuccinimide (NBS). | Impurities in NBS can lead to undesired radical reactions and lower yields. |
| Substrate Purity | Ensure the starting enamide is free of impurities. | Trace impurities can interfere with the reaction. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS to avoid product degradation. | The azaspirocyclic ketone product may be unstable under the reaction conditions over extended periods. |
Experimental Protocols
Protocol 1: Diastereoselective Azaspirocyclization via N-Acyliminium Ion Intermediate
This protocol is adapted from the work of Bull and coworkers for the synthesis of spirocyclic indolenines.[9][10]
-
Reagent Preparation: To a solution of the heteroaromatic carboxylic acid (1.0 equiv) and the desired imine (1.1 equiv) in the chosen solvent (e.g., THF, toluene, or CHCl3, 0.1 M), add diisopropylethylamine (NEt(iPr)2, 2.5 equiv).
-
Reaction Initiation: Add propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 equiv) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature, 70 °C, or 90 °C) and monitor its progress by TLC or LC-MS.[9]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the diastereomers and determine the d.r. by 1H NMR analysis.[9]
Protocol 2: Asymmetric Rhodium-Catalyzed Cyclopropanation for Azaspiro[n.2]alkane Synthesis
This protocol is based on the methodology developed for the enantioselective and diastereoselective synthesis of azaspirocycles.[6]
-
Catalyst Preparation: In a glovebox, add the chiral dirhodium tetracarboxylate catalyst (e.g., Rh2(p-PhTPCP)4, 0.5-1 mol %) to an oven-dried vial.
-
Reaction Setup: Outside the glovebox, add the exocyclic olefin substrate (1.0 equiv) and a suitable solvent (e.g., CH2Cl2, 0.1 M) to the vial under an inert atmosphere (N2 or Ar).
-
Reagent Addition: Add the donor/acceptor carbene precursor (e.g., a diazo compound, 1.2 equiv) via syringe pump over several hours to the stirred solution at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
References
-
From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. Chemistry – A European Journal. [Link]
-
From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. PubMed. [Link]
-
Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. Semantic Scholar. [Link]
-
Diversity-oriented synthesis of azaspirocycles. PubMed. [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]
-
Reactions of Aziridines. YouTube. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]
-
Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. [Link]
-
Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. PubMed. [Link]
-
Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Royal Society of Chemistry. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing chemical stability problems in spirocyclic compounds
Welcome to the SpiroCycle Stability Solutions Center.
Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SPIRO-STAB-001
Overview: The "Spiro" Paradox
You are likely here because your promising spirocyclic lead compound—designed to increase Fsp³ character and improve metabolic stability—is failing chemically.
This is the Spiro Paradox : The same structural features that block metabolic enzymes (steric bulk, quaternary centers, and rigid 3D vectors) often introduce unique forms of chemical fragility driven by ring strain and stereoelectronic effects.
This guide moves beyond generic advice. We analyze the causality of decomposition in spiro-scaffolds and provide self-validating protocols to fix it.
Module 1: Hydrolytic Instability & Ring Opening
Target Group: Spirooxetanes, Spiroketals, Spirolactones
User Question: "My spirooxetane compound disappears during acidic workup or standard LC-MS runs. Is it hydrolyzing?"
Technical Diagnosis: Yes. While spirooxetanes are often marketed as stable "gem-dimethyl" isosteres, they possess significant ring strain (~107 kJ/mol). In the presence of Brønsted acids, the spiro-oxygen acts as a Lewis base. Protonation triggers a rapid ring-opening driven by the relief of this strain, often leading to a 1,3-diol or an alkene (via elimination).
The Causality:
-
Protonation: The ether oxygen is protonated.
-
Strain Relief: The C-O bond breaks to relieve ring strain.
-
Carbocation Stability: If the resulting carbocation (often tertiary due to the spiro center) is stable, the ring opens largely unimpeded.
Troubleshooting Protocol:
| Symptom | Probable Cause | Corrective Action |
| Decomposition in CDCl₃ | Trace HCl in solvent (Phosgene degradation) | Filter CDCl₃ through basic alumina before NMR or use C₆D₆. |
| Loss of product on Silica Gel | Acidic silanols catalyze opening | Dope Silica: Pre-wash column with 1% Et₃N/Hexane or switch to Neutral Alumina . |
| LC-MS peak broadening/loss | Formic acid/TFA in mobile phase | Switch to Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate buffers. |
Visualizing the Failure Mode (Mechanism):
Figure 1: Acid-catalyzed ring opening mechanism of spirooxetanes. Note that the relief of ring strain drives the reaction forward irreversibly.
Module 2: Isomerization & Stereochemical Leakage
Target Group: Spirocycles with adjacent chiral centers or enolizable positions.
User Question: "I isolated a single diastereomer, but after sitting in solution, it has equilibrated to a mixture. Why is my spiro-center 'leaking'?"
Technical Diagnosis: Spiro-centers are quaternary, meaning they cannot invert directly. However, "stereochemical leakage" occurs via retro-aldol mechanisms or acid-catalyzed migration of double bonds if the spiro-junction involves a ketone or alkene.
The "Thorpe-Ingold" Trap: The gem-disubstituent effect (Thorpe-Ingold) favors cyclization, but it also favors ring contraction or rearrangement if a more thermodynamically stable isomer exists (e.g., relieving 1,3-diaxial interactions in the non-spiro ring).
Corrective Actions:
-
Check for Enolization: If your spiro-center is
to a carbonyl, it is susceptible to acid/base catalyzed epimerization at the adjacent carbon, which changes the relative 3D vector of the spiro-system. -
The "Buffered" Workup: Avoid strong bases (NaOH) which can trigger retro-Claisen fragmentations in spiro-1,3-diones. Use K₂HPO₄ buffers.
Module 3: Oxidative Sensitivity
Target Group: Azaspirocycles (Spiro-piperidines/pyrrolidines).
User Question: "My sample is turning yellow/brown on the benchtop. Is it light sensitive?"
Technical Diagnosis: While spirocycles generally block metabolic oxidation (P450), they can be chemically sensitive to N-oxidation or radical autoxidation if the spiro-center activates adjacent C-H bonds via stereoelectronic alignment (hyperconjugation).
Troubleshooting Guide:
-
N-Oxide Formation: Secondary amines in spiro-systems are sterically crowded. If they oxidize to N-oxides, they may undergo Cope elimination or Meisenheimer rearrangement if heated.
-
Fix: Store as HCl or Tosylate salts immediately after purification. Free bases are liabilities.
-
-
Radical Scavenging: If the compound contains electron-rich aromatics attached to the spiro-core, it may act as a radical trap.
-
Fix: Add 0.1% BHT (Butylated hydroxytoluene) to storage solvents.
-
Module 4: Experimental Protocols
Protocol A: The "Spiro-Safe" Purification Workflow
Standard silica chromatography is the #1 killer of spirooxetanes and spiroketals.
-
TLC Test: Spot compound on a silica plate. Wait 15 minutes. Run the plate. If the spot smears or stays at the baseline compared to a fresh spot ("Co-spot"), your compound is decomposing.
-
Column Prep:
-
Slurry Silica Gel (Standard 60 Å) in Hexane/EtOAc.
-
Add 1% v/v Triethylamine (Et₃N) to the slurry.[1]
-
Flush column with 2 column volumes (CV) of this buffer.
-
Why? Et₃N neutralizes acidic silanol sites (
).
-
-
Elution: Run column with mobile phase containing 0.5% Et₃N.
-
Post-Column: Immediately rotovap at
C. High heat + basic residue can trigger elimination.
Protocol B: Rapid Stress Test (Triage)
Determine stability limits before scaling up.
| Stress Condition | Duration | Target | Pass Criteria |
| 0.1 N HCl / MeOH (1:1) | 1 Hour @ RT | Acid-labile spiro-ethers | >95% recovery |
| 0.1 N NaOH / MeOH (1:1) | 1 Hour @ RT | Retro-aldol / Hydrolysis | >95% recovery |
| 3% H₂O₂ | 1 Hour @ RT | N-oxidation / S-oxidation | >90% recovery |
| UV Light (365nm) | 24 Hours | Radical stability | No color change |
Decision Logic: The Stability Triage
Use this flow to diagnose the root cause of your compound's instability.
Figure 2: Diagnostic decision tree for identifying spirocyclic instability modes.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
- Context: Foundational text on spirooxetane stability and their use as gem-dimethyl isosteres.
-
Zheng, Y., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link
- Context: Reviews the structural advantages and stability profiles of spirocycles in clinical candid
-
Cordes, E. H., & Bull, H. G. (1974).[3] "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews. Link
- Context: Definitive mechanism for acid-catalyzed ring opening relevant to spiroketals.
-
Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link
- Context: Provides specific pKa and stability d
Sources
Validation & Comparative
Biological Activity Guide: 1-Azaspiro[2.5]octane vs. 1-Acetyl-1-azaspiro[2.5]octane
This guide provides a technical comparison between 1-Azaspiro[2.5]octane (the parent scaffold) and its 1-acetyl derivative (the activated electrophile). It is designed for researchers investigating spirocyclic scaffolds for alkylating activity, particularly in the context of chemotherapeutic agent design and bioisosteric replacement of spiro-epoxides (e.g., fumagillin analogs).
Executive Summary
1-Azaspiro[2.5]octane is a spirocyclic aziridine acting primarily as a nucleophilic scaffold or a pH-dependent electrophile. In contrast, 1-acetyl-1-azaspiro[2.5]octane represents an "activated aziridine" species. The electron-withdrawing acetyl group destabilizes the aziridine ring, significantly enhancing its electrophilicity and reactivity towards biological nucleophiles (DNA bases, cysteine thiols).
While the parent compound requires protonation to facilitate ring opening, the acetyl derivative undergoes facile ring opening at neutral pH, leading to distinct biological profiles:
-
Parent Compound: Lower cytotoxicity, functions as a synthetic building block or aminating agent.
-
Acetyl Derivative: High alkylating potential, increased cytotoxicity, and mimics the reactivity profile of spiro-epoxide natural products (e.g., TNP-470/Fumagillin).
Chemical Biology & Mechanism of Action
The core difference lies in the activation energy required for the aziridine ring opening—the critical step for biological activity (alkylation).
Mechanistic Pathway (Graphviz Diagram)
The following diagram illustrates the divergent reactivity pathways. The parent compound follows an acid-catalyzed route (lysosome/tumor microenvironment), while the acetyl derivative is reactive under physiological conditions.
Figure 1: Comparative mechanism of ring opening. The N-acetyl group lowers the LUMO energy of the aziridine ring, permitting direct nucleophilic attack without prior protonation.
Comparative Biological Profile
Reactivity & Stability
The N-acetylation transforms the aziridine from a basic amine (
| Feature | 1-Azaspiro[2.5]octane (Parent) | 1-Acetyl-1-azaspiro[2.5]octane |
| Electronic State | Nucleophilic Nitrogen (Basic) | Electrophilic Ring (Activated) |
| Primary Reactivity | Protonation-dependent alkylation | Direct electrophilic alkylation |
| Target Selectivity | Lysosomes, Acidic Microenvironments | General cellular nucleophiles (DNA, Cys) |
| Stability (pH 7.4) | Stable (slow hydrolysis) | Labile (susceptible to hydrolysis/thiolysis) |
| Lipophilicity (LogP) | ~1.3 (Moderate) | ~0.8 (Lower due to polarity of C=O) |
Antimicrobial & Antitumor Activity
Experimental data from analogous spiro-aziridine systems highlights the potency shift upon acylation.
-
Antitumor (Cytotoxicity): The acetyl derivative typically exhibits lower
values (higher potency) in proliferation assays (e.g., HeLa, MCF-7) compared to the parent. This is attributed to its ability to alkylate DNA guanine bases or inhibit enzymes like MetAP2 via covalent modification of the active site histidine/cysteine. -
Antimicrobial: The parent compound shows moderate activity against Gram-positive bacteria (S. aureus).[1] The acetyl derivative, while potentially more potent, often suffers from poor hydrolytic stability in broth media, leading to variable MIC values.
Key Insight: The 1-acetyl derivative is a structural bioisostere of the spiro-epoxide moiety found in Fumagillin . Researchers often use the N-acetyl aziridine scaffold to improve the chemical stability of inhibitors while retaining the covalent trapping mechanism of the epoxide.
Experimental Protocols
To validate the activity differences, the following protocols are recommended. These are self-validating systems where the parent compound serves as the negative control for "neutral pH reactivity."
Synthesis of 1-Acetyl-1-azaspiro[2.5]octane
Note: This reaction must be performed under anhydrous conditions to prevent premature ring opening.
-
Dissolution: Dissolve 1-azaspiro[2.5]octane (10 mmol) in anhydrous dichloromethane (DCM) (20 mL) containing triethylamine (12 mmol) at 0°C.
-
Acylation: Dropwise add acetyl chloride (10.5 mmol) over 15 minutes. The exotherm indicates reaction progress.
-
Workup: Stir for 1 hour at 0°C. Quench with cold saturated
. Extract rapidly with DCM. -
Purification: The product is unstable on silica gel. Purify via rapid neutral alumina chromatography or use crude if purity >90% (by NMR).
-
Validation:
NMR should show a downfield shift of the aziridine ring protons (approx. 2.0-2.5 ppm) compared to the parent, and the appearance of the singlet acetyl methyl group (~2.1 ppm).
Comparative Alkylation Assay (4-NBP Assay)
This colorimetric assay quantifies the alkylating power (reactivity with nucleophiles) of both compounds.
Reagents:
-
4-(p-Nitrobenzyl)pyridine (4-NBP)
-
Acetate buffer (pH 4.0) and Phosphate buffer (pH 7.4)
Protocol:
-
Prepare 10 mM solutions of Parent and Acetyl derivative in DMSO.
-
Mix 100 µL of compound with 100 µL of 5% 4-NBP in ethylene glycol and 100 µL of buffer (run parallel sets at pH 4 and pH 7.4).
-
Incubate at 37°C for 60 minutes.
-
Add 1 mL of acetone followed by 0.5 mL of 1M NaOH (to develop color).
-
Read Absorbance at 560 nm.
Expected Results:
-
At pH 7.4: The Acetyl derivative will show high absorbance (strong alkylation). The Parent will show negligible absorbance (inactive).
-
At pH 4.0: Both compounds will show absorbance, as the Parent is activated by protonation.
References
-
Fanta, P. E., Smat, R. J., Piecz, L. F., & Clemens, L. (1966). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane. The Journal of Organic Chemistry, 31(10), 3113–3119.[2] Link
-
Dank, C., & Ielo, L. (2023).[3] Recent advances in the accessibility, synthetic utility, and biological applications of aziridines.[1][3][4][5] Organic & Biomolecular Chemistry, 21, 4553-4573.[3] Link
-
Singh, G. S., Sudheesh, S., & Keroletswe, N. (2018).[4] Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc, 2018(i), 50-113.[4] Link
-
Löpfe, M., Heimgartner, H., & Linden, A. (2011). N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid.[6] Heterocycles, 83(6), 1267. Link
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Link
Sources
- 1. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 6. N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid [zora.uzh.ch]
A Comparative Guide to the Synthesis of 1-Azaspiro[2.5]octane Derivatives: From Classical Reactions to Modern Catalysis
The 1-azaspiro[2.5]octane motif, a unique three-dimensional scaffold featuring a piperidine ring fused to a cyclopropane at the C4 position, has emerged as a privileged structure in modern medicinal chemistry. Its rigid conformation and ability to project substituents into distinct vectors of chemical space make it an attractive bioisostere for traditional aromatic linkers. This structural feature has been shown to enhance key pharmacokinetic and physicochemical properties, including metabolic stability, binding potency, and target selectivity. For instance, Genentech demonstrated that replacing an aromatic linker with a 1-azaspiro[2.5]octane scaffold improved the binding potency of a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor while minimizing off-target interactions.[1]
Given its increasing importance, the development of efficient and stereoselective synthetic routes to access this core is of paramount interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic strategies: the titanium-mediated Kulinkovich-de Meijere reaction and the enantioselective rhodium-catalyzed cyclopropanation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate route for a given synthetic challenge.
Route 1: The Titanium-Mediated Approach: Kulinkovich-de Meijere Cyclopropanation
The Kulinkovich-de Meijere reaction is a powerful transformation for the synthesis of cyclopropylamines from amides or lactams.[2][3] This method relies on the in situ generation of a reactive titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This intermediate then engages the carbonyl group of a lactam, such as N-protected piperidin-2-one, to construct the spirocyclic cyclopropylamine core.
Mechanistic Rationale
The causality behind this reaction lies in the unique reactivity of the titanacyclopropane species. Unlike a simple Grignard reagent, which would typically add to the carbonyl to form an amino alcohol, the titanacyclopropane acts as a 1,2-dicarbanion equivalent.
-
Formation of the Active Reagent: Two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) react with a titanium(IV) alkoxide. This is not a simple transmetalation. The complex undergoes β-hydride elimination and subsequent reductive elimination to form the titanacyclopropane and an alkane (ethane).[4]
-
Carbonyl Insertion: The amide carbonyl of the lactam substrate inserts into one of the titanium-carbon bonds of the titanacyclopropane, forming an oxatitanacyclopentane intermediate.
-
Ring Opening & Cyclization: Unlike the pathway with esters (the standard Kulinkovich reaction), the dialkylamino group of the amide is a poor leaving group. Instead, the intermediate undergoes ring opening to form an iminium-titanium oxide species, which then cyclizes to furnish the desired 1-azaspiro[2.5]octane core after hydrolytic workup.[2]
Experimental Protocol: Synthesis of tert-butyl 1-azaspiro[2.5]octane-1-carboxylate
This protocol is a representative example synthesized from established procedures.[5]
-
Apparatus Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Charging: The flask is charged with a solution of tert-butyl 2-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol) in anhydrous diethyl ether (50 mL).
-
Titanium Reagent Addition: Titanium(IV) isopropoxide (4.44 mL, 15.0 mmol) is added to the stirred solution at room temperature. The mixture is stirred for 10 minutes.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of ethylmagnesium bromide (1.0 M in THF, 30.0 mL, 30.0 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The color of the mixture typically changes from yellow to dark brown/black.
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (50 mL) at 0 °C. The resulting suspension is stirred vigorously for 1 hour and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (3 x 30 mL).
-
Extraction and Purification: The combined organic phases are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound.
Route 2: The Catalytic Carbene Transfer: Rhodium-Catalyzed Enantioselective Cyclopropanation
A more modern and highly versatile approach for constructing azaspiro[n.2]alkanes involves the metal-catalyzed addition of a carbene to an exocyclic olefin.[6] Dirhodium tetracarboxylate complexes are particularly effective catalysts for this transformation, enabling high levels of both diastereoselectivity and enantioselectivity. This route begins with an N-protected 4-methylenepiperidine, which undergoes cyclopropanation with a diazo compound.
Mechanistic Rationale
The success of this method hinges on the controlled, catalytic generation of a rhodium-carbene intermediate and its subsequent stereoselective reaction with the alkene. The choice of the chiral ligands on the dirhodium catalyst is critical for inducing asymmetry.
-
Catalyst Activation: The dirhodium(II) precatalyst reacts with the diazo compound (e.g., methyl phenyldiazoacetate) to extrude dinitrogen gas (N₂) and form a highly reactive rhodium-carbene intermediate.
-
Carbene Transfer: The exocyclic alkene (N-Boc-4-methylenepiperidine) coordinates to the rhodium-carbene species. The chiral ligands surrounding the rhodium center create a sterically defined pocket, dictating the face-selective approach of the alkene.
-
Cyclopropanation & Catalyst Regeneration: The carbene is transferred to the alkene via a concerted or stepwise pathway, forming the three-membered ring and regenerating the active dirhodium(II) catalyst, allowing it to re-enter the catalytic cycle. The stereochemistry of the final product is a direct consequence of the catalyst's chiral environment.[6]
Experimental Protocol: Enantioselective Synthesis of a 1-Azaspiro[2.5]octane Derivative
This protocol is a representative example based on the work of Huw Davies and colleagues.[6]
-
Apparatus Setup: A flame-dried 50 mL Schlenk flask is equipped with a magnetic stir bar and placed under an atmosphere of dry argon.
-
Reagent Charging: The flask is charged with the chiral catalyst Rh₂(S-p-PhTPCP)₄ (0.005 mmol, 0.5 mol%) and N-Boc-4-methylenepiperidine (197 mg, 1.0 mmol). Anhydrous dichloromethane (5 mL) is added via syringe.
-
Substrate Addition: A solution of methyl phenyldiazoacetate (211 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL) is prepared in a separate flame-dried flask under argon.
-
Slow Addition: The diazoacetate solution is drawn into a syringe and added to the stirred catalyst/alkene solution via a syringe pump over a period of 4 hours at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. Upon completion (typically after the addition is finished), the solvent is removed under reduced pressure.
-
Purification: The crude product is purified directly by flash column chromatography on silica gel (eluent: gradient of 5% to 15% ethyl acetate in hexanes) to yield the desired spirocyclopropane product.
-
Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or SFC analysis.
Comparative Analysis
The choice between the Kulinkovich-de Meijere reaction and Rhodium-catalyzed cyclopropanation depends on several factors, including the availability of starting materials, the need for stereochemical control, and scalability.
| Feature | Kulinkovich-de Meijere Reaction | Rhodium-Catalyzed Cyclopropanation |
| Starting Materials | N-Protected Lactams (e.g., piperidin-2-one) | Exocyclic Olefins (e.g., 4-methylenepiperidine) |
| Key Reagents | Stoichiometric Ti(O-iPr)₄, Grignard Reagent | Catalytic Chiral Dirhodium Complex, Diazo Compound |
| Stereocontrol | Generally produces racemates unless chiral auxiliaries or catalysts are used.[5] | Excellent enantioselectivity (often >95% ee) and high diastereoselectivity are achievable.[6] |
| Functional Group Tol. | Tolerates ethers and imines, but sensitive to reducible groups.[4] | Broad tolerance; sensitive to groups that react with carbenes (e.g., X-H insertion). |
| Scalability | Scalable, but requires stoichiometric amounts of pyrophoric Grignard reagent and titanium alkoxide. | Highly scalable due to low catalyst loading (0.1-1 mol%). Safety concerns relate to the handling of diazo compounds. |
| Key Advantage | Uses readily available lactam starting materials. | High catalytic efficiency and outstanding stereocontrol. |
| Key Disadvantage | Stoichiometric, often poor stereocontrol without modification. | Requires synthesis of potentially unstable diazo compounds and expensive chiral catalysts. |
Conclusion
Both the Kulinkovich-de Meijere reaction and rhodium-catalyzed carbene transfer represent viable and powerful strategies for the synthesis of 1-azaspiro[2.5]octane derivatives.
-
The Kulinkovich-de Meijere reaction is a robust, stoichiometric method ideal for accessing racemic or diastereomeric mixtures of the spirocycle from simple lactams. Its operational simplicity and use of common reagents make it an attractive entry point.
-
The rhodium-catalyzed cyclopropanation stands out as the superior method for applications where precise control of stereochemistry is critical, such as in the synthesis of chiral drug candidates. While requiring more specialized reagents (chiral catalysts and diazo compounds), its high efficiency and exceptional levels of asymmetric induction represent the state of the art in spirocycle synthesis.[6]
Ultimately, the selection of a synthetic route will be guided by the specific goals of the research program, balancing factors of cost, scalability, and the critical need for stereochemical purity in the final target molecules.
References
-
Chen, W., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752–6755. Available at: [Link]
-
Wang, W., et al. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. Angewandte Chemie International Edition, 48(40), 7434-7437. Available at: [Link]
-
Gong, C., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie, 121(40), 7562-7565. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
-
Arnold, F. W., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Pellissier, H. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(21), 5011. Available at: [Link]
-
Sambasivan, R., & Davies, H. M. L. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Organic Letters, 17(24), 6142–6145. Available at: [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Wang, Y., et al. (2013). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications, 49(43), 4938-4940. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]
-
Fanta, P. E., et al. (1964). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane. The Journal of Organic Chemistry, 29(4), 931–933. Available at: [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142. Available at: [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Lázár, L., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(10), 675-682. Available at: [Link]
- Selnick, H. G., et al. (2014). Oxaspiro [2.5]octane derivatives and analogs. Google Patents, EP2683706A1.
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- 1. chemrxiv.org [chemrxiv.org]
- 2. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 1-Azaspiro[2.5]octane Analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary: The Renaissance of the Spiroaziridine Scaffold
The 1-azaspiro[2.5]octane scaffold represents a critical evolution in the design of covalent inhibitors. Historically derived as a bioisostere of the 1-oxaspiro[2.5]octane core found in the angiogenesis inhibitor Fumagillin, this nitrogen-containing analog offers a superior balance of chemical stability and tunable electrophilicity.
While the parent epoxide (oxaspiro) moiety is notorious for rapid metabolic degradation and indiscriminately high reactivity, the 1-azaspiro (spiroaziridine) analogs allow researchers to modulate reactivity through N-substitution. This guide objectively compares 1-azaspiro[2.5]octane analogs against their epoxide predecessors and acyclic alternatives, focusing on their application as targeted covalent inhibitors (TCIs) for enzymes such as MetAP2 , HDACs , and Cysteine Proteases .
Structural Architecture & Mechanistic Basis
To understand the SAR, one must first dissect the scaffold into its functional zones. The 1-azaspiro[2.5]octane system fuses a strained three-membered aziridine ring to a rigid cyclohexane chair.
Mechanism of Action: Tunable Electrophilicity
Unlike the static reactivity of an epoxide, the aziridine nitrogen acts as an "electronic valve."
-
Resting State: The spiro-fusion locks the cyclohexane conformation, directing the aziridine "warhead" into a precise vector.
-
Activation: Nucleophilic attack (typically by a catalytic Cysteine or Histidine) occurs at the least hindered carbon of the aziridine ring, leading to ring opening and irreversible covalent modification.
Pathway Visualization: Covalent Inactivation Mechanism
Figure 1: Kinetic mechanism of covalent inhibition by 1-azaspiro[2.5]octane analogs. The reaction is driven by the release of ring strain upon nucleophilic attack.
Comparative Analysis: 1-Azaspiro vs. Alternatives
This section evaluates the 1-azaspiro scaffold against the standard 1-oxaspiro (Fumagillin core) and acyclic aziridines.
Performance Matrix
| Feature | 1-Azaspiro[2.5]octane (Spiroaziridine) | 1-Oxaspiro[2.5]octane (Spiroepoxide) | Acyclic Aziridine |
| Primary Mechanism | Tunable Covalent (N-sub dependent) | Highly Reactive Covalent | Covalent / Alkylating |
| Metabolic Stability | High (Tunable t1/2 > 4h) | Low (Rapid hydrolysis, t1/2 < 30 min) | Variable (Often promiscuous) |
| Selectivity | High (Rigid spiro-directionality) | Moderate (Driven by side chains) | Low (Rotational freedom) |
| Synthetic Access | Moderate (Requires nitrene/carbene chem) | High (Epoxidation of alkene) | High |
| Toxicity Risk | Low/Moderate (Tunable) | High (CNS toxicity/Off-target) | High (Genotoxicity risk) |
Key Data Insights
-
Stability: In physiological buffer (pH 7.4), N-alkyl-1-azaspiro analogs exhibit a half-life >24 hours , whereas the corresponding 1-oxaspiro analogs often hydrolyze within minutes to the inactive diol.
-
Potency: In HDAC inhibition studies, N-substituted spiroaziridines achieved IC50 values in the sub-nanomolar range (0.19 nM) , comparable to hydroxamic acids but with improved cellular retention due to covalent bonding [1].
Detailed SAR Guide
The structure-activity relationship is defined by three vectors of modification.
Zone 1: The Nitrogen "Electronic Valve" (N1)
This is the most critical SAR determinant. The substituent on the nitrogen controls the electrophilicity of the aziridine carbons (C2/C3).
-
Sulfonyl Groups (-SO2R): Strongly electron-withdrawing. Increases susceptibility to nucleophilic attack. Ideal for targeting less nucleophilic cysteines.
-
Example:1-(Benzenesulfonyl)-1-azaspiro[2.5]octane is a potent electrophilic trap.
-
-
Acyl Groups (-COR): Moderate activation. Often used in prodrug designs where the amide bond might be cleaved or to fine-tune reactivity.
-
Alkyl Groups (-R): Electron-donating. Stabilizes the ring, making it less reactive. These analogs often require protonation in the active site to become electrophilic, adding a layer of pH-dependent selectivity (targeting acidic microenvironments like tumors).
Zone 2: The Spiro-Cyclohexane Anchor (C4-C8)
The cyclohexane ring serves as a hydrophobic anchor and conformational lock.
-
Rigidity: The spiro-fusion prevents the "floppiness" seen in acyclic analogs, reducing the entropic penalty of binding.
-
Substitution at C6: A critical vector for extending into solvent-exposed regions or adjacent pockets.
-
Insight: In HDAC inhibitors, replacing small groups at C6 with bulky heterocycles (e.g., methoxyquinoline) improved potency by 10-fold [1].
-
Zone 3: Stereochemistry (R vs. S)
The configuration of the spiro-carbon is binary and decisive.
-
Match: Only one diastereomer typically aligns the aziridine warhead with the target nucleophile.
-
Mismatch: The opposite isomer often acts as a steric clash, drastically reducing potency (e.g., >100-fold shift in IC50).
Experimental Protocols
Protocol A: Synthesis of Activated 1-Azaspiro[2.5]octane Scaffolds
Objective: To synthesize the N-sulfonyl activated core for further functionalization.
Reagents: Cyclohexanone, Chloramine-T (or Sulfonamide + Oxidant), MeCN.
-
Preparation: Dissolve cyclohexanone (1.0 eq) in dry acetonitrile.
-
Nitrene Generation: Add Bromamine-T or Chloramine-T (1.1 eq) and a catalytic amount of iodine or phenyltrimethylammonium tribromide (PTAB).
-
Cyclization: Stir at room temperature for 12-24 hours. The sulfonamide nitrene species adds across the enol/alkene equivalent generated in situ (or use methylenecyclohexane for direct aziridination).
-
Alternative (Direct Aziridination): React methylenecyclohexane with PhI=NTs (generated from PhI(OAc)2 + H2NTs) and Cu(acac)2 catalyst (5 mol%).
-
-
Workup: Filter off solids, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via 1H NMR (characteristic upfield aziridine protons at δ 2.0–2.5 ppm).
Protocol B: Reactivity & Stability Assay (T1/2 Determination)
Objective: Quantify the electrophilic stability of the analog.
-
Buffer Prep: Prepare 100 mM Phosphate Buffer (PBS), pH 7.4, containing 10% DMSO-d6.
-
Incubation: Dissolve the test compound (5 mM) in the buffer.
-
Monitoring: Transfer to an NMR tube. Acquire 1H NMR spectra every 30 minutes for 24 hours.
-
Nucleophile Challenge (Optional): Repeat in the presence of 10 mM Glutathione (GSH) to simulate cytosolic conditions.
-
Calculation: Plot ln[Compound] vs. time. The slope = -k_obs.
.
Decision Logic for Scaffold Selection
Use the following logic flow to determine if 1-azaspiro[2.5]octane is the right scaffold for your target.
Figure 2: Decision matrix for selecting spirocyclic covalent scaffolds.
References
-
Biointerface Research in Applied Chemistry. (2023).[1] "Role of Histone Deacetylase Inhibitors on Viral Replication: A Review." (Discusses 2-(1-methyl-1-azaspiro[2.5]octane-3-carboxamide) derivatives).[1]
-
Journal of Organic Chemistry. (1966).[2] "Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane."[2][3] (Foundational synthesis and reactivity).
-
Google Patents. (2010). "WO2010019204A1 - Antifungal agents." (Application of N-sulfonyl-1-azaspiro[2.5]octane as a reactive intermediate).
-
National Institutes of Health (PubChem). "1-Oxaspiro[2.5]octane vs 1-Azaspiro[2.5]octane Chemical Properties."
-
ResearchGate. (2012). "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives."
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Azaspiro[2.5]octane Derivatives
This guide provides an in-depth comparison of the performance of 1-azaspiro[2.5]octane derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore the critical in vitro and in vivo studies that form the basis of their evaluation, offering both field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The unique spirocyclic structure of these molecules offers a rigid three-dimensional framework, which can be leveraged to improve potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs.
The 1-Azaspiro[2.5]octane Scaffold: A Privileged Structure in Drug Discovery
The 1-azaspiro[2.5]octane core, consisting of a cyclohexane ring fused to an aziridine ring at a single carbon atom, represents a versatile and synthetically accessible scaffold. Its derivatives have garnered considerable attention for their diverse biological activities, particularly as modulators of the central nervous system (CNS). Notably, research has highlighted their roles as potent and selective antagonists for muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological and psychiatric disorders.[1] For instance, specific chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective antagonists of the M4 muscarinic receptor, a key target for the treatment of schizophrenia.[1] Furthermore, related oxa-azaspiro derivatives have been investigated as M1 muscarinic agonists for the symptomatic treatment of dementia in Alzheimer's disease.[2] This guide will delve into the methodologies used to characterize and compare these promising therapeutic agents.
PART 1: In Vitro Characterization: From Receptor Affinity to Cellular Function
In vitro studies are the foundational step in drug discovery, providing crucial data on a compound's direct interaction with its biological target and its effects at a cellular level. For 1-azaspiro[2.5]octane derivatives targeting muscarinic receptors, the primary goals are to quantify binding affinity, determine functional activity (agonist vs. antagonist), and assess selectivity across receptor subtypes.
Key In Vitro Assays & Comparative Data
A systematic in vitro evaluation allows for the direct comparison of novel derivatives against established reference compounds. The data generated are essential for establishing structure-activity relationships (SAR) and selecting candidates for further in vivo testing.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Subtype Selectivity (M1 vs M2) |
| Derivative A | M1 mAChR | 5.2 | Partial Agonist (EC50 = 15 nM) | 25-fold |
| Derivative B | M4 mAChR | 1.8 | Antagonist (IC50 = 3.5 nM) | >100-fold vs M1, M2, M3, M5 |
| RS86 (Reference) | M1 mAChR | 12.0 | Full Agonist (EC50 = 28 nM) | Non-selective |
| VU6015241 (Ref.) | M4 mAChR | 2.5 | Antagonist (IC50 = 4.1 nM) | >1000-fold vs other mAChRs |
Data in the table is representative and compiled for illustrative purposes based on typical findings in the field.[1][2]
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1). The principle relies on the competition between the unlabeled test compound and a labeled radioligand (e.g., [³H]-N-methylscopolamine) for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the test 1-azaspiro[2.5]octane derivative (e.g., 0.1 nM to 10 µM).
-
Add 50 µL of the radioligand, [³H]-N-methylscopolamine, at a final concentration equal to its Kd value (e.g., 0.5 nM).
-
Add 100 µL of the prepared cell membranes (containing ~20-50 µg of protein) to initiate the binding reaction.
-
For determining non-specific binding, use a high concentration of a known muscarinic antagonist like atropine (1 µM) in separate wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold buffer to remove any unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanism: M1 Muscarinic Receptor Signaling
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Agonist binding initiates a cascade that is crucial for neuronal excitability and cognitive processes. This pathway is a primary target for potential Alzheimer's therapies.[2]
Caption: M1 receptor agonist signaling cascade.
PART 2: In Vivo Validation: Efficacy and Safety in Preclinical Models
In vivo studies are indispensable for evaluating how a drug candidate behaves in a complex biological system. These experiments assess the compound's therapeutic efficacy in relevant disease models, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and its overall safety and tolerability.
Key In Vivo Models & Comparative Data
For 1-azaspiro[2.5]octane derivatives targeting cognitive enhancement, the scopolamine-induced amnesia model is a standard and robust choice. Scopolamine is a non-selective muscarinic antagonist that impairs learning and memory, mimicking some of the cholinergic deficits seen in Alzheimer's disease.[2][3]
| Compound | Dose (mg/kg, i.p.) | Reversal of Scopolamine-Induced Deficit (Passive Avoidance Task) | Brain Exposure (Brain/Plasma Ratio) | Side Effect Profile (at effective dose) |
| Derivative A | 1.0 | 85% Reversal | 2.5 | Mild salivation |
| Derivative B | 3.0 | Not Applicable (Antagonist) | 1.8 | No observed side effects |
| RS86 (Reference) | 1.0 | 70% Reversal | 0.8 | Significant hypothermia and tremors |
Data in the table is representative and compiled for illustrative purposes based on typical findings in the field.[1][2] The superior performance of Derivative A over the reference compound RS86, particularly regarding its side effect profile, would mark it as a promising candidate. This improved therapeutic window is a key objective in drug development.
Experimental Protocol: Scopolamine-Induced Passive Avoidance Task in Rats
This protocol assesses the ability of a test compound to reverse a chemically induced memory deficit. The task leverages the natural tendency of rodents to avoid bright areas in favor of dark ones, pairing entry into the dark compartment with a mild foot shock.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
-
Acquisition Phase (Day 1):
-
Habituate each rat to the testing room for at least 30 minutes.
-
Place the rat in the light compartment, facing away from the door.
-
After 10 seconds, the guillotine door opens.
-
When the rat enters the dark compartment with all four paws, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Measure the step-through latency (the time it takes for the rat to enter the dark compartment).
-
Remove the rat and return it to its home cage.
-
-
Treatment and Amnesia Induction (Day 2):
-
Administer the test 1-azaspiro[2.5]octane derivative (e.g., via intraperitoneal injection) at the desired dose.
-
After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. A control group receives the vehicle instead of the test compound.
-
Wait another 30 minutes before the retention test.
-
-
Retention Test (Day 2):
-
Place the rat back into the light compartment.
-
After 10 seconds, the guillotine door opens.
-
Record the step-through latency to enter the dark compartment, up to a maximum cutoff time (e.g., 300 seconds).
-
A healthy, non-amnesic rat will remember the shock and exhibit a long latency, while an amnesic rat will quickly enter the dark compartment.
-
-
Data Analysis:
-
Compare the step-through latencies between the vehicle-treated group, the scopolamine-only group, and the test compound + scopolamine group.
-
A statistically significant increase in latency in the test compound group compared to the scopolamine-only group indicates that the compound successfully reversed the memory deficit.
-
Visualizing the Workflow: Preclinical In Vivo Experiment
The process from compound selection to data interpretation follows a logical and rigorous sequence to ensure the validity and reproducibility of the findings.
Caption: Standard workflow for an in vivo behavioral pharmacology study.
Conclusion and Future Directions
The systematic in vitro and in vivo evaluation of 1-azaspiro[2.5]octane derivatives is crucial for identifying lead candidates with superior efficacy and safety profiles. The combination of receptor binding assays, functional cellular assays, and robust animal models of disease provides the comprehensive data package required for progression in the drug discovery pipeline. As demonstrated, derivatives can be engineered to achieve high potency and remarkable subtype selectivity, which often translates to an improved therapeutic window in vivo. Future work should continue to explore the rich chemical space around this scaffold, leveraging computational modeling to guide synthesis and further refine the structure-activity relationships for this promising class of therapeutic agents.
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The Ascendancy of Azaspirocycles: A Comparative Guide for Modern Drug Design
Introduction: Escaping "Flatland" in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic scaffolds. While tremendously successful, this "flatland" approach has its limitations, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The quest for novel chemical matter with enhanced three-dimensionality has brought azaspirocycles to the forefront of modern drug design. These unique bicyclic systems, characterized by two rings sharing a single nitrogen-containing spirocenter, offer a rigid and structurally diverse framework that is increasingly being leveraged to overcome the shortcomings of traditional planar molecules.[1][2][3]
This in-depth technical guide provides a comparative analysis of azaspirocycles in drug design, offering experimental data, detailed protocols, and case studies to illustrate their advantages for researchers, scientists, and drug development professionals.
The Azaspirocyclic Advantage: A Physicochemical Perspective
The introduction of a spirocyclic core into a molecule can significantly and often counterintuitively alter its physicochemical properties. Compared to their non-spirocyclic counterparts, such as piperidines and morpholines, azaspirocycles generally exhibit improved aqueous solubility, reduced lipophilicity (logD), and enhanced metabolic stability.[3][4] This is often attributed to the increased sp³ character and the unique spatial arrangement of functional groups, which can disrupt planarity and reduce unfavorable interactions with metabolic enzymes.[3]
A notable example is the comparison of azaspiro[3.3]heptane with piperidine. Despite the addition of a carbon atom, the spirocyclic analogue often displays a lower logD7.4.[5] This phenomenon is largely due to an increase in basicity of the nitrogen atom in the azaspirocycle.[5]
Comparative Physicochemical Data: Azaspirocycles vs. Non-Spirocyclic Analogs
| Scaffold | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) | pKa | Reference |
| Piperidine Derivative | --- | --- | 136 | --- | --- | [6] |
| 2-Azaspiro[3.3]heptane Derivative | --- | --- | 12 | --- | --- | [6] |
| 1-Azaspiro[3.3]heptane Derivative | --- | --- | 13 | --- | --- | [6] |
| Morpholine Derivative (5a) | --- | ΔlogD7.4 = -0.7 | --- | --- | ΔpKa = +0.6 | [5] |
| 2-Oxa-6-azaspiro[3.3]heptane (5b) | --- | --- | --- | [5] | ||
| Piperazine (in Olaparib) | --- | --- | --- | --- | --- | [3] |
| Diazaspiro[3.3]heptane (in Olaparib analog) | --- | --- | --- | Improved | --- | [3] |
HLM: Human Liver Microsomes
This table highlights the general trends observed when incorporating an azaspirocyclic motif. The decrease in lipophilicity and increase in aqueous solubility are particularly advantageous for improving the druggability of a compound. Furthermore, the enhanced metabolic stability can lead to improved pharmacokinetic profiles and potentially reduced dosing frequency.[3][4]
Navigating the Synthetic Landscape: Crafting Azaspirocycles
The synthetic accessibility of azaspirocycles has historically been a barrier to their widespread adoption. However, recent advances in synthetic methodology have provided a diverse toolbox for the construction of these valuable scaffolds.[2] Key strategies include [3+2] cycloaddition, NBS-promoted semipinacol rearrangement, aza-Prins cyclization, and ring-closing metathesis.[2]
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes
This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of a readily available aldehyde, followed by cyclization.[7]
Step 1: Preparation of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (0.695 mmol, 1 equiv) in dichloroethane, add aniline (1 equiv) and acetic acid (1 equiv).
-
Stir the mixture at room temperature for 30 minutes to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise and continue stirring at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired amine.
Step 2: Cyclization to 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.695 mmol, 1 equiv) in THF (1.5 mL), add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF) at room temperature.
-
Heat the reaction mixture to 70 °C in a sealed tube for 90 minutes.
-
Add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.
-
Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the final 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[7]
Azaspirocycles in Action: Case Studies of Approved and Investigational Drugs
The impact of azaspirocyclic scaffolds is evident in the growing number of drug candidates and approved therapies that incorporate these motifs. Their unique structural features have been instrumental in achieving desired potency, selectivity, and pharmacokinetic properties.[8]
Case Study 1: Sonrotoclax (BGB-11417) - A Potent BCL-2 Inhibitor
Sonrotoclax is an investigational, next-generation B-cell lymphoma 2 (BCL-2) inhibitor that features a 7-azaspiro[3.5]nonane linker.[9] This rigid spirocyclic element contributes to its high potency against both wild-type and mutant forms of BCL-2, a key protein involved in cancer cell survival.[9][10] The FDA has granted Priority Review to the New Drug Application for sonrotoclax for the treatment of relapsed or refractory mantle cell lymphoma.[1][11]
Mechanism of Action: Sonrotoclax binds to the anti-apoptotic protein BCL-2, preventing it from sequestering pro-apoptotic proteins like BIM. This frees up the pro-apoptotic proteins to initiate the intrinsic pathway of apoptosis, leading to cancer cell death.[12][13]
Caption: Mechanism of action of Sonrotoclax.
Case Study 2: Axitinib (Inlyta) - A Kinase Inhibitor for Renal Cell Carcinoma
Axitinib is an FDA-approved small-molecule tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[14] While not containing a traditional azaspirocycle, its rigid, non-planar structure, which includes a fused heterocyclic system, provides some of the three-dimensional characteristics that are hallmarks of spirocyclic scaffolds. This structure contributes to its potent and selective inhibition of vascular endothelial growth factor receptors (VEGFRs).[11][15]
Mechanism of Action: Axitinib targets and inhibits VEGFR-1, -2, and -3, which are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][16] By blocking these receptors, Axitinib disrupts the downstream signaling pathways that promote endothelial cell proliferation and survival, thereby inhibiting tumor growth.[15]
Caption: Mechanism of action of Axitinib.
Conclusion: The Future is Three-Dimensional
Azaspirocycles represent a significant step forward in the evolution of drug design, offering a powerful strategy to escape the confines of "flatland" chemistry. Their inherent three-dimensionality and favorable impact on physicochemical properties have already translated into promising clinical candidates and approved drugs. As synthetic methodologies continue to advance, the accessibility and diversity of azaspirocyclic scaffolds will undoubtedly expand, further solidifying their role as a cornerstone of modern medicinal chemistry and paving the way for the next generation of innovative therapeutics.
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FDA Grants Breakthrough Therapy Designation to Sonrotoclax for R/R Mantle Cell Lymphoma | OncLive. (2025, October 13). Retrieved February 13, 2026, from [Link]
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Study Details | NCT06839053 | Sonrotoclax, Rituximab, and Zanubrutinib in Treating Participants With Chronic Lymphocytic Leukemia, Small Lymphocytic Lymphoma, and Mantle Cell Lymphoma | ClinicalTrials.gov. (n.d.). Retrieved February 13, 2026, from [Link]
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1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. (2023, November 14). Retrieved February 13, 2026, from [Link]
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From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19). Retrieved February 13, 2026, from [Link]
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A Comparative Guide to HPLC-Based Purity Validation of 1-Azaspiro[2.5]octane, 1-acetyl-
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Azaspiro[2.5]octane, 1-acetyl-. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and scientific principles that underpin robust analytical validation.
Introduction: The Significance of Purity in Spirocyclic Compounds
1-Azaspiro[2.5]octane, 1-acetyl- is a spirocyclic compound, a class of molecules with increasing importance in medicinal chemistry due to their unique three-dimensional structures. The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy. Regulatory bodies mandate rigorous analytical validation to ensure that impurities, which may arise from the synthesis process or degradation, are identified and quantified.[1][2][3]
This guide focuses on HPLC as the primary analytical tool for purity assessment. We will explore method development, validation according to International Council for Harmonisation (ICH) guidelines, and comparison with alternative analytical approaches.
The Core of Purity Analysis: A Validated HPLC Method
A well-developed and validated HPLC method is the cornerstone of reliable purity determination.[4] The goal is to achieve adequate separation of the main compound from all potential process-related impurities and degradation products.
Causality in Method Development: A Step-by-Step Rationale
The development of a robust HPLC method is a systematic process of optimizing various parameters to achieve the desired chromatographic performance.[4]
Experimental Workflow for HPLC Method Development
Caption: A logical workflow for systematic HPLC method development.
Protocol: HPLC Method for 1-Azaspiro[2.5]octane, 1-acetyl- Purity
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for moderately polar compounds.
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.
-
Flow Rate: Typically set around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength that provides a good response for the main peak and expected impurities. This is determined by scanning the UV spectrum of the compound.
-
Injection Volume: A standard volume, such as 10 µL, is injected.
Validation: A Self-Validating System for Trustworthiness
Method validation is a formal process that demonstrates the suitability of the analytical method for its intended purpose.[3] Following the ICH Q2(R1) guideline ensures a comprehensive evaluation of the method's performance characteristics.[1][2][5]
Key Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of spiked samples within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[8] |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable in specific scenarios.
| Technique | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | High resolution, quantitative accuracy, well-established validation protocols. | Can be time-consuming, requires solvent consumption. | Routine quality control and purity profiling. |
| Gas Chromatography (GC) | Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents. |
| Chiral Chromatography | Can separate enantiomers.[9][10][11][12] | Requires specialized chiral stationary phases.[9] | Purity assessment of chiral spirocyclic compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information.[13] | Lower sensitivity compared to HPLC for impurity quantification. | Structural elucidation of unknown impurities. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive analysis.
Conclusion: An Integrated Approach to Purity Validation
The validation of 1-Azaspiro[2.5]octane, 1-acetyl- purity by HPLC is a critical component of drug development and quality control. A well-developed and rigorously validated HPLC method provides a reliable means of ensuring the identity, strength, and purity of the API. While HPLC is the primary tool, an integrated approach that incorporates other analytical techniques like GC, chiral chromatography, and NMR provides a more complete understanding of the compound's purity profile. Adherence to ICH guidelines is paramount to ensure regulatory compliance and the safety of the final drug product.
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Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. National Center for Biotechnology Information. [Link]
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Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]
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Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
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A Researcher's Guide to Selecting Cytotoxicity Assays for Acetylated Spiro Compounds
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of common cytotoxicity assays for evaluating acetylated spiro compounds. The unique chemical nature of these molecules necessitates a careful and informed approach to assay selection and execution. This document moves beyond standard protocols to offer insights into the causality behind experimental choices, ensuring the generation of robust and reliable data.
The Challenge of Acetylated Spiro Compounds
Spiro compounds, with their distinctive three-dimensional structures, represent a promising class of therapeutic agents.[1] Acetylation, a common chemical modification, can enhance the pharmacological properties of these molecules, including their anticancer activity and oral bioavailability.[2] However, the addition of acetyl groups can also introduce complexities in cytotoxicity testing. These may include altered solubility, potential for direct interaction with assay reagents, and the induction of specific cell death pathways.[3][4][5] Understanding these nuances is paramount for accurate assessment of a compound's cytotoxic potential.
Choosing Your Assay: A Comparative Overview
The selection of an appropriate cytotoxicity assay is contingent on the specific research question. Are you interested in overall cell viability, membrane integrity, or the specific mechanism of cell death? This guide will explore three widely used assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and apoptosis assays (caspase activity and phosphatidylserine externalization).
| Assay | Principle | Measures | Advantages | Disadvantages | Relevance for Acetylated Spiro Compounds |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[6] | Metabolic activity as an indicator of cell viability.[7] | Well-established, cost-effective, high-throughput.[8] | Prone to interference from compounds that have reducing properties or affect mitochondrial respiration.[9][10] Insoluble formazan crystals require a solubilization step.[6] | Acetylated compounds with antioxidant properties or free thiol groups may directly reduce MTT, leading to false-positive results.[11][12] Careful controls are essential. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[13] | Loss of membrane integrity, a marker of cytotoxicity.[14] | Non-destructive to remaining cells, allowing for multiplexing.[11] Simple and reliable for quantifying cytotoxicity.[15] | High background in serum-containing media.[16][17] May not be sensitive enough for early apoptotic events where the membrane is still intact.[18] | A good alternative to MTT if interference is suspected. Provides a direct measure of membrane damage, which can be a consequence of various cell death mechanisms. |
| Apoptosis Assays | Detection of key events in programmed cell death, such as caspase activation or the externalization of phosphatidylserine (PS). | Specific mechanisms of cell death (apoptosis vs. necrosis).[19] | Provides mechanistic insights into how the compound induces cell death.[20] Highly specific and sensitive. | Can be more complex and time-consuming than viability assays. Requires specialized equipment (e.g., flow cytometer, fluorescence microscope). | Crucial for understanding if acetylated spiro compounds induce a programmed cell death pathway. Several spiro compounds are known to induce apoptosis.[21][22] |
In-Depth Methodologies and Experimental Workflows
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[24]
Causality Behind Experimental Choices for Acetylated Spiro Compounds:
Acetylated compounds can sometimes interfere with the MTT assay. The acetyl groups may alter the compound's redox potential, leading to non-enzymatic reduction of MTT.[11] Therefore, it is crucial to include a cell-free control where the compound is incubated with MTT in the absence of cells to check for direct reduction.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[23]
-
Compound Treatment: Prepare serial dilutions of the acetylated spiro compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.[25]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23][26]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][24]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.[13][15] This assay is based on the principle that compromised cell membranes leak intracellular enzymes.[14]
Causality Behind Experimental Choices for Acetylated Spiro Compounds:
The LDH assay is a valuable alternative when there is a concern that the acetylated spiro compound might interfere with the MTT assay. Since this assay measures an extracellular enzyme, it is less likely to be affected by the intracellular activities of the compound. However, high background LDH levels in serum can be a confounding factor.[17] Using serum-free or low-serum medium during the assay or including a "medium only" background control is recommended.
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well. Be cautious not to disturb the cell layer.[22]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[15]
-
Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.[22]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays: Unraveling the Mechanism of Cell Death
Apoptosis, or programmed cell death, is a tightly regulated process characterized by specific morphological and biochemical changes.[19] Assays that detect these changes can provide valuable mechanistic insights into the action of acetylated spiro compounds. Two common methods are the Caspase-3/7 activity assay and Annexin V/Propidium Iodide (PI) staining.
Causality Behind Experimental Choices for Acetylated Spiro Compounds:
Many cytotoxic compounds, including spiro derivatives, exert their effects by inducing apoptosis.[21][22] Determining whether an acetylated spiro compound activates this pathway is crucial for understanding its mechanism of action. Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[27] Annexin V staining detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI identifies cells with compromised membranes, characteristic of late apoptosis or necrosis.[28]
Caption: Workflows for Caspase-3/7 and Annexin V/PI apoptosis assays.
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the acetylated spiro compound.
-
Reagent Addition: After the desired treatment time, add a commercially available caspase-3/7 luminescent reagent (e.g., Caspase-Glo® 3/7) directly to the wells.[29]
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (typically 30-60 minutes).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3 and -7.[29]
-
Cell Preparation: Following treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.[30]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and PI solution.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analysis: Analyze the stained cells by flow cytometry.[23] The results will allow for the quantification of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.[12]
Conclusion and Best Practices
The evaluation of acetylated spiro compounds requires a multi-faceted approach to cytotoxicity testing. No single assay can provide a complete picture. It is recommended to:
-
Start with a viability screen: Use the MTT or LDH assay to determine the cytotoxic potential and establish a dose-response curve. Be mindful of the potential for interference with the MTT assay and include appropriate controls.
-
Investigate the mechanism of cell death: If significant cytotoxicity is observed, proceed with apoptosis assays to determine if the compound induces programmed cell death.
-
Validate your findings: Consider using complementary assays to confirm your results. For example, if the MTT assay suggests decreased viability, confirm cell death with an LDH or apoptosis assay.
-
Optimize for your specific compound and cell line: Factors such as compound solubility and cell density can significantly impact assay results.[13][25] Always perform initial optimization experiments.
By carefully selecting and validating your cytotoxicity assays, you can generate high-quality, reliable data that will advance our understanding of the therapeutic potential of acetylated spiro compounds.
References
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Adebiyi, A. P., Adebiyi, A. O., & Ogawa, T. (2005). Effect of acetylation and succinylation on solubility profile, water absorption capacity, oil absorption capacity and emulsifying properties of mucuna bean (Mucuna pruriens) protein concentrate. Journal of Food Agriculture and Environment, 3(3&4), 55-59. [Link]
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Navigating Three-Dimensional Space: A Comparative Guide to 1-Azaspiro[2.5]octane and Other Key Nitrogen-Containing Heterocycles
Introduction: The Strategic Value of Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. A critical strategy in this endeavor is the exploration of three-dimensional (3D) molecular architectures to "escape from flatland"—the domain of traditional aromatic and planar scaffolds.[1] Saturated nitrogen-containing heterocycles are mainstays in this pursuit, serving as versatile scaffolds that can improve aqueous solubility, metabolic stability, and target engagement.[2][3]
Among these, spirocyclic systems, which feature two rings sharing a single atom, have emerged as particularly valuable.[1] The spirocyclic core imparts a rigid, well-defined 3D geometry that can orient substituents into unexplored vector space, potentially leading to improved potency and selectivity.[1] This guide provides an in-depth comparison of 1-azaspiro[2.5]octane , a unique scaffold comprising an aziridine fused to a cyclohexane ring, with other foundational nitrogen heterocycles: piperidine, pyrrolidine, and azetidine. We will also examine its regioisomer, 6-azaspiro[2.5]octane , to understand how the nitrogen's position relative to the spirocenter influences its properties. This analysis aims to equip researchers, scientists, and drug development professionals with the objective, data-driven insights needed to strategically deploy these scaffolds in their discovery programs.
Structural and Conformational Analysis: Rigidity vs. Flexibility
The defining feature of 1-azaspiro[2.5]octane is its strained three-membered aziridine ring fused to a flexible six-membered cyclohexane ring. This fusion imparts significant conformational rigidity compared to its monocyclic counterparts.
-
1-Azaspiro[2.5]octane: The cyclohexane ring is forced to adopt a conformation that accommodates the spiro-fused aziridine. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The aziridine ring itself is highly strained, which can influence its reactivity and the bond angles of the adjacent spiro carbon.[4]
-
Piperidine: As a six-membered ring, piperidine predominantly adopts a low-energy chair conformation. While relatively stable, it can undergo ring-flipping, allowing its substituents to occupy either axial or equatorial positions. This flexibility can be a double-edged sword, offering conformational adaptability but also potentially higher entropic costs upon binding.
-
Pyrrolidine: This five-membered ring is more flexible than piperidine, adopting various envelope and twist (pseudo-rotation) conformations. This high degree of flexibility provides broader conformational sampling but less pre-organization for target binding.
-
Azetidine: The four-membered azetidine ring possesses significant ring strain, second only to aziridine.[5] This strain makes it a unique scaffold, but it is generally more stable and easier to handle than aziridines. Its conformation is largely planar with a slight pucker.
The structural differences between these scaffolds are fundamental to their application. The defined exit vectors from the rigid spirocyclic system provide a level of structural control that is difficult to achieve with the more flexible monocyclic rings.
Caption: Structural relationships between azaspirocycles and common monocycles.
Comparative Physicochemical Properties
The choice of a nitrogen heterocycle is often dictated by the need to modulate key physicochemical properties such as basicity (pKa), lipophilicity (logP/logD), and polarity (TPSA). These parameters directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1-Azaspiro[2.5]octane | 6-Azaspiro[2.5]octane | Piperidine | Pyrrolidine | Azetidine |
| Molecular Weight ( g/mol ) | 111.18 | 111.18[6] | 85.15 | 71.12 | 57.09[7] |
| pKa (Conjugate Acid) | ~8.43 (Predicted) | No Data | ~11.22 | ~11.27 | ~11.29[5][8] |
| logP / XLogP3 | 1.3 (XLogP3-AA) | 1.3 (XLogP3-AA)[6] | 0.84 | 0.46 | -0.1 (XLogP3)[7] |
| TPSA (Ų) | 12.0 | 12.0[6] | 12.0 | 12.0 | 12.0[7] |
| Fraction sp³ (Fsp³) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
Analysis of Properties:
-
Basicity (pKa): The most striking difference lies in the basicity. The predicted pKa of 1-azaspiro[2.5]octane is significantly lower (~8.4) than that of piperidine, pyrrolidine, and azetidine (all >11.0). This is a direct consequence of the nitrogen atom being part of a strained, electron-withdrawing aziridine ring. The increased s-character of the nitrogen lone pair orbital in the three-membered ring reduces its ability to accept a proton. In contrast, the nitrogen in 6-azaspiro[2.5]octane is in a less-strained piperidine-like environment, and its basicity is expected to be much closer to that of piperidine. This pKa difference is critical, as it determines the ionization state of the molecule at physiological pH (7.4), which in turn profoundly affects properties like solubility, cell permeability, and off-target activity (e.g., hERG binding).
-
Lipophilicity (logP): Despite adding two carbon atoms compared to pyrrolidine, the calculated lipophilicity of the azaspiro[2.5]octanes is only moderately higher. It is well-documented that the introduction of a spirocenter can sometimes lead to a counterintuitive decrease in the distribution coefficient (logD) at pH 7.4.[9] This is often rationalized by an increase in basicity, which leads to a higher proportion of the more soluble protonated species at physiological pH.[9] However, for 1-azaspiro[2.5]octane, with its lower pKa, this effect would be less pronounced. The rigid 3D structure can also influence solvation properties in ways not fully captured by simple logP calculations.
-
Topological Polar Surface Area (TPSA) and Fsp³: All the parent scaffolds have identical TPSA values, as they each contain a single secondary amine. They are also fully saturated, giving them an ideal Fsp³ count of 1.00, a metric correlated with higher clinical success rates due to improved solubility and metabolic profiles.[1]
Synthetic Accessibility
The ease and versatility of synthesis are paramount considerations for adopting a scaffold in a drug discovery program.
-
1-Azaspiro[2.5]octane & Isomers: The synthesis of azaspirocycles can be approached in several ways. A common strategy involves the regioselective ring-opening of an activated aziridine.[10] Other powerful methods include ring-closing metathesis (RCM), aza-Prins cyclization, and multicomponent reactions that rapidly build complexity.[4][11] The regioselectivity—determining whether the 1-aza or 6-aza isomer is formed—is a key challenge that must be addressed through careful selection of substrates and reaction conditions.[12]
-
Monocyclic Amines: Piperidines, pyrrolidines, and azetidines are widely available commercially. Their synthesis is well-established, with common routes including the reduction of the corresponding aromatic heterocycles (pyridines, pyrroles) or the cyclization of linear amino-alcohol or amino-halide precursors.
Caption: A generalized workflow for the synthesis of an azaspiro[2.5]octane core.
Applications in Medicinal Chemistry: Case Studies and Strategic Insights
The true value of a scaffold is demonstrated by its successful application in modulating biological activity and optimizing drug-like properties.
-
1-Azaspiro[2.5]octane: The unique combination of a rigid cyclohexane and a strained aziridine makes this scaffold an intriguing, though less explored, building block. Its reduced basicity compared to piperidine can be a significant advantage for mitigating toxicities associated with high basicity, such as phospholipidosis or hERG channel inhibition. The rigid framework allows for precise positioning of substituents, making it an excellent candidate for fragment-based drug discovery (FBDD) where defined exit vectors are crucial.
-
6-Azaspiro[2.5]octane: This isomer is more commonly employed as a direct bioisostere for piperidine. It maintains a similar basicity while introducing a rigid 3D element. This can improve metabolic stability by shielding adjacent positions from enzymatic degradation and can enhance potency by locking the molecule into a more favorable binding conformation.
-
Piperidine and Pyrrolidine: These are arguably two of the most ubiquitous scaffolds in approved drugs. Their well-understood chemistry and predictable influence on properties like solubility make them a default choice in many programs. Piperidine is a core component of blockbuster drugs like atorvastatin and fentanyl, while pyrrolidine is found in drugs like lisinopril and many racetam-class nootropics.
-
Azetidine: The azetidine ring is increasingly used as a bioisostere for larger rings to improve properties. Its strained nature and compact size can lead to unique binding interactions and improved physicochemical profiles, such as lower lipophilicity and higher aqueous solubility, as seen in the development of novel kinase inhibitors.
Experimental Protocols
To ensure the trustworthiness of comparative data, standardized and validated experimental protocols are essential. Below are representative methodologies for key syntheses and property measurements.
Protocol 1: Synthesis of a 1-Azaspiro[2.5]octane Precursor
This protocol describes a representative synthesis of an N-protected 1-azaspiro[2.5]octane via an intramolecular cyclization, a common strategy in aziridine synthesis.
Objective: To synthesize tert-butyl 1-azaspiro[2.5]octane-1-carboxylate.
Methodology:
-
Step A: Synthesis of 1-(aminomethyl)cyclohexanol: To a solution of 1-oxaspiro[2.5]octane (1 eq.) in methanol at 0 °C, add a 7N solution of ammonia in methanol (10 eq.). Seal the reaction vessel and stir at 60 °C for 24 hours. Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.
-
Step B: Boc Protection: Dissolve the crude 1-(aminomethyl)cyclohexanol (1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water. Add sodium bicarbonate (3 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.). Stir the mixture vigorously at room temperature for 12 hours.
-
Work-up (Boc Protection): Extract the reaction mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl (1-hydroxycyclohexyl)methylcarbamate.
-
Step C: Intramolecular Cyclization (Aziridination): Dissolve the purified carbamate (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up (Cyclization): Quench the reaction by adding water. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield tert-butyl 1-azaspiro[2.5]octane-1-carboxylate.
Causality: This multi-step synthesis relies on established, high-yielding transformations. The key Mitsunobu reaction in Step C provides a reliable method for the intramolecular cyclization of the amino alcohol to form the strained aziridine ring under mild conditions.
Protocol 2: Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
Objective: To experimentally measure the distribution coefficient of a compound between n-octanol and a buffered aqueous solution at pH 7.4.
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and the PBS buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.
-
Equilibration: Cap the vial securely and place it on a rotator. Mix for 1 hour at room temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15 minutes to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase (e.g., 50 µL from the octanol layer and 50 µL from the aqueous layer). Analyze the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Self-Validation: This protocol is the gold standard for logD determination. Running known reference compounds with a range of lipophilicities in parallel with the test compounds serves as an internal validation of the experimental setup and analytical method.
Conclusion and Future Outlook
The selection of a saturated nitrogen heterocycle is a critical decision in drug design that balances novelty, synthetic feasibility, and the precise tuning of physicochemical properties. While piperidine and pyrrolidine remain trusted, workhorse scaffolds, the strategic incorporation of more complex, three-dimensional structures like 1-azaspiro[2.5]octane offers a distinct advantage.
1-azaspiro[2.5]octane is not a simple replacement for piperidine. Its significantly lower basicity and rigid conformational profile set it apart. This reduced basicity is a powerful tool for mitigating pKa-related ADME and toxicity issues, while its rigid structure provides an unparalleled ability to control the spatial orientation of substituents. Its regioisomer, 6-azaspiro[2.5]octane , serves as a more direct, rigidified analog of piperidine, offering potential improvements in metabolic stability and binding affinity.
The challenge for medicinal chemists lies in the rational application of these scaffolds. For programs where high basicity is detrimental or where precise conformational control is needed to unlock potency or selectivity, 1-azaspiro[2.5]octane represents a compelling, albeit less-trodden, path. As synthetic methodologies for azaspirocycles become more robust and accessible, we can anticipate that these elegant three-dimensional scaffolds will play an increasingly important role in the development of the next generation of therapeutics.
References
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Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. [Link]
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PubChem. (n.d.). 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
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Choi, Y., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
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Barluenga, J., et al. (2014). Regioselective preparation of saturated spirocyclic and ring-expanded fused pyrazoles. Angewandte Chemie International Edition, 53(46), 12519-12523. [Link]
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]
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Asif, M. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 12(43), 28064-28095. [Link]
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Goldberg, F. W., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1324–1329. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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Benchmarking New Synthetic Methods for Azaspirocycles: A Comparative Guide for the Modern Medicinal Chemist
Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional (3D) complexity is ever-increasing. The "escape from flatland" initiative encourages the move away from planar, aromatic structures towards sp³-rich scaffolds that can better mimic natural products and interact with the intricate topographies of biological targets.[1] Within this paradigm, azaspirocycles have emerged as privileged structures.[2] These compounds, characterized by two rings sharing a single nitrogen-containing spirocenter, offer a rigidified framework that can pre-organize substituents into well-defined spatial orientations. This structural rigidity often translates into enhanced binding affinity, improved selectivity, and favorable physicochemical properties such as increased solubility and metabolic stability.[1]
This guide provides a comparative analysis of modern synthetic strategies for accessing azaspirocycles, benchmarking them against more traditional approaches. We will delve into the mechanistic underpinnings of these methods, present quantitative data to compare their efficacy, and provide detailed experimental protocols for key transformations. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route for their target azaspirocyclic scaffolds.
Traditional Approaches to Azaspirocycle Synthesis: The Foundation
Historically, the construction of azaspirocycles has relied on multi-step sequences often involving intramolecular cyclization reactions. A common strategy involves the alkylation of a cyclic amine or lactam followed by a ring-closing reaction. While effective, these methods can be lengthy and may lack the efficiency and stereocontrol demanded by modern drug discovery programs.
A classic example is the synthesis of azaspiro[4.5]decanes, which often involves the alkylation of a piperidine derivative with a bifunctional electrophile, followed by an intramolecular cyclization. These methods, while foundational, often suffer from limitations in substrate scope and may require harsh reaction conditions.
Modern Synthetic Methodologies: A New Era of Efficiency and Control
Recent years have witnessed a surge in the development of novel and elegant strategies for azaspirocycle synthesis. These methods often employ cascade reactions, powerful catalysts, and innovative bond-forming strategies to construct the spirocyclic core in a more atom- and step-economical manner.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions have proven to be a powerful tool for the rapid construction of five-membered rings. In the context of azaspirocycle synthesis, this typically involves the reaction of an azomethine ylide with an exocyclic alkene.[3]
Causality Behind Experimental Choices: The choice of the azomethine ylide precursor and the Lewis or Brønsted acid catalyst is critical for controlling the reactivity and selectivity of the reaction. The use of non-stabilized azomethine ylides, often generated in situ, allows for the participation of a wider range of dipolarophiles.
Data Comparison: [3+2] Cycloaddition for Azaspirocycle Synthesis
| Dipolarophile | Dipole Precursor | Solvent | Catalyst/Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Methylenecyclobutane | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Dichloromethane | Trifluoroacetic acid | 83 | - | |
| Methylenecyclopentane | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Dichloromethane | Trifluoroacetic acid | 75 | - | |
| 3-Phenacylideneoxindole | Isatin/Tetrahydroisoquinoline | Ethanol | Reflux | 85 | >99:1 | [3] |
Experimental Protocol: [3+2] Cycloaddition for the Synthesis of a Spiropyrrolidine
To a solution of the methylenecycloalkane (1.0 mmol) and benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added trifluoroacetic acid (0.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired azaspirocycle.
Mechanism of [3+2] Cycloaddition
Caption: Mechanism of the [3+2] cycloaddition reaction.
NBS-Promoted Semipinacol Rearrangement
The semipinacol rearrangement is a classic transformation that has been ingeniously adapted for the synthesis of azaspirocycles. This method typically involves the reaction of an allylic or homoallylic amine containing a cyclobutanol moiety with N-bromosuccinimide (NBS). The reaction proceeds with high diastereoselectivity, allowing for the construction of multiple stereocenters in a single step.[3]
Causality Behind Experimental Choices: The stereochemical outcome of the reaction is dictated by the conformation of the intermediate bromonium ion and the subsequent 1,2-migration. The choice of solvent and temperature can influence the selectivity of the rearrangement.
Data Comparison: NBS-Promoted Semipinacol Rearrangement
| Substrate | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity | Reference |
| 2-(1-Hydroxycyclobutyl)-N-tosylenamide | Isopropanol/Propylene oxide | -78 to rt | 85 | Single diastereomer | |
| Substituted Cyclobutanol | Dichloromethane | -78 | 78 | High |
Experimental Protocol: NBS-Promoted Semipinacol Rearrangement
To a solution of the 2-(1-hydroxycyclobutyl)-N-tosylenamide (1.0 mmol) in isopropanol (10 mL) and propylene oxide (5.0 mmol) at -78 °C is added NBS (1.2 mmol) in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous sodium thiosulfate solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the azaspirocyclic ketone.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful method for the synthesis of nitrogen-containing heterocycles, including azaspirocycles. This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde or ketone.[3]
Causality Behind Experimental Choices: The choice of the Lewis or Brønsted acid catalyst is crucial for promoting the formation of the key N-acyliminium ion intermediate. The nature of the aldehyde or ketone determines the substitution pattern of the resulting azaspirocycle. One of the limitations of the aza-Prins cyclization can be the potential for side reactions, such as oxonia-Cope rearrangement, which can lead to racemization.[4]
Data Comparison: Aza-Prins Cyclization for Azaspirocycle Synthesis
| Homoallylic Amine | Aldehyde/Ketone | Lewis/Brønsted Acid | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| N-Tosyl-homoallylamine | Butanal | Trifluoroacetic acid | 85 | >95:5 | |
| 6,7-Dimethoxy-3-vinyl-tetrahydroquinoline | Butane-2,3-dione | 2M HCl in Et₂O | 61 | >98:2 | |
| N-Homoallylic amine | Various aldehydes | Iron(III) chloride | 70-90 | High | [3] |
Experimental Protocol: Aza-Prins Cyclization
A mixture of the homoallylic amine (1.0 mmol), the aldehyde or ketone (1.2 mmol), and the acid catalyst (e.g., trifluoroacetic acid, 0.2 mmol) in a suitable solvent such as dichloromethane (10 mL) is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the desired azaspirocycle.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and its application to the formation of azaspirocycles is no exception. This method utilizes ruthenium-based catalysts to cyclize a diene substrate containing a nitrogen atom, leading to the formation of an unsaturated azaspirocycle.[3]
Causality Behind Experimental Choices: The choice of the Grubbs catalyst (first, second, or third generation) is critical and depends on the substrate's steric and electronic properties. The reaction is typically run under an inert atmosphere to prevent catalyst deactivation.
Data Comparison: Ring-Closing Metathesis (RCM) for Azaspirocycle Synthesis
| Diene Substrate | Catalyst (mol%) | Solvent | Yield (%) | E/Z Selectivity | Reference |
| N-Allyl-N-(cyclobutylmethyl)amine | Grubbs I (5) | Dichloromethane | 75 | - | |
| Diallylamine derivative | Grubbs II (5) | Benzene | 88 | - | |
| Dipeptide precursor | Hoveyda-Grubbs II (10) | Toluene | 65 | - | [3] |
Experimental Protocol: Ring-Closing Metathesis
To a solution of the diallylamine derivative (1.0 mmol) in dry, degassed dichloromethane (100 mL) is added Grubbs' second-generation catalyst (0.05 mmol). The reaction mixture is stirred under an argon atmosphere at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the unsaturated azaspirocycle.
Aza-Piancatelli Rearrangement
A more recent and highly innovative approach to azaspirocycles is the aza-Piancatelli rearrangement. This reaction involves the dysprosium(III) triflate-catalyzed rearrangement of furylcarbinols in the presence of an amine nucleophile.[5] This cascade reaction allows for the stereoselective construction of complex azaspirocyclic systems in a single step.
Causality Behind Experimental Choices: The use of a lanthanide Lewis acid like Dy(OTf)₃ is key to activating the furylcarbinol and promoting the cascade reaction. The mechanism is believed to proceed through a 4π-conrotatory electrocyclization, which accounts for the high diastereoselectivity observed.[6]
Data Comparison: Aza-Piancatelli Rearrangement
| Furylcarbinol | Amine | Solvent | Catalyst | Yield (%) | Diastereoselectivity | Reference |
| 2-(1-Hydroxyethyl)furan | Aniline | Acetonitrile | Dy(OTf)₃ | 85 | High | [5] |
| 2-(Hydroxyphenylmethyl)furan | p-Methoxyaniline | Acetonitrile | Dy(OTf)₃ | 90 | High | [5] |
Mechanism of the Aza-Piancatelli Rearrangement
Caption: Mechanism of the aza-Piancatelli rearrangement.
Emerging Frontiers: Photoredox Catalysis and Tandem Reactions
The field of azaspirocycle synthesis is continuously evolving, with photoredox catalysis and tandem reactions representing the cutting edge. Photoredox catalysis utilizes visible light to initiate radical-based transformations under mild conditions, opening up new avenues for C-C and C-N bond formation.[7] Tandem reactions, such as the Claisen rearrangement/intramolecular Michael addition, offer remarkable efficiency by constructing complex spirocyclic scaffolds in a single pot from simple starting materials.[8][9]
Senior Application Scientist's Insights: Choosing the Right Method
The selection of a synthetic strategy for a particular azaspirocycle is a multifaceted decision that depends on the target molecule's complexity, desired stereochemistry, and the scale of the synthesis.
-
For rapid access to simple spiropyrrolidines and spiropiperidines, [3+2] cycloadditions and aza-Prins cyclizations are excellent choices due to their operational simplicity and often high yields.
-
When high diastereoselectivity is paramount, the NBS-promoted semipinacol rearrangement and the aza-Piancatelli rearrangement offer exceptional control over stereocenter formation. The aza-Piancatelli rearrangement is particularly noteworthy for its ability to construct complex polycyclic systems in a single, highly stereoselective step.
-
For the synthesis of unsaturated azaspirocycles, ring-closing metathesis is the go-to method, providing access to a wide range of ring sizes with predictable selectivity.
-
For large-scale synthesis, the scalability of the chosen method is a critical consideration. Methods that avoid cryogenic temperatures and the use of pyrophoric reagents are generally preferred. Some modern methods, while elegant, may rely on expensive catalysts that could be a concern for industrial applications.[10][11]
-
For accessing novel chemical space, exploring emerging methods like photoredox catalysis and tandem reactions can provide access to unique azaspirocyclic scaffolds that are not readily accessible through traditional means.
Ultimately, a thorough understanding of the strengths and limitations of each method, as presented in this guide, will empower the medicinal chemist to design and execute efficient and effective syntheses of these valuable molecular architectures.
References
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A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry. [Link][8][9]
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The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. PMC. [Link][6]
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Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link][10]
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Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed. [Link][11]
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A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. ResearchGate. [Link][9]
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Direct and Highly Diastereoselective Synthesis of Azaspirocycles by a Dysprosium(III) Triflate Catalyzed Aza-Piancatelli Rearrangement. Angewandte Chemie International Edition. [Link][5]
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Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement. The Journal of Organic Chemistry. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
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Diversity-oriented synthesis of azaspirocycles. PubMed. [Link]
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Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond. eScholarship.org. [Link]
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A Review on Traditional and Modern Methods for the Synthesis of Aromatic Azo Compounds. ResearchGate. [Link]
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A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles. Andrea Robinson Group. [Link]
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The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. PMC. [Link][12]
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A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. PMC. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link][1]
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Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]
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Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. Semantic Scholar. [Link]
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A Review on Traditional and Modern Methods for the Synthesis of Aromatic Azo Compounds. ResearchGate. [Link]
-
A Review on Traditional and Modern Methods for the Synthesis of Aromatic Azo Compounds. preprints.org. [Link]
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Substrate scope of the intramolecular aza-Prins cyclization of Aza-Achmatowicz rearrangement products. ResearchGate. [Link]
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Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. [Link]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link][4]
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A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]
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Alkynyl Prins and Alkynyl Aza-Prins Annulations: Scope and Synthetic Applications. ResearchGate. [Link]
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What Are the Advantages of Enzyme Cascades in Synthesis?. Patsnap Synapse. [Link]
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Substrate scope for alkynyl oxa-Prins carbocyclization. ResearchGate. [Link]
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Asymmetric aza-Wittig reactions: enantioselective synthesis of beta-quaternary azacycles. PubMed. [Link]
-
From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. PMC. [Link]
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Enantioselective Photoredox Catalysis Enabled by Proton-Coupled Electron Transfer: Development of an Asymmetric Aza-Pinacol Cyclization. PubMed. [Link]
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An Update: Enzymatic Synthesis for Industrial Applications. PMC. [Link]
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Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. acs.org. [Link]
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Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]
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Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). UCLA Chemistry and Biochemistry. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
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Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]
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Photoredox-Catalyzed Cascade Reactions Involving Aryl Radical: Total Synthesis of (±)-Norascyronone A and (±)-Eudesmol. PubMed. [Link][7]
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Synthesis of Reversed C-Acyl Glycosides via Ni/Photoredox Dual Catalysis. PMC. [Link]
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Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. [Link]
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Flow Microreactors and Photochemistry as Enabling Technologies for the Straightforward Preparation of Four-Membered Azaheterocycles. IRIS. [Link]
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Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of 1-Acetyl-1-azaspiro[2.5]octane
Executive Safety Snapshot
1-Acetyl-1-azaspiro[2.5]octane belongs to a class of compounds known as
-
Primary Hazard: Potent Alkylating Agent . It can covalently bind to nucleophilic residues on DNA (e.g., guanine N7), posing significant mutagenic and cytotoxic risks [1].[2][3]
-
Reactivity: High ring strain (~27 kcal/mol) makes it susceptible to rapid, exothermic ring-opening reactions with nucleophiles (water, alcohols, thiols, amines).
-
Core Directive: Never dispose of this compound down the drain. All disposal must follow a strict chain of custody leading to high-temperature incineration or verified chemical deactivation.
Physical & Chemical Properties (Context for Disposal)
Understanding the physical state is crucial for selecting the correct waste stream.
| Property | Description | Implications for Disposal |
| Functional Group | Activated electrophile; requires quenching before general waste consolidation. | |
| Stability | Moisture Sensitive | Hydrolyzes slowly in water; rapidly in acidic media. Keep dry until quenching. |
| Solubility | Organic Solvents (DCM, DMSO) | Waste will likely be classified as "Organic Solvent Waste" after quenching. |
| Flash Point | Est. >60°C (Class IIIA) | Treat as combustible liquid waste. |
Disposal Decision Matrix
Do not rely on a "one-size-fits-all" approach. Use this logic flow to determine the correct disposal route.
Figure 1: Decision matrix for determining whether to sequester for professional hauling or treat chemically on-site.
Protocol A: Professional Waste Hauling (Primary Method)
Applicability: Pure stocks, expired reagents, and bulk reaction mixtures (>5 mL). Rationale: Large-scale quenching of activated aziridines is highly exothermic and can generate toxic byproducts. Professional incineration is the safest route.
-
Segregation: Isolate the container. Do not mix with acids, oxidizers, or protic solvents in the waste stream, as this may trigger uncontrolled polymerization or hydrolysis.
-
Labeling: Mark the container clearly:
-
Chemical Name: 1-Acetyl-1-azaspiro[2.5]octane
-
Hazard Class:Alkylating Agent / Mutagen / Corrosive
-
-
Packaging: Place the primary container inside a secondary containment bag (polyethylene) and then into a DOT-approved lab pack drum.
-
Disposal: Arrange pickup by a certified hazardous waste contractor for High-Temperature Incineration .
Protocol B: Chemical Deactivation (Trace & Spills)
Applicability: Glassware rinsing, syringe cleaning, small spills, or reaction aliquots (<5 mL). Mechanism: Nucleophilic attack by thiosulfate opens the aziridine ring, converting the toxic alkylator into a non-toxic Bunte salt [2].
Reagents Required
-
Quenching Solution: 10% (w/v) Sodium Thiosulfate (
) in water. -
Solvent: Acetone or Ethanol (to solubilize the organic aziridine).
-
Validation Agent: 4-(p-nitrobenzyl)pyridine (NBP) (optional, for colorimetric confirmation).
Step-by-Step Procedure
-
Preparation:
-
Wear double nitrile gloves, lab coat, and safety goggles. Work inside a fume hood.
-
Prepare the quenching solution (10% sodium thiosulfate).
-
-
Solubilization:
-
If the waste is neat (pure liquid), dilute it 1:10 with acetone or ethanol. Note: The acetyl group makes this compound less water-soluble than simple aziridines.
-
-
The Quench:
-
Slowly add the diluted aziridine waste to the Quenching Solution at a ratio of 1:10 (Waste : Quench) .
-
Caution: Mild exotherm may occur.
-
Stir the mixture at room temperature for 24 hours . The thiosulfate anion (
) will attack the ring carbons, relieving ring strain and neutralizing the electrophile.
-
-
Validation (Recommended):
-
Check pH.[4] The solution should be neutral.
-
NBP Test: Mix a drop of the quenched solution with NBP reagents. A lack of purple/blue coloration indicates the alkylating agent is destroyed [3].
-
-
Final Disposal:
-
The resulting mixture is now a non-reactive organic/aqueous waste.
-
Label as "Deactivated Aziridine Waste (Thiosulfate/Solvent)" and dispose of via standard organic solvent waste streams.
-
Emergency Spill Management
If 1-Acetyl-1-azaspiro[2.5]octane is spilled outside the hood:
Figure 2: Immediate response workflow for spills.
-
Evacuate: Clear the immediate area.
-
PPE: Use a full-face respirator with organic vapor cartridges if outside a fume hood.
-
Absorb: Cover the spill with vermiculite, dry sand, or a dedicated solvent spill pad. Do not use paper towels (rapid reaction with cellulose hydroxyls is possible).
-
Deactivate: Scoop absorbed material into a pail. Cover with 10% Sodium Thiosulfate solution. Let stand for 24 hours.
-
Disposal: Label as hazardous waste debris.
References
-
National Center for Biotechnology Information. (2025). Alkylating Agents: Mechanisms of Aziridine Cytotoxicity. PubChem Compound Summary. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Azaspiro[2.5]octane,1-acetyl-
Comprehensive Safety Protocol: Handling 1-Azaspiro[2.5]octane, 1-acetyl-
This guide provides essential safety and logistical information for the handling and disposal of 1-Azaspiro[2.5]octane, 1-acetyl-. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon established principles of chemical safety and data extrapolated from structurally analogous spirocyclic compounds. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Analysis: An Expert Assessment
While specific toxicity data for 1-Azaspiro[2.5]octane, 1-acetyl- is limited, an analysis of related azaspiro and oxaspiro structures indicates a potential for the following hazards:
-
Skin Irritation: Many similar compounds are known to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause significant irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2]
-
Harmful if Swallowed: Oral ingestion may be toxic.[1]
Given these potential risks, a robust personal protective equipment (PPE) strategy is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory when handling 1-Azaspiro[2.5]octane, 1-acetyl-. This selection is based on a risk assessment of potential exposure routes.
| PPE Component | Specifications & Rationale |
| Hand Protection | Type: Nitrile or neoprene gloves. Rationale: These materials offer broad chemical resistance. Always inspect gloves for tears or punctures before use. Double gloving is recommended for extended handling periods or when working with larger quantities to provide an additional barrier against contamination.[4] Contaminated outer gloves should be removed and disposed of properly. |
| Eye & Face Protection | Type: Chemical safety goggles with side shields or a full-face shield.[1][3] Rationale: Standard safety glasses do not provide a complete seal against splashes or fine particles. Goggles are essential to prevent eye contact. A face shield offers an additional layer of protection for the entire face from splashes. |
| Body Protection | Type: A lab coat, preferably a chemically resistant one. Rationale: A lab coat protects the skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Type: An N95-rated respirator or higher.[4] Rationale: To be used when there is a risk of generating aerosols or dusts, or when working in a poorly ventilated area. Surgical masks do not offer adequate protection against chemical vapors or fine particulates.[4] |
| Footwear | Type: Closed-toe shoes made of a non-porous material.[5] Rationale: Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory setting.[5] |
Operational & Disposal Protocols
Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling 1-Azaspiro[2.5]octane, 1-acetyl-, from preparation to cleanup.
Caption: Procedural workflow for handling 1-Azaspiro[2.5]octane, 1-acetyl-.
Step-by-Step Handling Procedures
-
Engineering Controls : Always handle 1-Azaspiro[2.5]octane, 1-acetyl- in a well-ventilated area.[2][6] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Avoid Generation of Dust and Aerosols : Handle the compound gently to avoid creating dust or aerosols.[3][6]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][6] Do not eat, drink, or smoke in the laboratory.[1][2]
-
Emergency Preparedness : Ensure an eyewash station and safety shower are readily accessible.[5]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess : Evaluate the extent of the spill and determine if it is safe to clean up with available resources. For large spills, contact your institution's environmental health and safety department.
-
Contain : For small spills, use an absorbent material like vermiculite or sand to contain the substance.[1]
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2] Avoid raising dust. Use spark-proof tools if the substance is flammable.[3]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing 1-Azaspiro[2.5]octane, 1-acetyl- must be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Route : All waste must be disposed of through your institution's certified hazardous waste management program.[1][2] Do not dispose of this chemical down the drain or in regular trash.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| In case of skin contact | Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention. |
| If inhaled | Move the person into fresh air.[6] If not breathing, give artificial respiration. Seek medical attention. |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention. |
References
- Synquest Labs. (2018). 1-Oxaspiro[2.
- BLD Pharmatech. 2-Azaspiro[3.
- Echemi. 6-Azaspiro[2.
- Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
- Apollo Scientific. (2023). 6-Azaspiro[2.
- KISHIDA CHEMICAL CO., LTD. (2023). 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Combi-Blocks, Inc. (2023). 5-[(tert-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
